5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
5-(methoxymethyl)-1-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-9-5(4-10-2)3-6(7)8-9/h3H,4H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTMKVRSTYLHQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251941 | |
| Record name | 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-82-9 | |
| Record name | 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001251941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine chemical properties
An In-Depth Technical Guide to 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Executive Summary
This technical guide provides a comprehensive overview of this compound, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous approved pharmaceuticals, and this particular derivative offers unique substitution patterns for exploration. This document details the compound's core physicochemical properties, proposes a robust synthetic pathway, offers a predictive analysis of its spectroscopic characteristics, and explores its chemical reactivity and potential as a versatile building block for creating novel therapeutic agents.
The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is present in a wide array of biologically active compounds, demonstrating activities such as anti-inflammatory, anti-viral, and anti-tumor effects.[1] The success of pyrazole-containing drugs, such as Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction), has cemented its status as a critical pharmacophore. The arrangement of nitrogen atoms allows for diverse hydrogen bonding interactions, while the ring itself is relatively stable and amenable to functionalization at multiple positions, making it an ideal scaffold for designing targeted therapies.
Core Molecular Profile
A clear understanding of a compound's fundamental properties is the starting point for all subsequent research and development.
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₆H₁₁N₃O[2]
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CAS Number: 1190509-77-3
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PubChem CID: 58043777[2]
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Canonical SMILES: CN1C(=CC(=N1)N)COC[2]
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InChI Key: KJTMKVRSTYLHQN-UHFFFAOYSA-N[2]
Physicochemical Properties
The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's behavior in biological systems and for planning experimental work.
| Property | Value | Source |
| Molecular Weight | 141.17 g/mol | PubChem[3] |
| Monoisotopic Mass | 141.09021 Da | PubChem[2] |
| XLogP3 (Predicted) | -0.4 | PubChem[2] |
| Hydrogen Bond Donors | 1 (from the amine group) | PubChem[3] |
| Hydrogen Bond Acceptors | 4 (2x ring N, 1x ether O, 1x amine N) | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of this compound is not extensively published, a reliable synthetic route can be devised based on established principles of pyrazole chemistry. The core of the synthesis involves the condensation of a β-keto nitrile (or equivalent) with methylhydrazine.
Proposed Synthetic Pathway
The synthesis logically begins from 4-methoxy-3-oxobutanenitrile. This precursor contains the required methoxymethyl group and the nitrile-ketone functionality necessary for ring formation.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol (Predictive)
This protocol is based on analogous procedures for the synthesis of substituted aminopyrazoles.[4][5]
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Reaction Setup: To a solution of 4-methoxy-3-oxobutanenitrile (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add methylhydrazine (1.1 eq).
-
Catalysis and Rationale: Add a catalytic amount of acetic acid (0.1 eq). The acid protonates the ketone carbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by the hydrazine, which is the rate-determining step of the condensation.
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Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the subsequent intramolecular cyclization, where the terminal nitrogen of the hydrazine intermediate attacks the nitrile carbon.
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Work-up and Isolation: Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Final Product: Purify the resulting crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Characterization (Predictive Analysis)
No experimental spectra are publicly available for this specific molecule. However, a highly accurate prediction of its key spectral features can be made by analyzing its structure and referencing data from closely related pyrazole derivatives.[6][7]
| Feature | Predicted ¹H NMR (CDCl₃) | Rationale | Predicted ¹³C NMR (CDCl₃) | Rationale |
| N-CH₃ | ~3.7-3.8 ppm (s, 3H) | Singlet, deshielded by the pyrazole ring nitrogen. | ~35-37 ppm | Typical range for an N-methyl group on a heteroaromatic ring. |
| -OCH₃ | ~3.3-3.4 ppm (s, 3H) | Singlet, standard chemical shift for a methoxy group. | ~58-60 ppm | Typical chemical shift for a methoxy carbon. |
| -CH₂- | ~4.4-4.5 ppm (s, 2H) | Singlet, adjacent to an oxygen and the pyrazole C5 position. | ~65-67 ppm | Methylene carbon attached to an ether oxygen and an aromatic ring. |
| C4-H | ~5.6-5.8 ppm (s, 1H) | Singlet, proton on the electron-rich pyrazole ring. | ~90-95 ppm | High electron density at C4 of the pyrazole ring shifts it upfield. |
| -NH₂ | ~3.5-4.5 ppm (br s, 2H) | Broad singlet, exchangeable protons. | N/A | N/A |
Predicted IR Spectroscopy:
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N-H Stretch: A broad absorption band in the range of 3200-3400 cm⁻¹ corresponding to the primary amine.
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C-H Stretch: Absorptions just below 3000 cm⁻¹ for aliphatic C-H bonds.
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C=N/C=C Stretch: Characteristic pyrazole ring stretching vibrations in the 1500-1650 cm⁻¹ region.
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C-O Stretch: A strong band around 1100 cm⁻¹ for the methoxymethyl ether linkage.
Chemical Reactivity and Derivatization Potential
The true value of this compound for drug development professionals lies in its potential as a versatile chemical building block, or synthon. Its structure contains two primary sites for chemical modification: the nucleophilic 3-amino group and the C4 position of the pyrazole ring.
Caption: Key reactivity pathways for chemical derivatization.
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Reactions at the 3-Amino Group: The primary amine is highly nucleophilic and can readily undergo acylation with acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to produce sulfonamides. These transformations are fundamental in medicinal chemistry for modulating a molecule's properties.
-
Elaboration into Fused Ring Systems: The 3-amino pyrazole motif is a classic precursor for synthesizing fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are known to be potent kinase inhibitors.[8]
-
Electrophilic Substitution: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions, such as halogenation (using NBS or NCS) or nitration, allowing for further diversification of the scaffold.
Potential Applications in Drug Discovery
Given the prevalence of the pyrazole core in pharmaceuticals, this compound is a highly attractive starting point for library synthesis and lead optimization campaigns.
-
Kinase Inhibitors: The aminopyrazole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Derivatization of the amine can be used to target the solvent-exposed region of the ATP-binding pocket.
-
GPCR Modulators: Substituted pyrazoles have been successfully developed as modulators of G-protein coupled receptors. For instance, related structures have yielded potent and selective inverse agonists for the 5-HT₂ₐ receptor, with applications in treating arterial thrombosis.[9]
-
Ion Channel Blockers: The pyrazole core has been incorporated into potent and selective blockers of ion channels, such as the Kv1.5 potassium channel, which is a target for treating atrial fibrillation.[8]
Safety and Handling
As with any research chemical, this compound should be handled by trained personnel in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: While specific toxicity data is unavailable, compounds of this class (heterocyclic amines) should be considered potentially irritating to the skin, eyes, and respiratory tract.[10] Avoid inhalation of dust or vapors and direct contact.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a valuable and versatile building block for modern drug discovery. Its combination of a privileged pyrazole core, a key amino group for derivatization, and additional vectors for modification (the methoxymethyl group and the C4 position) provides chemists with a powerful tool for generating novel chemical entities. The predictive data and synthetic strategies outlined in this guide offer a solid foundation for researchers and scientists to unlock the full potential of this promising compound.
References
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PubChem. 5-(methoxymethyl)-N-methyl-1H-pyrazol-3-amine. Available from: [Link]
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Martinez, A., et al. (2021). A Simple, Efficient, and Eco-Friendly One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available from: [Link]
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Fun, H.-K., et al. (2010). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1078. Available from: [Link]
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PubChem. 1H-Pyrazol-3-amine, 5-methyl-. Available from: [Link]
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Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036–3048. Available from: [Link]
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Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412–4421. Available from: [Link]
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ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]
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An In-Depth Technical Guide to the Structural Elucidation of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine. Pyrazole derivatives are a critical class of compounds in medicinal chemistry, and a precise understanding of their molecular architecture is paramount for rational drug design and development.[1] This document moves beyond a simple recitation of analytical techniques, offering a holistic, field-proven strategy that integrates Mass Spectrometry, multi-dimensional Nuclear Magnetic Resonance spectroscopy, and X-ray Crystallography. Each step is presented with a deep-seated rationale, reflecting an experienced-based approach to solving complex structural puzzles. This guide is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for the characterization of novel chemical entities.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. Therefore, unambiguous structural confirmation of newly synthesized pyrazole derivatives is a critical, non-negotiable step in the drug discovery pipeline.
This guide will walk through the systematic elucidation of this compound, a representative member of this important class of molecules. Our approach is rooted in the principle of orthogonal verification, where data from multiple, independent analytical techniques are converged to build an unassailable structural proof.
The Strategic Workflow for Structural Elucidation
A successful structural elucidation campaign is not a linear application of techniques but a dynamic and logical progression of experiments. The choice and sequence of analytical methods are dictated by the information they provide and how that information can be used to answer specific structural questions.
Our strategy begins with techniques that provide broad, foundational information (such as molecular weight and formula) and progressively moves to more detailed analyses that map the intricate connectivity and stereochemistry of the molecule.
Caption: Predicted key long-range (2-3 bond) correlations from the HMBC spectrum.
Trustworthiness: The combination of HSQC and HMBC provides a self-validating dataset. The HSQC confirms direct attachments, and the HMBC builds the framework around these confirmed connections. Any proposed structure must be consistent with all observed correlations.
X-ray Crystallography: The Definitive Answer
Expertise & Experience: While the combination of mass spectrometry and NMR spectroscopy provides a very strong case for a particular structure, X-ray crystallography offers the ultimate, unambiguous proof. [2][3]By determining the precise three-dimensional arrangement of atoms in a single crystal, this technique can confirm the constitution, configuration, and conformation of the molecule, leaving no room for doubt.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.
Data Presentation and Interpretation
The output of a successful X-ray crystallography experiment is a detailed 3D model of the molecule, from which precise bond lengths, bond angles, and intermolecular interactions can be determined. This provides the final, irrefutable confirmation of the structure elucidated by spectroscopic methods. For pyrazole derivatives, this can reveal important details about the planarity of the ring and the orientation of the substituents. [4]
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural elucidation of a novel molecule like this compound is a process of systematic investigation and data integration. By employing a strategic workflow that begins with mass spectrometry to establish the molecular formula, progresses through 1D and 2D NMR to map the molecular framework, and culminates in X-ray crystallography for ultimate confirmation, we can achieve an exceptionally high degree of confidence in the final structure. This multi-faceted, evidence-based approach is fundamental to ensuring scientific integrity and advancing the development of new chemical entities in the pharmaceutical and chemical industries.
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An In-depth Technical Guide to the Synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive scientific overview and practical protocols for the synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine, a key heterocyclic building block for pharmaceutical research and development. The principal synthetic strategy discussed is the cyclocondensation reaction between the β-ketonitrile, 4-methoxy-3-oxobutanenitrile, and methylhydrazine. This document elucidates the underlying reaction mechanism, addresses the critical challenge of regioselectivity, and offers detailed, step-by-step experimental procedures. Furthermore, this guide explores the synthesis of the requisite β-ketonitrile starting material, providing a complete pathway for researchers. The content is structured to deliver both theoretical understanding and actionable laboratory instructions, supported by visual diagrams and authoritative references, to empower researchers in the successful synthesis of this target molecule.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive core for designing molecules with diverse biological activities. The specific target of this guide, this compound, incorporates several key features: a 1-methylpyrazole core which imparts specific solubility and metabolic stability characteristics, a 3-amino group that serves as a crucial handle for further chemical elaboration, and a 5-methoxymethyl substituent that can influence potency and selectivity through steric and electronic interactions. A thorough understanding of its synthesis is therefore of paramount importance for drug discovery programs targeting kinases, proteases, and other enzyme classes.
Core Synthetic Strategy: Cyclocondensation of a β-Ketonitrile with Methylhydrazine
The most direct and widely employed method for the synthesis of 3-aminopyrazoles is the reaction of a β-ketonitrile with a hydrazine derivative.[1] This approach is predicated on the dual electrophilicity of the β-ketonitrile and the nucleophilicity of the hydrazine.
The overall synthetic pathway for this compound is depicted below:
Figure 2: Generalized mechanism of 3-aminopyrazole formation.
The Challenge of Regioselectivity
A critical consideration in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl precursors and substituted hydrazines is regioselectivity. [2][3]With methylhydrazine, the two nitrogen atoms exhibit different nucleophilicities, and the β-ketonitrile presents two electrophilic centers (the carbonyl carbon and the nitrile carbon). This can potentially lead to the formation of two regioisomers: the desired this compound and the isomeric 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-amine.
The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions. Generally, the reaction of methylhydrazine with a 1,3-dicarbonyl compound can be directed by controlling which nitrogen atom initiates the condensation and which electrophilic center it attacks first.
Factors influencing regioselectivity include:
-
Solvent: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity in some pyrazole syntheses compared to traditional solvents like ethanol. [4]This is attributed to the ability of these solvents to modulate the reactivity of the nucleophile and intermediates through hydrogen bonding.
-
pH: The acidity or basicity of the reaction medium can influence the protonation state of the hydrazine and the enolization of the β-ketonitrile, thereby affecting the reaction pathway.
-
Temperature: Reaction temperature can also play a role in controlling the kinetic versus thermodynamic product distribution.
For the synthesis of the target 3-amino-1-methylpyrazole, conditions should be optimized to favor the initial attack of the more nucleophilic, methylated nitrogen of methylhydrazine onto the carbonyl carbon of 4-methoxy-3-oxobutanenitrile.
Experimental Protocols
Synthesis of 4-Methoxy-3-oxobutanenitrile (Intermediate)
The synthesis of β-ketonitriles can be achieved through the acylation of the acetonitrile anion with an appropriate ester. [5] Reaction:
Methyl methoxyacetate + Acetonitrile → 4-Methoxy-3-oxobutanenitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl methoxyacetate | 104.10 | 10.41 g | 0.10 |
| Acetonitrile | 41.05 | 8.21 g | 0.20 |
| Potassium tert-butoxide | 112.21 | 22.44 g | 0.20 |
| Anhydrous THF | - | 200 mL | - |
| 1 M HCl | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (22.44 g, 0.20 mol) and anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of acetonitrile (8.21 g, 0.20 mol) in anhydrous THF (50 mL) to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of methyl methoxyacetate (10.41 g, 0.10 mol) in anhydrous THF (50 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-methoxy-3-oxobutanenitrile. The product can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound (Target Molecule)
Reaction:
4-Methoxy-3-oxobutanenitrile + Methylhydrazine → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxy-3-oxobutanenitrile | 113.11 | 11.31 g | 0.10 |
| Methylhydrazine | 46.07 | 4.61 g | 0.10 |
| 2,2,2-Trifluoroethanol (TFE) | 100.04 | 100 mL | - |
| Acetic acid (catalytic) | - | 0.5 mL | - |
| Saturated NaHCO3 solution | - | As needed | - |
| Ethyl acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-oxobutanenitrile (11.31 g, 0.10 mol) in 2,2,2-trifluoroethanol (TFE, 100 mL).
-
Add methylhydrazine (4.61 g, 0.10 mol) to the solution, followed by a catalytic amount of acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the TFE under reduced pressure.
-
To the residue, add saturated sodium bicarbonate solution (100 mL) to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired regioisomer.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical State |
| 4-Methoxy-3-oxobutanenitrile | C5H7NO2 | 113.11 | 60-75% | Oil |
| This compound | C6H11N3O | 141.17 | 50-70% | Solid or Oil |
Conclusion
The synthesis of this compound is effectively achieved through a two-step process commencing with the synthesis of the key intermediate, 4-methoxy-3-oxobutanenitrile, followed by its cyclocondensation with methylhydrazine. The critical parameter for the success of the final step is the control of regioselectivity, which can be influenced by the choice of solvent and other reaction conditions. The protocols provided in this guide, when executed with precision, offer a reliable pathway for the preparation of this valuable heterocyclic compound for applications in drug discovery and development.
References
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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ACS Publications. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
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ACS Publications. (2010). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]
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Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]
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ACS Publications. (2022). Regioselective Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. [Link]
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Bentham Science. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. [Link]
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MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Beilstein Journals. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
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Beilstein Journals. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]
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Patsnap. (2014). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. [Link]
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An In-Depth Technical Guide to the Biological Activity of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds. This technical guide provides a comprehensive exploration of the potential biological activities of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine, a specific derivative within this important class of heterocycles. While direct experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from structurally related 1-methyl-3-aminopyrazole analogues to build a robust profile of its probable biological functions. We delve into its potential as a kinase inhibitor and an anticancer agent, supported by structure-activity relationship (SAR) insights from analogous compounds. Furthermore, this guide offers detailed, field-proven experimental protocols for the synthesis and in-vitro evaluation of this and similar pyrazole derivatives, providing a practical framework for researchers in the field.
Introduction: The Prominence of the Pyrazole Scaffold
Pyrazole derivatives are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif imparts unique physicochemical properties that make it a privileged scaffold in drug discovery.[1] The pyrazole ring system is a versatile building block found in numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][3] Notably, several commercially successful drugs incorporate the pyrazole core, underscoring its therapeutic significance.
The subject of this guide, this compound, belongs to the 3-aminopyrazole subclass. The presence of the amino group at the 3-position is a key feature in many biologically active pyrazoles, often serving as a critical hydrogen bond donor for interactions with biological targets.[4] The substitution pattern of a methyl group at the 1-position and a methoxymethyl group at the 5-position further defines its chemical space and potential for specific biological interactions.
Predicted Biological Activity: A Focus on Kinase Inhibition and Anticancer Potential
Based on extensive analysis of structurally similar pyrazole derivatives, this compound is predicted to exhibit significant activity as a kinase inhibitor and, consequently, as a potential anticancer agent.
Kinase Inhibition: Targeting the ATP-Binding Site
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.[5] The 3-aminopyrazole scaffold is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases.[4] This interaction competitively inhibits the binding of ATP, thereby blocking the kinase's catalytic activity.
The N-methyl group at the 1-position and the methoxymethyl group at the 5-position of the pyrazole ring are expected to occupy and interact with specific regions of the kinase active site, contributing to both potency and selectivity. Structure-activity relationship (SAR) studies of similar aminopyrazole kinase inhibitors have shown that modifications at these positions can significantly influence the inhibitor's profile.[6] For instance, the nature of the substituent at the 5-position can modulate selectivity between different kinase families.[6]
Hypothesized Kinase Inhibition Pathway
Caption: Predicted binding mode of this compound within a kinase ATP-binding pocket.
Anticancer Activity: Multiple Potential Mechanisms
The potential of this compound as an anticancer agent is intrinsically linked to its predicted kinase inhibitory activity. By targeting kinases that are critical for cancer cell proliferation, survival, and angiogenesis, this compound could exert potent antitumor effects.
Beyond kinase inhibition, some pyrazole derivatives have been shown to induce cancer cell death through other mechanisms, such as the inhibition of tubulin polymerization.[3] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts these structures, leading to cell cycle arrest and apoptosis. While there is no direct evidence for the topic compound, its structural features do not preclude this as a possible mechanism of action.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-established in-vitro assays are recommended. The following protocols provide a detailed, step-by-step guide for these key experiments.
In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test compound and staurosporine in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound, staurosporine, or DMSO to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Kinase Inhibition Assay Workflow
Caption: Workflow for the in-vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (test compound)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, doxorubicin, or DMSO.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7]
In-Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin
-
Tubulin polymerization buffer
-
GTP solution
-
Fluorescent reporter dye
-
This compound (test compound)
-
Paclitaxel (polymerization promoter, positive control)
-
Colchicine (polymerization inhibitor, positive control)
-
DMSO (vehicle control)
-
Black, opaque 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and controls in tubulin polymerization buffer.
-
In a pre-warmed 96-well plate, add the tubulin solution and the fluorescent reporter dye.
-
Add the diluted test compound or controls to the appropriate wells.
-
Initiate polymerization by adding GTP.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity at regular intervals for 60 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the effect of the compound on the rate and extent of tubulin polymerization.[8][9]
Data Presentation and Interpretation
All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| CDK2/Cyclin A | 50 | 5 |
| p38α | 250 | 10 |
| VEGFR2 | 150 | 8 |
Table 2: Hypothetical Anticancer Cell Viability Data
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | 1.2 | 0.1 |
| A549 | 2.5 | 0.2 |
| HCT116 | 1.8 | 0.15 |
Conclusion and Future Directions
While direct biological data for this compound is not yet widely available, the extensive body of research on structurally related 3-aminopyrazole derivatives provides a strong foundation for predicting its biological activities. The evidence strongly suggests that this compound is a promising candidate for investigation as a kinase inhibitor with potential applications in oncology. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of its biological properties.
Future research should focus on the synthesis and comprehensive in-vitro and in-vivo evaluation of this compound. Key areas of investigation include:
-
Broad-panel kinase screening to identify its primary kinase targets and determine its selectivity profile.
-
Cell-based assays to confirm its anticancer activity against a diverse panel of cancer cell lines and to elucidate its mechanism of action (e.g., cell cycle analysis, apoptosis assays).
-
In-vivo studies in animal models of cancer to evaluate its efficacy, pharmacokinetics, and safety profile.
The exploration of this compound and its analogues holds significant promise for the discovery of novel and effective therapeutic agents.
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Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. The Journal of biological chemistry. 2009;284(19):13159-70. Available from: [Link]
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Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. 2022;23(23):14834. Available from: [Link]
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Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific reports. 2017;7:43329. Available from: [Link]
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Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Turkish Journal of Chemistry. 2020;44(2):528-542. Available from: [Link]
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Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica. 2017;74(5):1427-1436. Available from: [Link]
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Current status of pyrazole and its biological activities. Journal of the Korean Chemical Society. 2013;57(4):397-408. Available from: [Link]
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules. 2018;23(1):113. Available from: [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. 2021;14(6):538. Available from: [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. 2023;28(9):3711. Available from: [Link]
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Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules. 2019;24(3):561. Available from: [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. 2013. Available from: [Link]
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. 2016;21(3):284. Available from: [Link]
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Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. ResearchGate. Available from: [Link]
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Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorganic & medicinal chemistry. 2021;31:115985. Available from: [Link]
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Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Bioorganic & medicinal chemistry. 2012;20(16):4895-900. Available from: [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel small molecule, 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine. While direct empirical data on this specific compound is not yet publicly available, this document synthesizes current knowledge of structurally related pyrazole derivatives to propose a well-grounded hypothetical mechanism. We postulate that this compound functions as a kinase inhibitor, a common modality for compounds sharing the 3-aminopyrazole scaffold. This guide will delve into the rationale behind this hypothesis, outline a detailed experimental workflow for its validation, and present the anticipated data in a clear, structured format for researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic tractability, and the capacity for diverse biological interactions. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4]
A significant number of pyrazole-containing pharmaceuticals exert their effects through the inhibition of protein kinases.[2][5] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for therapeutic intervention. The 3-aminopyrazole moiety, in particular, is a common feature in many potent and selective kinase inhibitors.[6][7]
The subject of this guide, this compound, is a novel compound featuring this key 3-aminopyrazole core. Based on extensive precedent in the field, we hypothesize that its primary mechanism of action involves the modulation of one or more protein kinases. This document will explore this hypothesis in detail, providing a roadmap for its experimental validation.
A Postulated Mechanism of Action: Kinase Inhibition
Given the structural features of this compound, a compelling hypothesis is that it functions as an ATP-competitive kinase inhibitor. The 3-aminopyrazole core can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common binding motif for this class of inhibitors. The substituents at the 1 and 5 positions of the pyrazole ring likely contribute to selectivity and potency by interacting with adjacent hydrophobic pockets.
Potential Kinase Targets
Numerous kinases have been identified as targets for pyrazole-based inhibitors.[5][8] Based on the structure of this compound, we propose a primary screening panel of kinases that includes, but is not limited to:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Aminopyrazole derivatives have been successfully developed as covalent inhibitors of both wild-type and mutant FGFRs.[6]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune responses and hematopoiesis. Dysregulation of this pathway is associated with inflammatory diseases and myeloproliferative neoplasms.
-
Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[8]
Proposed Signaling Pathway Perturbation
Inhibition of a target kinase by this compound would disrupt the downstream signaling cascade, leading to a measurable cellular response. For instance, if the compound targets a receptor tyrosine kinase like FGFR or VEGFR, it would block the initiation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.
Experimental Validation Workflow
To rigorously test our hypothesis, we propose a multi-tiered experimental approach, progressing from broad, high-throughput screening to more focused biochemical and cell-based assays.
Tier 1: Broad Kinase Panel Screening
The initial step is to determine the kinase selectivity profile of this compound.
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Reaction Setup: In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP in a kinase reaction buffer.
-
Incubation: Add the test compound or vehicle control (DMSO) to the reaction wells and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Signal Detection: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the amount of incorporated ³³P into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Anticipated Data Summary:
| Kinase Target | IC₅₀ (nM) |
| FGFR1 | Value |
| FGFR2 | Value |
| FGFR3 | Value |
| VEGFR2 | Value |
| JAK1 | Value |
| JAK2 | Value |
| JAK3 | Value |
| CDK2 | Value |
| ... (other kinases) | Value |
Tier 2: Cellular Target Engagement and Pathway Analysis
Once primary kinase targets are identified, the next step is to confirm target engagement in a cellular context and analyze the impact on downstream signaling.
Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on the identified target kinase) to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Tier 3: Phenotypic Assays
The final tier of experiments aims to correlate the observed molecular effects with a relevant cellular phenotype, such as inhibition of cell proliferation or induction of apoptosis.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed a relevant cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Anticipated Data Summary:
| Cell Line | GI₅₀ (µM) |
| Cancer Cell Line A | Value |
| Cancer Cell Line B | Value |
| Normal Cell Line | Value |
Concluding Remarks and Future Directions
This technical guide has outlined a plausible, data-driven hypothesis for the mechanism of action of this compound, centered on the inhibition of protein kinases. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, from initial target identification to the characterization of its cellular effects.
The successful execution of these experiments will not only elucidate the mechanism of action of this novel compound but also provide critical insights for its further development as a potential therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling in relevant animal models of disease.
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Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 176–183. [Link]
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He, Y., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(10), 1957–1963. [Link]
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A-Technical-Guide-to-Target-Identification-and-Validation-for-5-Methoxymethyl-1-methyl-1H-pyrazol-3-amine
A Technical Guide to Target Identification and Validation for 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine: A Privileged Scaffold Approach
Abstract
The pyrazole nucleus is a five-membered aromatic heterocycle that has become a cornerstone in modern medicinal chemistry, forming the core scaffold of numerous approved therapeutic agents.[1][2][3][4] Its metabolic stability and synthetic tractability have established it as a "privileged scaffold" in drug discovery. This guide focuses on a novel compound, this compound, which, while not extensively characterized in public literature, possesses this key pyrazole core. This document provides a comprehensive, technically-grounded strategy for the identification and validation of its potential therapeutic targets. By leveraging knowledge from structurally related, well-understood pyrazole-containing drugs, we outline a hypothesis-driven approach targeting key protein families, including protein kinases and cyclooxygenase (COX) enzymes. We provide detailed, field-proven experimental protocols for target screening and cellular validation, designed to empower researchers in drug development to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Pyrazole Scaffold as a Foundation for Target Discovery
The compound this compound is built upon the 1H-pyrazole ring, a scaffold present in a significant number of blockbuster drugs.[1][2] Notable examples include kinase inhibitors like Ruxolitinib (targeting JAK1/JAK2) and the anti-inflammatory agent Celecoxib (a selective COX-2 inhibitor).[5][6][7][8] The success of these drugs demonstrates the ability of the pyrazole core to be tailored for high-affinity, selective interactions with critical disease-related proteins.
Given the structural novelty of this compound, a direct assignment of therapeutic targets is not possible. Therefore, a logical and resource-efficient drug discovery campaign begins with a hypothesis-driven approach based on the established pharmacology of its core scaffold. This guide proposes a parallel investigation into two of the most prominent target classes for pyrazole derivatives: protein kinases and cyclooxygenase enzymes.
Hypothesis-Driven Target Area 1: Protein Kinase Inhibition
The pyrazole scaffold is a key building block in the development of protein kinase inhibitors (PKIs), which are crucial in oncology and immunology.[9][10][11] Drugs like Ruxolitinib, a potent JAK1/JAK2 inhibitor, and others targeting EGFR, VEGFR, and p38 MAP kinase, feature a pyrazole core.[3][6][9][12][13][14] The rationale for investigating this compound as a potential kinase inhibitor is therefore exceptionally strong.
A primary target family to investigate is the Janus kinase (JAK) family , which is central to cytokine signaling pathways that regulate immunity and inflammation.[15][16][17][18][19][20] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms, autoimmune diseases, and graft-versus-host disease.[6][16][18] Ruxolitinib's mechanism involves competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby disrupting the downstream signaling cascade.[7][21][22]
Initial Target Identification: In Vitro Kinase Profiling
The first step is to determine if the compound exhibits inhibitory activity against a broad range of protein kinases. This is efficiently accomplished using a large-panel kinase screen.
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol describes a standard method for assessing kinase inhibition by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[23]
-
Reagent Preparation :
-
Kinase Buffer : Prepare a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[24]
-
ATP Mix : Prepare a solution containing 10 mM MgCl₂ and 100 µM ATP, spiked with [γ-³²P]ATP.[24]
-
Test Compound : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., 10 µM to 1 nM).
-
Enzyme & Substrate : Dilute the target kinase (e.g., recombinant human JAK2) and its specific substrate (e.g., a synthetic peptide) to working concentrations in kinase buffer.
-
-
Assay Procedure :
-
In a 96-well plate, add 5 µL of the test compound dilution.
-
Add 20 µL of the enzyme/substrate mix to each well.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP mix.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Separation and Detection :
-
Spot 50 µL of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the filter paper.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to a DMSO vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | IC₅₀ (nM) |
| JAK1 | 15 |
| JAK2 | 8 |
| JAK3 | 450 |
| TYK2 | 210 |
| p38α MAPK | >10,000 |
| EGFR | >10,000 |
This data is illustrative and represents a potential outcome where the compound shows selectivity for JAK1 and JAK2.
Cellular Target Validation: Assessing Downstream Signaling
If a primary kinase target is identified (e.g., JAK2), the next critical step is to validate this activity in a cellular context. This involves determining if the compound can inhibit the phosphorylation of the kinase's downstream substrates. For JAK2, a key substrate is the STAT3 protein.[6]
Experimental Protocol: Western Blot for Phospho-STAT3 (p-STAT3)
This protocol outlines the detection of phosphorylated STAT3 in cytokine-stimulated cells treated with the test compound.[25][26]
-
Cell Culture and Treatment :
-
Culture a relevant cell line (e.g., HEL cells, which have a constitutively active JAK-STAT pathway) in appropriate media.
-
Treat cells with various concentrations of this compound for 2-4 hours. Include a vehicle control (DMSO).
-
-
Cell Lysis :
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[26] Keeping samples on ice is critical to prevent dephosphorylation.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation :
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration.
-
Add 4x SDS-PAGE loading buffer and boil the samples at 95°C for 5 minutes to denature the proteins.[26]
-
-
Gel Electrophoresis and Transfer :
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[26]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis :
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.
-
Quantify band intensities to determine the ratio of p-STAT3 to total STAT3.
-
Hypothesis-Driven Target Area 2: Cyclooxygenase (COX) Inhibition
The diaryl-substituted pyrazole scaffold is the defining feature of Celecoxib, a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[5][27] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[27][28][29] While COX-1 is constitutively expressed and plays a role in gastric protection, COX-2 is inducible and is upregulated at sites of inflammation.[28] Selective inhibition of COX-2 is a validated therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8][30]
The structural similarity of this compound to the core of Celecoxib provides a strong rationale for investigating its potential as a COX inhibitor.
Initial Target Identification: COX Inhibition Screening Assay
The primary screening goal is to determine if the compound inhibits COX-1 and/or COX-2 activity and to establish its selectivity profile. A fluorescent assay kit is a common and reliable method for this purpose.
Experimental Protocol: Fluorescent COX Inhibitor Screening Assay
This protocol is based on the measurement of the peroxidase component of COX activity, which converts a fluorogenic probe into a highly fluorescent product.[31]
-
Reagent Preparation :
-
Assay Buffer : Prepare 100 mM Tris-HCl, pH 8.0.
-
Enzymes : Use purified recombinant human or ovine COX-1 and COX-2. Dilute to the working concentration specified by the kit manufacturer in cold assay buffer.[32][33]
-
Substrate : Prepare a working solution of Arachidonic Acid.
-
Probe : Prepare a working solution of the fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
Test Compound : Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
-
Assay Procedure (performed in a 96-well black microplate) :
-
Set up wells for "Background," "100% Initial Activity," and "Inhibitor."
-
To all wells except "Background," add the diluted COX-1 or COX-2 enzyme.
-
Add the test compound dilutions to the "Inhibitor" wells. Add vehicle (DMSO) to the control wells.
-
Add the fluorogenic probe to all wells.
-
Allow a pre-incubation period (e.g., 10 minutes) at room temperature to permit inhibitor binding.[32]
-
Initiate the reaction in all wells by adding the Arachidonic Acid substrate.
-
-
Detection and Data Analysis :
-
Immediately read the fluorescence intensity using a plate reader (e.g., λexcitation = 535 nm; λemission = 590 nm).[33][34]
-
Calculate the percent inhibition for each concentration relative to the vehicle control after subtracting the background fluorescence.
-
Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Table 2: Hypothetical COX Inhibition Data for this compound
| Enzyme Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | 50.2 | 251 |
| COX-2 | 0.2 |
This data is illustrative and represents a potential outcome where the compound is a highly selective COX-2 inhibitor.
Summary and Future Directions
This guide presents a scientifically rigorous, hypothesis-driven strategy for elucidating the therapeutic potential of this compound. By leveraging the well-established pharmacology of the pyrazole scaffold, we have outlined parallel paths for investigating its activity as both a protein kinase inhibitor and a cyclooxygenase inhibitor.
The detailed protocols provided for in vitro screening and cellular validation serve as a practical starting point for any research and development program. Positive results in these initial assays would warrant further investigation, including:
-
Broader Kinase Profiling : Screening against a comprehensive panel of several hundred kinases to fully define selectivity.
-
Mechanism of Action Studies : Performing enzyme kinetics to determine if inhibition is competitive, non-competitive, or uncompetitive with respect to ATP (for kinases) or arachidonic acid (for COX).
-
Cell-Based Assays : Expanding to assays that measure downstream effects, such as cytokine release (for JAK inhibitors) or prostaglandin E2 production (for COX inhibitors).
-
Structure-Activity Relationship (SAR) Studies : Synthesizing analogs of the parent compound to optimize potency, selectivity, and drug-like properties.
By following this structured approach, researchers can efficiently and effectively characterize this novel chemical entity and determine its most promising path toward clinical development.
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5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine: A Privileged Scaffold in Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and patent databases lack specific data regarding the synthesis, kinase inhibitory profile, and mechanism of action of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine. This guide, therefore, provides a comprehensive overview of the pyrazole scaffold as a privileged structure in the design of kinase inhibitors, drawing insights from structurally related compounds to infer the potential of the titular molecule.
Introduction: The Pyrazole Nucleus in Kinase-Targeted Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3][4] Its derivatives have been successfully developed into drugs for a wide array of therapeutic areas, including inflammation, oncology, and infectious diseases.[2] In the realm of kinase inhibition, the pyrazole scaffold has emerged as a particularly valuable pharmacophore. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for the design of potent and selective inhibitors.[5]
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.
This technical guide will delve into the potential of this compound as a kinase inhibitor, based on the established significance of the pyrazole core and the known activities of its analogs.
Synthetic Strategies for Substituted Pyrazoles
The synthesis of substituted pyrazoles is well-documented in the chemical literature, with several versatile methods available to medicinal chemists. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2]
While a specific synthetic route for this compound is not detailed in the available literature, a plausible retrosynthetic analysis suggests that it could be assembled from precursors such as a β-keto ester bearing a methoxymethyl group and methylhydrazine. The general scheme for pyrazole synthesis is depicted below.
Figure 1: A generalized workflow for the synthesis of substituted pyrazoles.
For the specific synthesis of this compound, one could envision a multi-step sequence starting from readily available materials. A detailed, step-by-step hypothetical protocol is provided below.
Hypothetical Synthetic Protocol:
-
Synthesis of a β-keto ester with a methoxymethyl group: This could be achieved through the Claisen condensation of an acetate ester with a methoxyacetyl ester.
-
Reaction with methylhydrazine: The resulting β-keto ester would then be reacted with methylhydrazine. This cyclization reaction would lead to the formation of the pyrazole ring.
-
Introduction of the amine group: The final step would involve the introduction of the amine group at the 3-position of the pyrazole ring. This could be accomplished through various methods, such as amination of a corresponding halogenated pyrazole.
It is important to note that the regioselectivity of the reaction with methylhydrazine can be a critical factor, potentially leading to a mixture of isomers. Chromatographic purification would likely be necessary to isolate the desired 1-methyl-5-(methoxymethyl) isomer.
The Kinase Inhibitory Landscape of Pyrazole Derivatives
A vast body of research has demonstrated the efficacy of pyrazole-based compounds as inhibitors of a wide range of kinases. The specific substitutions on the pyrazole ring play a crucial role in determining the potency and selectivity of these inhibitors.
| Pyrazole Derivative Class | Target Kinase(s) | Therapeutic Area | Reference |
| N-Aryl-3-aminopyrazoles | CDK family (e.g., CDK16) | Oncology | [5] |
| Pyrimidinyl-pyrazoles | CHK1 | Oncology | [6] |
| Indolyl-pyrazoles | VEGFR-2 | Oncology, Ophthalmology | [7] |
| Phenyl-pyrazoles | p38 Kinase | Inflammation | [8] |
Table 1: Examples of kinase targets for various classes of pyrazole derivatives.
The structural features of this compound, namely the 3-amino group, the 1-methyl group, and the 5-methoxymethyl group, suggest its potential to interact favorably with the ATP-binding site of various kinases. The 3-amino group can act as a crucial hydrogen bond donor, a common feature in many kinase inhibitors. The 1-methyl group can provide steric bulk and influence the overall conformation of the molecule, potentially enhancing selectivity. The 5-methoxymethyl group could engage in additional hydrogen bonding or van der Waals interactions within the active site, further contributing to binding affinity.
Postulated Mechanism of Action and Signaling Pathway
Given the prevalence of pyrazole-based inhibitors targeting kinases involved in cell cycle regulation and proliferation, it is plausible that this compound could exert its effects through similar pathways. A hypothetical signaling pathway that could be modulated by a pyrazole-based kinase inhibitor is illustrated below.
Figure 2: A hypothetical representation of the MAPK signaling pathway and a potential point of inhibition by a pyrazole-based compound.
In this speculative model, the pyrazole inhibitor targets a kinase within the MAPK (Mitogen-Activated Protein Kinase) pathway, such as Raf. By blocking the activity of this kinase, the inhibitor would disrupt the downstream signaling cascade, ultimately leading to a reduction in cell proliferation. This is a common mechanism of action for many kinase inhibitors used in cancer therapy.
Experimental Workflow for Kinase Inhibition Profiling
To ascertain the actual kinase inhibitory activity of this compound, a systematic experimental approach is necessary. A typical workflow for profiling a novel compound is outlined below.
Figure 3: A standard experimental workflow for the evaluation of a novel kinase inhibitor.
A crucial first step would be to perform a broad kinase panel screen to identify potential targets. This is typically done using in vitro biochemical assays that measure the ability of the compound to inhibit the activity of a large number of purified kinases. Any "hits" from this initial screen would then be followed up with more detailed dose-response studies to determine the IC50 value, a measure of the compound's potency. Subsequent studies would focus on confirming the on-target activity in a cellular context and evaluating the compound's broader selectivity profile to assess potential off-target effects.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, the extensive body of literature on pyrazole-based kinase inhibitors provides a strong rationale for its investigation. The structural motifs present in this molecule are consistent with those found in known kinase inhibitors, suggesting a high probability of biological activity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A thorough investigation of its kinase inhibitory profile, mechanism of action, and potential therapeutic applications would be a valuable contribution to the field of medicinal chemistry and drug discovery. The insights gained from such studies could pave the way for the development of novel and effective treatments for a range of diseases driven by aberrant kinase signaling.
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The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Section 1: Introduction to the Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to diverse biological targets through strategic modifications. Among these, the pyrazole nucleus—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—stands out for its remarkable versatility and clinical success.
The unique electronic and structural properties of the pyrazole ring are central to its utility. It possesses both a pyrrole-like nitrogen (N1), which can act as a hydrogen bond donor, and a pyridine-like nitrogen (N2), which serves as a hydrogen bond acceptor. This dual capacity allows for a wide range of interactions within the active sites of enzymes and receptors. Furthermore, the pyrazole ring is relatively resistant to metabolic degradation, a crucial attribute for developing drug candidates with favorable pharmacokinetic profiles.
The history of pyrazole in medicine dates back to the 19th century with the discovery of Antipyrine, an early analgesic and antipyretic. However, its prominence has surged in recent decades, leading to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib and the anticancer kinase inhibitor Ruxolitinib. Today, the pyrazole scaffold is a cornerstone in the design of novel therapeutics targeting a wide array of diseases, from cancer and inflammation to infectious diseases and neurological disorders. The number of FDA-approved drugs containing a pyrazole nucleus has seen a significant increase, underscoring its importance as a privileged scaffold in modern drug discovery.
Section 2: Synthetic Strategies for Pyrazole Derivatives
The successful application of the pyrazole scaffold in drug discovery is heavily reliant on robust and flexible synthetic methodologies. The ability to precisely control the substitution pattern around the pyrazole core is essential for fine-tuning the pharmacological activity and drug-like properties of the resulting derivatives.
Classical Synthesis: The Knorr Cyclocondensation
The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound. The choice of reactants and reaction conditions is critical as it dictates the regioselectivity of the final product, particularly when using unsymmetrical dicarbonyl compounds and substituted hydrazines.
Modern & Efficient Methodologies
While the Knorr synthesis remains a workhorse, contemporary drug discovery demands higher efficiency, scalability, and greener processes. This has led to the adoption of several advanced synthetic techniques:
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a diazo compound with an alkyne, providing a direct route to highly substituted pyrazoles.
-
Multi-Component Reactions (MCRs): One-pot reactions that combine three or more starting materials are highly valued for their efficiency. MCRs allow for the rapid generation of diverse pyrazole libraries from simple precursors, accelerating the hit-to-lead process.
-
Enabling Technologies: Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have emerged as key technologies for accelerating reaction rates, improving yields, and promoting cleaner reactions. These methods often allow for syntheses to be completed in minutes rather than hours, significantly enhancing productivity in a research setting.
Experimental Protocol: Microwave-Assisted Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a typical microwave-assisted condensation reaction, a common and efficient method for generating pyrazole libraries.
Objective: To synthesize 1-phenyl-3-methyl-5-(4-chlorophenyl)-1H-pyrazole.
Materials:
-
1-(4-chlorophenyl)-3-methyl-1,3-propanedione (1 mmol)
-
Phenylhydrazine hydrochloride (1.1 mmol)
-
Glacial Acetic Acid (3 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
Procedure:
-
Combine 1-(4-chlorophenyl)-3-methyl-1,3-propanedione and phenylhydrazine hydrochloride in the microwave synthesis vial.
-
Add glacial acetic acid as the solvent and catalyst.
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of a dedicated microwave synthesizer.
-
Set the reaction parameters: irradiate at 120°C for 10 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction mixture by pouring it into ice-cold water (20 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Purify the crude product by recrystallization from ethanol to yield the final compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Below is a diagram illustrating this experimental workflow.
Caption: Microwave-assisted pyrazole synthesis workflow.
Section 3: The Role of Pyrazoles in Modulating Biological Targets
The true power of the pyrazole scaffold lies in its ability to be tailored to interact with a vast range of biological targets. Its structural and electronic features make it an ideal anchor for binding within protein active sites, particularly as an inhibitor of protein kinases.
Kinase Inhibition: A Dominant Application
Protein kinases are a major class of drug targets, especially in oncology. Pyrazole derivatives have proven exceptionally effective as kinase inhibitors, often by acting as "hinge-binders" that occupy the ATP-binding pocket and block the enzyme's catalytic activity.
-
JAK Inhibitors: Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of Janus kinases (JAK1 and JAK2). It binds to the ATP pocket of the active kinase, interfering with the JAK-STAT signaling pathway, which is critical for the proliferation of certain cancer cells. Ruxolitinib is FDA-approved for treating myelofibrosis and polycythemia vera.
-
EGFR/VEGFR-2 Dual Inhibitors: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis. Several pyrazole derivatives have been developed as dual inhibitors, which can offer a synergistic anticancer effect by simultaneously blocking both pathways.
-
Other Kinase Targets: The pyrazole scaffold has been successfully employed to target a wide range of other kinases, including Aurora kinases, BCR-ABL, and c-Jun N-terminal kinase (JNK), highlighting its broad applicability in cancer and inflammatory diseases.
The diagram below illustrates the inhibition of the JAK-STAT pathway by a pyrazole-based inhibitor.
Caption: The iterative cycle of SAR-driven drug discovery.
Section 5: Clinical Significance and Future Perspectives
The translation of pyrazole-based compounds from laboratory curiosities to life-saving medicines is a testament to the scaffold's versatility and robustness. Dozens of pyrazole-containing drugs have received FDA approval, targeting a wide range of clinical conditions.
Table of Selected FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Target(s) | Primary Indication(s) |
| Celecoxib | COX-2 | Arthritis, Acute Pain |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer |
| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary Hypertension |
| Baricitinib | JAK1, JAK2 | Rheumatoid Arthritis |
| Edaravone | Free Radical Scavenger | Amyotrophic Lateral Sclerosis (ALS) |
| Lenacapavir | HIV-1 Capsid | HIV Infection |
Challenges and Future Directions
Despite the numerous successes, challenges remain. The development of drug resistance, particularly in oncology, necessitates the design of next-generation inhibitors. Improving selectivity to minimize off-target effects and associated toxicities is a constant goal for medicinal chemists.
The future of pyrazole-based drug discovery is bright and will likely focus on several key areas:
-
Novel Therapeutic Areas: Exploration of pyrazole derivatives for neurodegenerative disorders and complex metabolic diseases is an expanding field.
-
Advanced Drug Modalities: Incorporating the pyrazole scaffold into novel therapeutic platforms like Proteolysis-Targeting Chimeras (PROTACs) could lead to new ways of modulating "undruggable" targets.
-
Computational Integration: The synergy between experimental synthesis and computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking will continue to accelerate the design and optimization of novel pyrazole-based therapeutics.
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- Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide
Foreword: A Strategic Approach to the Physicochemical Characterization of a Novel Pyrazole Moiety
An In-depth Technical Guide to the Solubility and Stability of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved therapeutics.[1][2][3][4][5] Its unique electronic properties and ability to act as a versatile bioisostere for other aromatic systems have led to its incorporation into drugs targeting a vast range of diseases.[6] The compound of interest, this compound, represents a novel entity within this esteemed chemical class. Its structure, featuring a substituted pyrazole core with key functional groups—an N-methyl group, a methoxymethyl ether, and a primary amine—presents a unique combination of physicochemical characteristics that must be thoroughly understood to unlock its therapeutic potential.
This guide serves not as a static data sheet, but as a comprehensive strategic framework for the rigorous evaluation of the solubility and stability of this compound. As Senior Application Scientists, our objective is to move beyond mere protocol recitation. We aim to provide the causal logic behind each experimental choice, empowering researchers to generate a robust, self-validating data package suitable for critical decision-making in drug development. The methodologies detailed herein are grounded in international regulatory standards and established best practices for small molecule characterization.
Part 1: Comprehensive Solubility Profiling
A compound's solubility is a critical determinant of its bioavailability and developability.[7] For this compound, the interplay between the lipophilic N-methyl and methoxymethyl groups and the ionizable primary amine and pyrazole nitrogens suggests a complex solubility behavior that is likely pH-dependent. A multi-faceted approach is therefore essential.
Theoretical Considerations: Predicting Solubility Behavior
The fundamental principle of "like dissolves like" provides a preliminary framework for solubility prediction.[8] The pyrazole ring itself has a ClogP lower than benzene, suggesting a contribution to improved aqueous solubility compared to a purely carbocyclic analogue.[6]
-
Impact of Ionization: The primary amine at the 3-position (pKa estimated in the range of 4-6) and the pyrazole ring nitrogens will be protonated at acidic pH. This ionization will drastically increase the molecule's polarity and is expected to lead to significantly higher aqueous solubility in acidic media.
-
Role of Hydrogen Bonding: The amine group and the pyridine-like nitrogen of the pyrazole ring can act as hydrogen bond acceptors, while the amine can also be a donor. These interactions are crucial for solubility in protic solvents like water and ethanol.
-
Contribution of Lipophilic Moieties: The N-methyl and the methoxymethyl groups will contribute to the molecule's lipophilicity, enhancing its solubility in less polar organic solvents.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
A tiered approach, starting with a rapid kinetic assessment followed by a more rigorous thermodynamic evaluation, is recommended for efficiency.
Caption: Workflow for solubility determination of this compound.
-
Preparation: Prepare three buffers: 0.01 M HCl (pH 2.0), phosphate-buffered saline (PBS, pH 7.4), and a borate buffer (pH 9.0).
-
Incubation: Add an excess amount of solid this compound to 1.5 mL of each buffer in triplicate in glass vials. Causality: Using excess solid ensures that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for at least 24 hours. A 48-hour time point should also be taken to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).
-
Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase into a pre-calibrated concentration range.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of the compound.
-
Verification: After sampling, visually inspect the remaining solid under a microscope to check for any changes in crystalline form, which could indicate the formation of a different polymorph or a salt.
Data Presentation: Summarizing Solubility
The results should be compiled into a clear, concise table for easy interpretation and comparison.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |
| Aqueous Buffer | 2.0 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Aqueous Buffer (PBS) | 7.4 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Aqueous Buffer | 9.0 | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Ethanol | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Propylene Glycol | N/A | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
Part 2: Stability Profiling and Forced Degradation
Understanding the intrinsic stability of a drug candidate is a non-negotiable aspect of early-phase development. Forced degradation studies are the cornerstone of this effort, providing critical insights into potential degradation pathways and enabling the development of a stability-indicating analytical method.[9] These studies are mandated by regulatory bodies like the ICH to ensure the quality, safety, and efficacy of the final drug product.[10][11][12]
Foundational Requirement: A Stability-Indicating Method
Before initiating stress studies, a robust analytical method capable of separating the intact parent compound from all potential degradation products is required. A reverse-phase HPLC or UPLC method with UV detection is standard.
-
Method Development Rationale:
-
Column: A C18 column is a common starting point for providing sufficient retention for a molecule with mixed polarity like this pyrazole derivative.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (acetonitrile or methanol) is typically required to resolve polar and non-polar species. The pH of the aqueous phase should be controlled to ensure consistent retention of the ionizable parent drug.
-
Detection: A photodiode array (PDA) detector is crucial. It not only quantifies the parent peak but also allows for peak purity analysis, which helps to ensure that no degradants are co-eluting.
-
Experimental Protocols: Forced Degradation Studies
The goal of these studies is to achieve a target degradation of 5-20% of the parent compound.[10] This level is sufficient to generate and detect primary degradants without causing such extensive decomposition that the secondary and tertiary products obscure the initial degradation pathway.
Caption: A systematic workflow for conducting forced degradation studies.
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep at room temperature. Causality: Base-catalyzed reactions are often faster than acid-catalyzed ones, hence the milder temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a vial of the stock solution at 60°C. A parallel study on the solid compound should also be conducted in a temperature-controlled oven.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11][13] A dark control sample must be run in parallel.
-
Sampling and Analysis: For all solution studies, withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). Neutralize the acid and base samples before injection. Analyze all samples by the stability-indicating HPLC-PDA method.
The structure of this compound suggests several potential points of chemical instability that these stress studies are designed to probe.
Caption: Conceptual degradation pathways for the target molecule.
Data Presentation: Summarizing Stability
A summary table is essential for reporting the outcomes of the forced degradation studies.
| Stress Condition | Duration / Temp. | % Degradation | No. of Degradants >0.1% | Mass Balance (%) | Observations |
| 0.1 M HCl | 24 h / 60°C | [Insert Data] | [Insert Data] | [Insert Data] | e.g., Major degradant at RRT 0.8 |
| 0.1 M NaOH | 8 h / RT | [Insert Data] | [Insert Data] | [Insert Data] | e.g., Rapid degradation observed |
| 3% H₂O₂ | 24 h / RT | [Insert Data] | [Insert Data] | [Insert Data] | e.g., Stable |
| Heat (Solution) | 48 h / 60°C | [Insert Data] | [Insert Data] | [Insert Data] | e.g., Minor degradation |
| Light (ICH Q1B) | [Exposure Level] | [Insert Data] | [Insert Data] | [Insert Data] | e.g., Photolabile, yellowing observed |
Conclusion: Building a Foundation for Development
This technical guide outlines a rigorous, logic-driven approach to defining the fundamental physicochemical properties of this compound. By systematically evaluating its solubility across a relevant pH range and probing its intrinsic stability under forced conditions, researchers can build a comprehensive data package. This information is not merely academic; it is the essential foundation for all subsequent development activities, from formulation design and analytical method validation to the prediction of in vivo performance and the establishment of a product shelf-life. Adherence to these self-validating protocols ensures the generation of high-quality, trustworthy data, thereby accelerating the journey of this promising pyrazole derivative from the laboratory to the clinic.
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI . MDPI.
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The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate . ResearchGate.
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A Technical Guide to the Spectroscopic Characterization of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Introduction
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a critical class of heterocyclic compounds, valued for their diverse pharmacological activities. The precise structural elucidation of these molecules is paramount to understanding their function and ensuring their purity. This guide provides an in-depth analysis of the spectroscopic data for 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine (Molecular Formula: C₆H₁₁N₃O), a substituted pyrazole with potential applications in medicinal chemistry.
As direct experimental spectra for this specific molecule are not widely available in the public domain, this whitepaper will leverage predictive models and data from structurally analogous compounds to provide a robust characterization framework. We will delve into the expected features in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The causality behind experimental choices and data interpretation will be explained to provide a field-proven perspective for researchers and drug development professionals.
Mass Spectrometry (MS) Analysis: Confirming Molecular Identity
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound, thereby confirming its elemental composition. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact.
Predicted Mass Spectrum
The molecular weight of C₆H₁₁N₃O is 141.17 g/mol . A key principle in the mass spectrometry of nitrogen-containing compounds is the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] Our target molecule, with three nitrogen atoms, adheres to this rule.
Predicted data suggests the following ions would be prominently observed in a high-resolution mass spectrum.
| Adduct | Predicted m/z | Notes |
| [M+H]⁺ | 142.0975 | Protonated molecule, often the base peak in ESI+ |
| [M+Na]⁺ | 164.0794 | Sodium adduct, common in ESI+ |
| [M+K]⁺ | 180.0534 | Potassium adduct, less common |
| [M-H]⁻ | 140.0829 | Deprotonated molecule in ESI- |
| [2M+H]⁺ | 283.1878 | Proton-bound dimer |
Data predicted based on the compound's structure and elemental composition.
The most crucial ion for confirmation is the protonated molecule, [M+H]⁺, at an m/z of approximately 142.0975.[2] The high-resolution measurement of this ion allows for the unambiguous confirmation of the elemental formula, a cornerstone of structural validation. The presence of adducts like [M+Na]⁺ further corroborates the molecular weight.[2]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines a self-validating system for obtaining a high-resolution mass spectrum.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a high-purity solvent such as methanol or acetonitrile.[3] This creates a stock solution of 1 mg/mL.
-
Perform a serial dilution by taking 10 µL of the stock solution and diluting it into 1 mL of the same solvent to achieve a final concentration of approximately 10 µg/mL.[3] The rationale for this dilution is to avoid detector saturation and the formation of excessive non-covalent dimers.[2]
-
Ensure the final solution is free of any particulate matter by filtering it through a 0.22 µm syringe filter if necessary. Particulates can cause blockages in the fluidics system.[3]
-
-
Instrument Setup & Data Acquisition:
-
The ESI source should be operated in positive ion mode to observe the [M+H]⁺ ion.
-
Set the capillary voltage between 3.0 and 4.0 kV. This potential is required to generate the fine mist of charged droplets necessary for ionization.[4]
-
The drying gas (typically nitrogen) flow and temperature should be optimized to ensure efficient desolvation of the droplets without causing thermal degradation of the analyte.
-
Acquire data over a mass range of m/z 50-500 to ensure all expected adducts and potential fragments are observed.
-
Utilize a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to achieve the mass accuracy required for elemental composition confirmation.[2]
-
Workflow Diagram: ESI-MS Analysis
Caption: Workflow for ESI-MS analysis of small molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful technique for structural elucidation in solution.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in CDCl₃ is detailed below. Chemical shifts are influenced by the electronic environment of each proton. The pyrazole ring is aromatic, leading to specific chemical shifts for its proton.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-4 (pyrazole) | ~ 5.5 - 6.0 | Singlet (s) | 1H | Located on an electron-rich pyrazole ring between two nitrogen atoms. Similar pyrazole protons appear in this region.[5] |
| NH₂ (amine) | ~ 3.5 - 4.5 | Broad (br s) | 2H | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. The chemical shift is concentration-dependent.[1] |
| -CH₂- (methoxymethyl) | ~ 4.4 - 4.6 | Singlet (s) | 2H | Methylene protons adjacent to an oxygen and the pyrazole ring are deshielded. |
| N-CH₃ (N-methyl) | ~ 3.7 - 3.9 | Singlet (s) | 3H | Methyl group attached to a nitrogen atom of the pyrazole ring.[5] |
| O-CH₃ (methoxy) | ~ 3.3 - 3.5 | Singlet (s) | 3H | Typical chemical shift for a methoxy group attached to a methylene. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides complementary information on the carbon skeleton.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-3 (pyrazole) | ~ 155 - 160 | Carbon bearing the amine group is significantly deshielded. |
| C-5 (pyrazole) | ~ 148 - 152 | Carbon attached to the methoxymethyl group and adjacent to two nitrogen atoms. |
| C-4 (pyrazole) | ~ 85 - 95 | This carbon is typically more shielded in electron-rich 3-aminopyrazoles.[5] |
| -CH₂- (methoxymethyl) | ~ 65 - 75 | Methylene carbon attached to an oxygen. |
| O-CH₃ (methoxy) | ~ 58 - 62 | Typical chemical shift for a methoxy carbon.[6] |
| N-CH₃ (N-methyl) | ~ 34 - 38 | N-methyl carbon on the pyrazole ring.[5] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.[7][8] Higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[7] The deuterated solvent provides the lock signal for the spectrometer.[9]
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring the sample height is approximately 4-5 cm.[10]
-
Cap the tube and ensure the exterior is clean.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the low sensitivity.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Workflow Diagram: NMR Analysis
Caption: General workflow for NMR sample preparation and analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
For this compound, the key functional groups are the primary amine (NH₂), C-H bonds, the pyrazole ring (C=N, C=C), and the methoxymethyl group (C-O-C). Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[11]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Medium, Sharp | Characteristic for a primary amine (R-NH₂), which shows two distinct bands in this region.[1][12] |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium | From the methyl and methylene groups. |
| 1650 - 1580 | N-H bend (scissoring) | Medium | A characteristic bending vibration for primary amines.[12] |
| 1600 - 1450 | C=N, C=C stretch (ring) | Medium | Vibrations from the pyrazole ring system. |
| 1250 - 1020 | C-N stretch | Medium | Stretching vibration of the bond between the pyrazole ring and the amine nitrogen.[12] |
| 1150 - 1085 | C-O-C stretch (ether) | Strong | The C-O single bond stretch is typically one of the strongest signals in the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-FTIR is a simple, rapid technique for acquiring IR spectra of solid or liquid samples.[13]
-
Sample Preparation:
-
No specific preparation is needed for a solid or liquid sample. Ensure the sample is representative of the bulk material.
-
-
Instrument Setup & Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.
-
Place a small amount of the sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. This is essential for obtaining a high-quality spectrum.[14]
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue after the measurement.
-
Workflow Diagram: ATR-IR Analysis
Caption: Standard workflow for ATR-IR spectroscopy.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and purity assessment of this compound. Through the synergistic use of Mass Spectrometry, NMR spectroscopy, and IR spectroscopy, every key structural feature of the molecule can be verified. High-resolution mass spectrometry confirms the elemental composition. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, and IR spectroscopy offers rapid confirmation of the essential functional groups. The provided protocols are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can generate high-quality, reliable data for this important class of heterocyclic compounds.
References
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University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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Chemistry Learner. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Online]. December 25, 2023. [Accessed January 18, 2026]. Available from: [Link]
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Toušek, J., et al. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 2013. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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Agrawal, P. K. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 2015. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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PubChem. 5-Methoxy-1H-pyrazol-3-amine. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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ResearchGate. Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. [Online]. August 6, 2025. [Accessed January 18, 2026]. Available from: [Link]
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University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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Le-Min, T., et al. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 2018. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Online]. November 8, 2022. [Accessed January 18, 2026]. Available from: [Link]
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Lopez, C., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 1993. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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Wiley Science Solutions. Methoxymethyl cation. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Online]. December 12, 2025. [Accessed January 18, 2026]. Available from: [Link]
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ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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Elguero, J., et al. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 2016. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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PubChem. 5-Amino-3-methyl-1-phenylpyrazole. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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National Center for Biotechnology Information. 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. [Online]. [Accessed January 18, 2026]. Available from: [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine, a valuable heterocyclic building block for pharmaceutical and agrochemical research. The synthesis begins with a base-mediated Claisen condensation to form the key intermediate, 4-methoxy-3-oxobutanenitrile. This is followed by a cyclocondensation reaction with methylhydrazine to yield the target pyrazole. This guide offers in-depth explanations for experimental choices, a critical analysis of the inherent regioselectivity of the cyclization step, and detailed safety protocols required for handling the hazardous reagents involved.
Introduction
Aminopyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to participate in various hydrogen bonding interactions make them ideal for targeting a wide range of biological receptors. The specific substitution pattern of this compound offers multiple points for further functionalization, making it a desirable intermediate for the generation of compound libraries in drug discovery programs.
This document outlines a reliable laboratory-scale synthesis of this target compound, designed for researchers in organic synthesis and drug development. The protocol is based on established chemical principles, including the Claisen condensation for C-C bond formation and the Knorr pyrazole synthesis for heterocycle formation.[1]
Overall Synthetic Strategy
The synthesis is achieved via a two-step sequence. The first step establishes the carbon backbone, and the second step constructs the pyrazole ring.
Sources
Application Note: A Framework for the Cellular Characterization of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine and Related Novel Pyrazole Derivatives
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Compounds containing this scaffold exhibit a vast array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] This diversity stems from the pyrazole ring's ability to act as a versatile pharmacophore, engaging with various biological targets through hydrogen bonding, metal chelation, and hydrophobic interactions. Marketed drugs such as the anti-inflammatory Celecoxib and the kinase inhibitor Crizotinib feature a pyrazole core, highlighting its clinical significance.
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine is a novel pyrazole derivative. While specific biological data for this compound is not yet extensively documented in peer-reviewed literature, its structure suggests potential for biological activity. This application note serves as a comprehensive guide for researchers and drug development professionals on how to approach the initial characterization of this and similar novel small molecules using a suite of robust cell-based assays. The protocols outlined herein are designed to establish a foundational understanding of the compound's cytotoxic and mechanistic properties, paving the way for more advanced target identification studies.[5][6]
Initial Compound Handling and Preparation
Proper handling and preparation of the test compound are critical for reproducible results.
-
Solubility Testing: Before commencing cell-based assays, determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for initial stock solutions of small molecules.[7] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Working Solutions: Prepare serial dilutions from the stock solution in a suitable cell culture medium.[8] It is crucial to ensure that the final concentration of DMSO in the cell culture wells is non-toxic, typically ≤ 0.5%.[9] Always include a vehicle control (medium with the same final DMSO concentration as the highest compound concentration) in all experiments.
Phase 1: Primary Screening for Bioactivity using Cell Viability Assays
The first step in characterizing a novel compound is to determine its effect on cell viability and to identify a potent concentration range.[10] Cell viability assays measure the overall health of a cell population and can indicate cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[11][12][13]
Rationale for Assay Selection
A variety of methods are available to assess cell viability.[10][13] For initial screening, assays that are robust, sensitive, and amenable to high-throughput screening are preferred.
-
Tetrazolium Reduction Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells.[10][13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt to a colored formazan product, which can be quantified by absorbance.[14]
-
Luminescent ATP Assays (e.g., CellTiter-Glo®): This assay quantifies ATP, the principal energy currency of the cell.[15] Since only viable cells can synthesize ATP, the amount of ATP is directly proportional to the number of living cells. This method is highly sensitive and has a broad linear range.[15]
The following table provides a comparative overview of common viability assays:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductase activity | Inexpensive, well-established | Requires a solubilization step, potential for compound interference |
| MTS/XTT | Mitochondrial reductase activity | Soluble formazan product (no solubilization step) | Higher cost than MTT, potential for compound interference |
| Resazurin (alamarBlue) | Mitochondrial reductase activity | Homogeneous (no-wash), fluorescent/colorimetric readout | Potential for compound interference with fluorescence |
| ATP Luminescence | Quantifies cellular ATP | Highly sensitive, broad dynamic range, fast | Higher reagent cost, requires a luminometer |
Experimental Workflow for Primary Viability Screening
The following diagram illustrates a typical workflow for an initial screen to determine the half-maximal inhibitory concentration (IC50) of a novel compound.
Caption: Workflow for determining compound IC50 using a cell viability assay.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is adapted for a 96-well plate format but can be scaled.
Materials:
-
Selected cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, opaque-walled 96-well plates suitable for luminescence
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: a. Culture cells to ~80-90% confluency. b. Harvest cells using Trypsin-EDTA and neutralize with complete medium. c. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells. d. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL) and dispense 100 µL into each well of a 96-well plate (5,000 cells/well). e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: a. Prepare a serial dilution series of the compound in complete culture medium at 2X the final desired concentration. For example, to achieve final concentrations from 0.01 µM to 100 µM, prepare 2X solutions from 0.02 µM to 200 µM. b. Include a "vehicle control" (medium with 2X the final DMSO concentration) and a "no-treatment" control. c. Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control. d. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Assay Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[15] b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15] e. Measure luminescence using a plate-reading luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100 b. Plot the % Viability against the log of the compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Phase 2: Mechanistic Assays to Elucidate Mode of Action
Once the IC50 is established, the next step is to investigate how the compound affects the cells. Pyrazole derivatives are known to induce apoptosis (programmed cell death) and affect cell cycle progression, often through kinase inhibition.[14]
Protocol 2: Apoptosis Detection by Caspase-Glo® 3/7 Assay
A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay is a sensitive, luminescent assay that measures their activity.
Materials:
-
Cells seeded and treated in a white-walled 96-well plate as described in Protocol 1.
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed and treat cells with the compound at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50) for a relevant time period (e.g., 24, 48 hours).
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Potential Signaling Pathways to Investigate
Many pyrazole-containing compounds function as kinase inhibitors. A common mechanism of action is the inhibition of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis.
Caption: Hypothetical inhibition of a CDK pathway by a pyrazole compound.
Further investigation into the specific kinases inhibited can be performed using in vitro kinase panels or cellular thermal shift assays (CETSA). Western blotting for key pathway proteins (e.g., phosphorylated Rb, p21) can also validate the proposed mechanism of action.
Conclusion and Future Directions
This application note provides a foundational strategy for the initial characterization of novel pyrazole compounds like this compound. By systematically employing viability and mechanistic assays, researchers can efficiently determine a compound's potency and mode of action. The data generated from these protocols are essential for guiding lead optimization and for designing more complex experiments, such as target deconvolution using affinity chromatography or genetic screening approaches.[5][6][16] The ultimate goal is to build a comprehensive biological profile of the compound, elucidating its therapeutic potential.
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- A Technical Guide to Molecular Target Identification: A Framework for Novel Compounds. Benchchem.
- Identifying novel drug targets with comput
- Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. Benchchem.
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- Target identification and mechanism of action in chemical biology and drug discovery.
- A Cell-based Screening Method Using an Intracellular Antibody for Discovering Small Molecules Targeting Hard-to-drug Proteins. Bio-protocol.
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- Cell Viability Assays. Ichor Life Sciences.
- How to Measure Cell Viability.
- Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
- Cell viability assays. Abcam.
- Small Molecule Screening Process Steps. Danaher Life Sciences.
- Current status of pyrazole and its biological activities. PubMed Central (PMC)
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central (PMC)
- Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives.
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Application Notes and Protocols for In Vivo Studies with 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Molecules incorporating this scaffold have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5][6] The metabolic stability and versatile nature of the pyrazole nucleus have led to its inclusion in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib.[7][8][9]
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine is a novel compound belonging to this promising class. While specific biological data for this molecule is not yet widely available, its structural similarity to other bioactive aminopyrazoles suggests it may act as a modulator of key cellular pathways, such as protein kinases, which are often dysregulated in diseases like cancer and inflammatory disorders.[7][10]
These application notes provide a comprehensive guide for researchers and drug development professionals to initiate in vivo studies with this compound. The protocols outlined below are based on established best practices for the preclinical evaluation of novel, poorly soluble pyrazole derivatives.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is critical for designing effective in vivo experiments.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O | [11] |
| Molecular Weight | 141.17 g/mol | [11] |
| XLogP3 | 0.2 | [11] |
| Hydrogen Bond Donors | 2 | [11] |
| Hydrogen Bond Acceptors | 4 | [11] |
The low XLogP3 value suggests moderate lipophilicity. However, like many heterocyclic compounds, it is predicted to have low aqueous solubility, necessitating a carefully designed formulation strategy for effective in vivo delivery.[12]
PART 1: Formulation for In Vivo Administration
Achieving adequate bioavailability is one of the most significant challenges for pyrazole-based compounds due to their frequent poor aqueous solubility.[12][13] The selection of an appropriate vehicle is paramount. The following protocols provide starting points for oral and intravenous formulations.
Protocol 1: Preparation of an Oral Gavage Formulation
This protocol describes a common vehicle system using a combination of solvents and surfactants to create a stable suspension or solution suitable for oral administration in rodents.[12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water for Injection
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound based on the desired final concentration and dosing volume (typically 5-10 mL/kg for rodents).
-
Initial Solubilization: In a sterile conical tube, add a minimal volume of DMSO to the compound. The final concentration of DMSO in the formulation should ideally be kept between 5-10% to minimize potential toxicity.[12] Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.
-
Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the DMSO solution, vortexing after each addition to ensure homogeneity. A common starting formulation is 10% DMSO, 40% PEG400, and 5% Tween-80.[12]
-
Final Dilution: Add sterile saline or water to reach the final desired volume and vortex until a clear and homogenous solution or a fine, uniform suspension is obtained.
-
Pre-Dosing Check: Before administration, visually inspect the formulation for any precipitation. If it is a suspension, ensure it is easily re-suspended with gentle agitation.
Protocol 2: Preparation of an Intravenous Injection Formulation
Intravenous administration requires a sterile, clear solution free of particulates. This often necessitates the use of solubilizing agents like cyclodextrins.[12]
Materials:
-
This compound
-
DMSO
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Initial Solubilization: In a sterile vial, dissolve the accurately weighed compound in a minimal amount of DMSO.
-
Cyclodextrin Preparation: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle (saline or D5W). A common starting concentration is 20-40% (w/v).
-
Combining Solutions: Slowly add the dissolved compound in DMSO to the vortexing HP-β-CD solution. The cyclodextrin helps to encapsulate the drug molecule, increasing its aqueous solubility.[12]
-
Final Volume and Filtration: Adjust to the final volume with the aqueous vehicle. The final DMSO concentration should be minimized (<5% if possible). Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile vial.[12]
-
Quality Control: The final solution must be visually clear. Prepare fresh on the day of the experiment.
PART 2: Initial In Vivo Evaluation Workflow
A systematic, stepwise approach is crucial when evaluating a novel compound in vivo. The following workflow outlines the essential initial studies.
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Application Notes & Protocols: A Strategic Framework for Screening 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Introduction: The Pyrazole Scaffold and the Unexplored Potential of a Novel Amine
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of approved therapeutic agents.[1][2] Many blockbuster drugs, particularly in oncology, leverage the pyrazole core to achieve high potency and selectivity as kinase inhibitors, including agents like ruxolitinib and baricitinib which target the Janus kinase (JAK) family.[2] The compound of interest, 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine, represents a novel, uncharacterized entity within this chemical class.[3] Its structure suggests potential for forming key hydrogen bond interactions within protein active sites, making it a compelling candidate for a comprehensive screening campaign.
This document outlines a multi-phase experimental strategy designed to systematically evaluate the biological activity of this compound. The workflow is designed not merely to identify activity, but to build a robust, data-driven foundation for subsequent hit-to-lead development by integrating target-based and phenotypic approaches, followed by rigorous hit validation and mechanism of action (MoA) studies.[4][5]
Phase 1: Broad Target Class Identification via Kinome Profiling
Rationale: Given the established success of pyrazole scaffolds as kinase inhibitors, the most logical and hypothesis-driven starting point is a broad interrogation of the human kinome.[2][6][7] This approach rapidly surveys hundreds of potential protein targets, providing an immediate landscape of the compound's selectivity and potential therapeutic avenues. We will utilize a competition binding assay format, which measures the ability of the test compound to displace a known ligand from the kinase active site, offering a direct assessment of binding affinity.[8]
Workflow for Initial Target-Based Screening
Caption: High-level workflow for Phase 1 target identification.
Protocol 1.1: KINOMEscan® Profiling for Primary Hit Identification
This protocol describes a high-throughput, active site-directed competition binding assay to quantitatively measure interactions between the test compound and a large panel of human kinases.[9][10]
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Execution:
-
The assay is typically performed by a specialized vendor (e.g., Eurofins DiscoverX).[9]
-
The core components are: 1) a kinase tagged with a DNA label, 2) a ligand immobilized on a solid support (e.g., beads), and 3) the test compound.[8]
-
The test compound is incubated at a single high concentration (e.g., 10 µM) with the kinase and the immobilized ligand.
-
If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[8]
-
-
Quantification:
-
The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the associated DNA tag.[8]
-
A low qPCR signal indicates strong competition and high binding affinity of the test compound.
-
-
Data Analysis:
-
Results are reported as percent of control (% Inhibition), where the DMSO vehicle represents 0% inhibition (full binding to the support) and a known potent inhibitor serves as the 100% inhibition control.
-
% Inhibition = (1 - [Test Compound Signal / DMSO Control Signal]) * 100
-
Primary "hits" are identified as kinases showing significant inhibition, typically with a threshold of >90%.
-
Data Presentation: Hypothetical Kinome Profiling Results
| Target Kinase | Kinase Family | % Inhibition at 10 µM | Hit Status |
| JAK2 | Tyrosine Kinase | 98.5% | Hit |
| JAK3 | Tyrosine Kinase | 95.2% | Hit |
| ACVR1 | Serine/Threonine | 91.0% | Hit |
| CDK2 | Serine/Threonine | 45.7% | No |
| EGFR | Tyrosine Kinase | 12.3% | No |
| PIK3CA | Lipid Kinase | 5.1% | No |
Phase 2: Unbiased Phenotypic Screening for Cellular Activity
Rationale: While a target-based approach is efficient, it is inherently biased. A parallel phenotypic screen can uncover unexpected mechanisms of action by evaluating the compound's effect on overall cell health and proliferation in a more disease-relevant context.[4][11] We will employ a high-throughput cell viability assay across a diverse panel of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is selected for its high sensitivity, simple "add-mix-measure" format, and reduced likelihood of interference compared to colorimetric assays like MTT.[12][13][14] The assay quantifies ATP, a direct indicator of metabolically active, viable cells.[13][15]
Workflow for Phenotypic Screening
Caption: Step-by-step workflow for the cell-based phenotypic screen.
Protocol 2.1: High-Throughput Cell Viability Screening (CellTiter-Glo®)
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF7 breast) under standard conditions.
-
Trypsinize and count cells. Seed cells into white, clear-bottom 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well in 40 µL of media).
-
Allow cells to adhere for 24 hours.
-
-
Compound Dosing:
-
Prepare a dose-response plate of this compound by performing serial dilutions in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of compound from the dose-response plate to the cell plate to achieve the final concentrations (e.g., from 30 µM down to 1 nM). Include DMSO-only wells as a negative control (100% viability) and a potent cytotoxic agent (e.g., Staurosporine) as a positive control (0% viability).
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of reagent equal to the volume of media in the well (e.g., 40 µL).[13]
-
Place plates on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle (100%) and positive (0%) controls.
-
Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Hypothetical Cell Viability IC₅₀ Results
| Cell Line | Tissue of Origin | IC₅₀ (µM) | Interpretation |
| HCT116 | Colorectal | 0.25 | Potent Activity |
| HEL 92.1.7 | Leukemia | 0.18 | Potent Activity (JAK-STAT dependent) |
| A549 | Lung | 15.7 | Moderate Activity |
| MCF7 | Breast | > 30 | Inactive |
Phase 3: Hit Validation and Mechanism of Action (MoA) Elucidation
Rationale: Primary screening identifies "hits," but these require orthogonal validation to confirm their activity and begin to understand their mechanism of action.[16] This phase focuses on confirming the direct interaction between the compound and its putative target within a cellular context and verifying that this engagement leads to the expected downstream biological consequences.
Workflow for Hit Validation and MoA Studies
Caption: A multi-pronged approach to validate primary screening hits.
Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a label-free method to verify that a compound binds to its intended target in a physiological setting (i.e., within intact cells or cell lysates).[17] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[18]
-
Cell Treatment: Treat the relevant cells (e.g., HCT116) with the test compound (e.g., at 10x IC₅₀) and a vehicle control for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at 4°C.
-
Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., JAK2) remaining in the supernatant by Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble target protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 3.2: Western Blot for Downstream Pathway Modulation
This protocol assesses if target engagement by the compound leads to the expected functional outcome. For a JAK2 inhibitor, this would be a reduction in the phosphorylation of its key substrate, STAT3.
-
Cell Treatment & Lysis: Treat cells (e.g., HCT116) with a dose-response of the compound for a specified time (e.g., 2 hours). If the pathway is not basally active, stimulate with an appropriate cytokine (e.g., IL-6) for 15-30 minutes before harvesting. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3 Tyr705).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A dose-dependent decrease in the p-STAT3 signal relative to the total STAT3 signal confirms functional inhibition of the JAK-STAT pathway.
Hypothetical Signaling Pathway Modulation
Caption: Diagram of the compound inhibiting the JAK2-STAT3 signaling pathway.
Conclusion and Forward Outlook
This application note details a robust, phased strategy for the comprehensive screening of this compound. By initiating a broad, hypothesis-driven kinome scan in parallel with an unbiased phenotypic screen, this approach maximizes the potential for discovery. The subsequent validation phase, incorporating biochemical potency, cellular target engagement, and functional downstream pathway analysis, ensures that any identified "hits" are well-characterized and mechanistically understood. This rigorous, multi-faceted experimental design provides the critical data package necessary to justify the progression of a promising compound from an initial hit to a validated lead ready for chemical optimization.
References
- Small-molecule drugs are organic compounds affecting molecular pathways by targeting important proteins. These compounds have a low molecular weight, making them penetrate cells easily.
- Target identification is an essential part of the drug discovery and development process, and its efficacy plays a crucial role in the success of any given therapy. (Journal of Biomedical Science, )
- Target Identification and Validation in the translation of small molecules involves identifying biological molecular structures and conducting validation experiments to show therapeutic effect. (University College London, )
- Target identification is an essential part of the drug discovery and development process...two main approaches can help researchers make significant discoveries: affinity-based pull-down and label-free methods. (Journal of Biomedical Science, )
- Drug Affinity Responsive Target Stability (DARTS): A method for target identification that relies on drug-induced protease resistance. (ACS Chemical Biology, )
- Target identification can be approached by direct biochemical methods, genetic interactions, or comput
- A target-based drug discovery project usually includes target identification, target validation, hit identification, hit to lead and lead optimization.
- Mechanism of Action: discover your small molecule's interactions and targets. (Broad Institute, )
- The commonly used MTT test may provide incorrect results due to the phenomenon of chemical interaction with plant extracts. More and more assays based on the measurement of intracellular ATP (i.e., CellTiter-Glo) are appearing on the market...
- Goal: Testing of the cytotoxic or anti-proliferative capacity of compounds based on the metabolic activity of live cells.
- Small-molecule drugs are organic substances that interact with key proteins to influence biological pathways.
- A mechanism of action (MOA) is a specific biochemical interaction through which small molecule substances exert their pharmacological effect. (SmallMolecules.com, )
- This study introduces a novel approach by employing High-Throughput Virtual Screening (HTVS) to identify new pyrazole-based inhibitors of CDK8, a key enzyme implicated in cancer progression. (Chemical Methodologies, )
- The novelty of this study lies in its focus on the pyrazole scaffold, which enhances binding interactions with CDK8, and its use of HTVS as a cost-effective and efficient alternative to traditional laboratory methods.
-
I'm debating with my supervisor the pros and cons of the methods used for cell viability assay, especially for drug screening, among CellTiter-Glo, MTT, Alamar blue, and Crystal violet. (ResearchGate, [Link])
- Mass spectrometry-based assays for kinome profiling.
-
Pyrazole or 1H-pyrazole, a five-membered 1,2-diazole, is found in several approved drugs and some bioactive natural products. (Future Medicinal Chemistry, [Link])
-
Key things to consider when designing your experiment. (NC3Rs, [Link])
-
KINOMEscan is a high throughput site-directed competition affinity binding assay for rapid characterization of your molecules in over 500 kinase domain-containing human wild-type and clinically relevant mutant targets. (Eurofins Discovery, [Link])
-
Some of the best-selling drugs in this class are ibrutinib, ruxolitinib, axitinib, niraparib and baricitinib, and are used to treat different types of cancers. (Future Medicinal Chemistry, [Link])
- Pyrazole scaffolds have emerged as a promising frontier in drug discovery, offering a rich source of chemical diversity and pharmacological activity. (Journal of Pharmaceutical Research and Reports, )
-
How the KinomeScan assay works (Courtesy of DiscoveRx). (ResearchGate, [Link])
-
This simple assay has three components: 1) The kinase tagged with DNA 2) A ligand immobilized to streptavidin beads 3) The test compound. (Eurofins Discovery, [Link])
-
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. (ResearchGate, [Link])
-
The most comprehensive kinase inhibitor screening panel with over 480 kinase assays to screen against on a single technology platform. (Drug Target Review, [Link])
-
For a very long time, the usefulness and great therapeutic value of pyrazole nucleus have been recognized and widest range of activities of this nucleus evaluated. (Journal of Advanced Pharmaceutical Technology & Research, [Link])
-
The articles published in this Special Issue present the successful use of diverse strategies of drug design, integrating scaffold-based, deep learning, and target-based approaches. (Pharmaceuticals, [Link])
-
The analysis of the biological interaction profiles demonstrated a class-selectivity of these compounds toward protein kinases involved in cancer pathology, highlighting the importance of the pyrazole moiety in the development of new antitumor drugs. (ResearchGate, [Link])
-
Design of Experiment (DOE) for Pharmaceutical Product Development. (YouTube, [Link])
-
A well-designed clinical trial is the difference between a successful drug launch and a costly failure. (Raptim, [Link])
-
Pyrazole-scaffold protein kinase inhibitors (PKIs) have emerged as promising therapeutic agents for the treatment of various diseases, such as cancer, inflammatory disorders, and neurological diseases. (Combinatorial Chemistry & High Throughput Screening, [Link])
-
An experiment is a study designed to compare benefits of an intervention with standard treatments, or no treatment, such as a new drug therapy or prevention program, or to show cause and effect. (AccessPharmacy, [Link])
-
This compound. (PubChemLite, [Link])
-
Due to the powerful physiological activities of pyrazole derivatives and secondary amines as building blocks for the synthesis of potential druglike compound libraries and important pharmaceutical intermediates... (MDPI, [Link])
-
The pyrazole ring represents a widely applied chemical scaffold in medicinal chemistry research... (Molecules, [Link])
-
High-throughput screening (HTS) is a drug discovery process that allows automated testing of large numbers of chemical and/or biological compounds for a specific biological target. (BMG LABTECH, [Link])
-
Many compounds tethered to the pyrazole scaffold and fused pyrazole derivatives possess a wide spectrum of biological activities and medicinal applications such as anticancer, antiviral, anti-inflammatory, antioxidant, and antibacterial properties. (Molecules, [Link])
-
New pyrazole derivatives were designed and synthesized...The synthesized compounds were examined in vitro for their anti-tumor activities against HepG-2, PC-3 and HCT-116 human carcinoma cell lines using MTT assay. (ResearchGate, [Link])
-
The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor... (Journal of Medicinal Chemistry, [Link])
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Utilizing 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Abstract
This application note provides a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify and characterize potential kinase inhibitors, using 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine as a representative scaffold. Pyrazole derivatives are a well-established class of compounds with significant therapeutic potential, particularly as protein kinase inhibitors.[1] This guide details a two-tiered screening cascade, beginning with a robust primary screen using a luminescence-based assay to quantify kinase activity, followed by a secondary, orthogonal fluorescence polarization assay for hit confirmation and characterization. The protocols are designed for a 384-well plate format, suitable for large-scale library screening.
Introduction: The Rationale for Screening Pyrazole Scaffolds Against Kinases
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of substrate proteins.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions, making them one of the most important classes of drug targets.[3][4] The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The unique structural features of this compound make it an attractive candidate for inclusion in screening libraries aimed at discovering novel kinase modulators.
This application note will use a representative tyrosine kinase, for the purpose of outlining a detailed screening protocol. The principles and methods described herein are broadly applicable to a wide range of other protein and lipid kinases.
The Screening Cascade: A Two-Step Approach to Hit Identification and Validation
A successful HTS campaign requires a multi-step approach to minimize false positives and negatives, and to provide a clear path for advancing promising hits. We propose a sequential screening cascade:
Caption: A two-step high-throughput screening cascade.
Primary High-Throughput Screening: Luminescence-Based Kinase Assay
For the primary screen, we will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[3] This assay is highly sensitive, has a large dynamic range, and is less prone to interference from colored or fluorescent compounds, making it ideal for HTS.[2][5] The intensity of the luminescent signal is directly proportional to the amount of ADP generated, and therefore to the kinase activity.[2]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by a specific reagent. In the second step, the ADP produced by the kinase is converted to ATP, which then fuels a luciferase/luciferin reaction, generating a stable luminescent signal.[5]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Purified Tyrosine Kinase | Any major supplier | |
| Poly(Glu, Tyr) 4:1 peptide substrate | Any major supplier | |
| Ultra-Pure ATP | Any major supplier | |
| This compound | Any major supplier | |
| Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA) | In-house or supplier | |
| ADP-Glo™ Kinase Assay | Promega | V9101 or similar |
| White, opaque 384-well plates (low-volume) | Any major supplier | |
| DMSO (assay grade) | Any major supplier |
Step-by-Step Protocol for Primary Screening
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the test compound solution into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (for 100% activity) and 50 nL of a known inhibitor (for 0% activity).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme solution in kinase reaction buffer.
-
Prepare a 2X substrate/ATP solution in kinase reaction buffer. The optimal concentrations of enzyme, substrate, and ATP should be determined empirically in a separate assay development phase.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.
-
Mix the plate gently and incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate-reading luminometer.
-
Secondary Screening and Hit Confirmation: Fluorescence Polarization Assay
Hits identified in the primary screen should be confirmed using an orthogonal assay that employs a different detection technology. This helps to eliminate artifacts from the primary assay. A fluorescence polarization (FP) assay is an excellent choice for a secondary screen.[6][7] FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][8]
Principle of the Fluorescence Polarization Kinase Assay
In this competitive immunoassay format, the product of the kinase reaction (a phosphorylated peptide) displaces a fluorescently labeled phosphopeptide tracer from a phosphospecific antibody.[6] When the fluorescent tracer is bound to the large antibody, it tumbles slowly, and the emitted light remains highly polarized. When displaced by the kinase-produced phosphopeptide, the small, free-tumbling tracer emits depolarized light. Thus, high kinase activity leads to a low polarization signal.
Caption: Principle of the competitive FP kinase assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Purified Tyrosine Kinase | Any major supplier | |
| Unlabeled peptide substrate | Any major supplier | |
| Ultra-Pure ATP | Any major supplier | |
| Confirmed hits from primary screen | N/A | |
| Kinase Reaction Buffer | In-house or supplier | |
| FP Assay Kit (containing fluorescent tracer and phosphospecific antibody) | e.g., Echelon Biosciences, Molecular Devices | K-2500 or similar |
| Black, low-volume 384-well plates | Any major supplier | |
| DMSO (assay grade) | Any major supplier |
Step-by-Step Protocol for Dose-Response Analysis
-
Compound Plating:
-
Prepare serial dilutions of the hit compounds in 100% DMSO.
-
Dispense 50 nL of each concentration into the wells of a 384-well assay plate.
-
-
Kinase Reaction:
-
Follow the same procedure as in the primary screen (steps 2 and 3 of section 3.3) to perform the kinase reaction in the presence of the serially diluted compounds.
-
-
FP Detection:
-
Prepare the FP detection mix containing the fluorescent tracer and the phosphospecific antibody according to the manufacturer's instructions.
-
Add 10 µL of the FP detection mix to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis and Interpretation
For the primary screen, raw luminescence data should be normalized to the controls on each plate:
-
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))
Where Signal_compound is the signal in the presence of the test compound, Signal_min is the average signal of the 0% activity control (e.g., high concentration of a known inhibitor), and Signal_max is the average signal of the 100% activity control (DMSO).
For the secondary screen, the dose-response data (percent inhibition vs. compound concentration) should be fitted to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.
Conclusion
The protocols outlined in this application note provide a robust and efficient workflow for the high-throughput screening of this compound and other novel compounds for kinase inhibitory activity. The combination of a highly sensitive luminescence-based primary assay with an orthogonal fluorescence polarization-based secondary assay ensures high-quality, reliable data, paving the way for the identification of promising new therapeutic candidates.
References
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). National Institutes of Health. [Link]
-
A fluorescence polarization assay for native protein substrates of kinases. (n.d.). PubMed. [Link]
-
Universal, homogenous, and high throughput luminescent assay technologies to monitor protein kinase activity. (2008). Cancer Research. [Link]
-
Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]
-
Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]
-
Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. (n.d.). Corning Incorporated. [Link]
-
Fluorescence detection techniques for protein kinase assay. (2006). ResearchGate. [Link]
-
High-throughput screening for kinase inhibitors. (2005). PubMed. [Link]
-
Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science. [Link]
-
5-(methoxymethyl)-1H-pyrazol-3-amine. (n.d.). PubChem. [Link]
Sources
- 1. Combinatorial Chemistry & High Throughput Screening [rjraap.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence polarization assay for native protein substrates of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 8. researchgate.net [researchgate.net]
Application Note & Protocols: Developing Biochemical and Cellular Assays for Characterizing the Activity of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Abstract
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including oncology, inflammation, and infectious diseases.[1][2][3] This application note provides a comprehensive, step-by-step guide for the development of robust biochemical and cellular assays to characterize the biological activity of the novel compound, 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine. Given the vast therapeutic precedent of pyrazole-containing molecules, which frequently act as enzyme inhibitors, this guide will focus on a strategic, tiered approach.[4][5] We will begin with broad, hypothesis-generating cellular assays, proceed to targeted biochemical screens against common pyrazole targets like protein kinases, and culminate in the development of a specific, validated cell-based assay to confirm on-target activity in a physiologically relevant context.
Introduction: The Pyrazole Scaffold as a Basis for Targeted Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[2][4] Its chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal pharmacophore for interacting with the active sites of various enzymes and receptors.[5] Marketed drugs such as Celecoxib (a COX-2 inhibitor), Ruxolitinib (a JAK kinase inhibitor), and Sildenafil (a PDE5 inhibitor) highlight the versatility of this scaffold in generating potent and selective modulators of protein function.[1][3]
When presented with a novel pyrazole-containing compound like this compound, a rational and efficient path to identifying its biological activity is critical. A lack of pre-existing data necessitates a multi-pronged strategy that can efficiently screen for potential activities and then rigorously validate any identified "hits". This document outlines such a strategy, providing both the theoretical "why" and the practical "how" for each experimental stage.
Strategic Workflow for Assay Development
The proposed workflow is designed to logically progress from a broad assessment of bioactivity to a highly specific, target-oriented characterization. This ensures that resources are used efficiently and that the resulting data is robust and interpretable.
Caption: High-level strategic workflow for characterizing a novel pyrazole compound.
Phase 1: Target-Agnostic Phenotypic Screening
Rationale: Before investing in specific and potentially expensive biochemical assays, it is crucial to determine if the compound exerts any biological effect on whole cells. A simple cell viability/cytotoxicity assay is a cost-effective first pass to establish a relevant concentration range for subsequent experiments and to identify if the compound has general cytotoxic effects versus a more specific activity.
Protocol 1: General Cell Viability Assay using a Resazurin-based Reagent
This protocol measures the metabolic activity of cells as an indicator of viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF7 - breast carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (solubilized in DMSO to create a 10 mM stock)
-
Resazurin-based viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
96-well, black, clear-bottom tissue culture plates
-
Multi-channel pipette, plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Perform a serial dilution of the 10 mM compound stock in complete growth medium to prepare 2X working solutions. A typical 8-point dose-response curve might range from 200 µM to 0.1 µM (2X concentrations). Include a "vehicle control" (DMSO only) and a "no cells" control (media only).
-
Cell Dosing: Carefully remove 50 µL of media from each well and add 50 µL of the 2X compound working solutions to the appropriate wells, resulting in a final volume of 100 µL and the desired 1X final compound concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Viability Assessment: Add 10 µL of the resazurin reagent to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence on a plate reader (Ex/Em ~560/590 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the "no cells" control from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability and the average of a positive control (e.g., 100 µM staurosporine) to 0% viability.
-
Plot the normalized percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Phase 2: Hypothesis-Driven Target Class Screening
Rationale: The pyrazole scaffold is a prolific kinase inhibitor.[1][6] A logical next step is to screen the compound against a broad panel of protein kinases to identify potential molecular targets. Many contract research organizations (CROs) offer kinase panel screening services, which provide a rapid and comprehensive overview of a compound's selectivity profile.
Protocol 2: Broad Kinase Panel Screening (Example)
This protocol describes the general methodology used in commercial kinase screening panels. A single concentration of the test compound (e.g., 1 µM) is typically screened against hundreds of kinases.
Methodology Overview:
-
Assay Principle: The most common format is a radiometric assay (³³P-ATP) or a fluorescence-based assay (e.g., ADP-Glo™, LanthaScreen™). The principle is to measure the phosphorylation of a substrate by a kinase in the presence and absence of the inhibitor.
-
Procedure:
-
The test compound (e.g., this compound at 1 µM) is incubated with a specific kinase, a suitable substrate (peptide or protein), and ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified.
-
The activity of the kinase in the presence of the test compound is compared to a vehicle control (DMSO).
-
-
Data Presentation: Results are typically presented as percent inhibition at the tested concentration.
| Kinase Target | Kinase Family | % Inhibition at 1 µM |
| CDK2/Cyclin A | CMGC | 5% |
| Haspin | Other | 89% |
| PIM1 | CAMK | 75% |
| SRC | Tyrosine Kinase | 12% |
| ... (300+ others) | ... | ... |
| Table 1: Example output from a kinase panel screen. "Hits" are identified as kinases showing significant inhibition (typically >50%). |
From this hypothetical data, Haspin and PIM1 would be identified as primary hits for follow-up validation and assay development.
Phase 3: Biochemical Assay Development & Validation
Rationale: Once a putative target (e.g., Haspin kinase) is identified, a robust, in-house biochemical assay must be developed to confirm the inhibitory activity, determine potency (IC₅₀), and enable structure-activity relationship (SAR) studies. The ADP-Glo™ Kinase Assay is a versatile, luminescence-based platform suitable for this purpose.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Protocol 3: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
Materials:
-
Recombinant Haspin Kinase
-
Suitable substrate for Haspin (e.g., Histone H3 peptide)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP (at the determined Kₘ concentration)
-
Low-volume, white, 384-well assay plates
-
Luminometer
Procedure:
-
Enzyme & Substrate Titration (Assay Optimization): Before IC₅₀ determination, optimize enzyme and substrate concentrations to achieve a linear reaction rate and a signal-to-background ratio >10. The goal is to use an ATP concentration at or near its Kₘ for the enzyme to ensure competitive inhibitors are accurately measured.
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of this compound in DMSO. Then, dilute these into kinase buffer to create 4X final concentrations.
-
Assay Plate Setup (5 µL reaction volume):
-
Add 1.25 µL of 4X compound dilutions to the appropriate wells.
-
Add 1.25 µL of kinase buffer with DMSO to "Max Signal" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.
-
Add 2.5 µL of 2X Kinase/Substrate mix to all wells except "No Enzyme" controls.
-
Add 2.5 µL of buffer to "No Enzyme" wells.
-
-
Initiate Reaction: Add 1.25 µL of 4X ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate for 60 minutes at room temperature.
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the "Max Signal" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
-
Plot percent inhibition versus log[compound] concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.
-
Assay Validation:
-
Z'-factor: Calculate the Z'-factor to assess assay quality. A value > 0.5 indicates an excellent assay suitable for high-throughput screening.
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
-
DMSO Tolerance: Ensure assay performance is not affected by the final DMSO concentration (typically ≤ 1%).
Phase 4: Cell-Based Target Engagement & Functional Assays
Rationale: A biochemical IC₅₀ demonstrates activity against an isolated enzyme. It is critical to confirm that the compound can enter cells and engage its target in a physiological environment. A NanoBRET™ Target Engagement assay is the gold standard for quantifying compound binding to a specific protein in living cells.[7]
Protocol 4: NanoBRET™ Target Engagement Assay
Principle: This assay measures the proximity of a fluorescently-labeled tracer (which binds to the kinase active site) and a NanoLuc® luciferase-tagged kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Procedure Overview:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase (e.g., Haspin) fused to NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells into a white 96-well or 384-well assay plate.
-
Compound Dosing: Treat the cells with a dose-response of this compound and incubate to allow for cell entry and target binding.
-
Tracer & Substrate Addition: Add the fluorescent NanoBRET™ tracer and the Nano-Glo® substrate to the wells.
-
Signal Detection: Simultaneously measure the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates target engagement. Plot the BRET ratio against log[compound] to determine the cellular IC₅₀.
Conclusion
This application note provides a systematic and robust framework for elucidating the biological activity of this compound. By progressing from broad phenotypic screens to specific biochemical and cell-based target engagement assays, researchers can efficiently identify the molecular target, determine the potency and selectivity of the compound, and build a solid foundation for further drug discovery efforts. The protocols described herein are based on established, industry-standard technologies and can be adapted for a wide range of potential targets commonly associated with the privileged pyrazole scaffold.
References
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES Source: ResearchGate URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: PMC - PubMed Central URL: [Link]
-
Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation Source: MDPI URL: [Link]
-
Title: Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds Source: ResearchGate URL: [Link]
-
Title: Developing and Validating Assays for Small-Molecule Biomarkers Source: BioPharm International URL: [Link]
-
Title: Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics Source: MDPI URL: [Link]
-
Title: An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities Source: Bentham Science URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: PMC - PubMed Central URL: [Link]
-
Title: Establishing assays and small molecule screening facilities for Drug discovery programs Source: Technology Networks URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 低分子創薬 [promega.jp]
Application Notes & Protocols: 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine as a Novel Chemical Probe for Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole ring is a five-membered heterocycle that serves as a cornerstone in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Numerous FDA-approved drugs, such as Ruxolitinib and Crizotinib, feature a pyrazole core and function by targeting specific kinases involved in cancer and inflammatory diseases.[1] Chemical probes are essential tools in basic and translational research, allowing for the interrogation of protein function in cellular and in vivo contexts.[3][4] A high-quality chemical probe should exhibit high potency and selectivity for its intended target.[3]
This document provides a comprehensive guide to the characterization and application of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine as a potential chemical probe. While this specific molecule is not yet extensively characterized in the literature, its structure suggests it may act as an ATP-competitive kinase inhibitor. These notes, therefore, present a detailed roadmap for its validation and use, based on established methodologies for similar compounds.[5]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O | [6] |
| Molecular Weight | 141.17 g/mol | [7] |
| XlogP (predicted) | -0.4 | [6] |
| InChIKey | KJTMKVRSTYLHQN-UHFFFAOYSA-N | [6] |
| SMILES | CN1C(=CC(=N1)N)COC | [6] |
Proposed Mechanism of Action: Targeting the Kinase ATP-Binding Site
Given the prevalence of the pyrazole scaffold in kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor.[5][8] The pyrazole core likely forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the methoxymethyl and methyl groups can be further optimized to enhance selectivity and potency by interacting with adjacent hydrophobic pockets.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical probes of signal-transducing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 6. PubChemLite - this compound (C6H11N3O) [pubchemlite.lcsb.uni.lu]
- 7. 5-(methoxymethyl)-N-methyl-1H-pyrazol-3-amine | C6H11N3O | CID 84020689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
Quantitative Analysis of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine: A Comprehensive Guide to HPLC-UV and LC-MS/MS Methods
An Application Note and Protocol Guide
Introduction and Analytical Strategy
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine is a substituted pyrazole derivative. Compounds of this class are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities. The accurate quantification of this specific amine is essential, whether it serves as a starting material, a key intermediate, or a process-related impurity in the synthesis of an Active Pharmaceutical Ingredient (API). The presence and quantity of such substances must be strictly controlled to ensure the safety and efficacy of the final drug product.[1]
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the desired throughput.
-
RP-HPLC with UV Detection: This is the cornerstone of pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. It is ideal for quantifying the analyte in bulk materials (e.g., API) and relatively clean formulations where concentration levels are high enough for UV detection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification.[2] It is indispensable for impurity profiling, analysis in biological matrices (pharmacokinetic studies), and cleaning validation, where detecting minute quantities is critical.[3]
This guide will detail the development, validation, and application of both methods, ensuring compliance with international regulatory standards such as the International Council for Harmonisation (ICH) guidelines.[4][5]
General Analytical Workflow
A systematic approach is fundamental to achieving reliable and reproducible analytical results. The overall workflow, from sample receipt to data reporting, follows a logical progression designed to maintain sample integrity and data quality.
Caption: General workflow for quantitative analysis.
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at a concentration within the calibrated range of the method.[6] Given that this compound is a polar, basic compound, specific considerations are required.
Rationale for Solvent Selection: A diluent of acidified water and an organic solvent (e.g., methanol or acetonitrile) is optimal. The acidic component (e.g., 0.1% formic acid) protonates the primary amine group, enhancing its solubility in the aqueous mobile phase and promoting good peak shape by minimizing tailing on reversed-phase columns.[7]
Protocol 3.1: Preparation of Stock and Working Standard Solutions
-
Primary Stock Solution (1.0 mg/mL): Accurately weigh approximately 10.0 mg of this compound reference standard into a 10 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water (Diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution. This stock is used to prepare all subsequent standards and quality control samples.
-
Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the Diluent to prepare a series of calibration standards. The concentration range should bracket the expected sample concentrations. (See method-specific sections for typical ranges).
Protocol 3.2: Preparation of Sample Solutions (Bulk Material)
-
Accurately weigh approximately 10.0 mg of the bulk sample into a 10 mL Class A volumetric flask.
-
Dissolve and dilute to volume with the Diluent.
-
Further dilute this solution as required to bring the theoretical concentration into the middle of the calibration range. For example, perform a 1-to-100 dilution for an expected purity of ~100%.
Method 1: RP-HPLC-UV for Routine Quality Control
This method is designed for robustness and is suitable for assay and purity determinations of the main component in drug substances. The use of a C18 column provides excellent retention for the moderately polar analyte, while a buffered mobile phase ensures reproducible chromatography.[8][9]
Experimental Workflow: RP-HPLC-UV
Caption: Experimental workflow for the RP-HPLC-UV method.
Protocol: HPLC-UV Quantification
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/PDA Detector | Standard equipment in QC labs. A Photodiode Array (PDA) detector is preferred for assessing peak purity. |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for pyrazole derivatives.[8] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 70% B over 15 minutes | A gradient elution ensures that any potential impurities with different polarities are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility of retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Detection | 235 nm | Wavelength should be determined by measuring the UV absorbance spectrum of the analyte. Pyrazole rings typically show absorbance in this region. |
| Run Time | 20 minutes | Allows for elution of the analyte and any late-eluting impurities, followed by column re-equilibration. |
System Suitability and Validation Data
Method validation must be performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.[4]
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability | Tailing Factor ≤ 2.0; RSD of 5 replicate injections ≤ 2.0% | Tailing Factor: 1.2; RSD: 0.5% |
| Specificity | Analyte peak is resolved from all potential impurities and excipients. | Baseline resolution (Rs > 2.0) from known related substances. |
| Linearity | R² ≥ 0.999 over the range of 5-150 µg/mL | R² = 0.9995 |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability (Intra-day) ≤ 2.0%; Intermediate (Inter-day) ≤ 3.0% | Intra-day: 0.8%; Inter-day: 1.5% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 2.5 µg/mL[8] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.8 µg/mL |
Method 2: LC-MS/MS for High-Sensitivity Analysis
This method is essential for quantifying trace levels of this compound, for instance, when it is considered a genotoxic impurity or in pharmacokinetic studies. The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional selectivity and sensitivity.[10][11]
Experimental Workflow: LC-MS/MS
Caption: Experimental workflow for the LC-MS/MS method.
Protocol: LC-MS/MS Quantification
| Parameter | Condition | Rationale |
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer | UHPLC provides faster analysis and better resolution. A triple quad is required for MRM experiments. |
| Column | C18, 50 x 2.1 mm, 1.8 µm | A shorter column with smaller particles is used for high-throughput analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile buffer, making it ideal for MS compatibility and promoting protonation of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic phase. |
| Gradient | 5% B to 95% B over 3 minutes | A fast gradient is sufficient for separating the target analyte from matrix components in a short time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention and good peak shape. |
| Injection Vol. | 5 µL | Standard volume for LC-MS/MS analysis. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic amine is readily protonated, making ESI+ the optimal choice for high sensitivity.[3] |
| MRM Transitions | Quantifier: 128.1 -> 111.1; Qualifier: 128.1 -> 84.1 | Precursor Ion [M+H]⁺: The molecular weight is 127.15[12], so the protonated molecule is m/z 128.1. Product Ions: These are determined by fragmentation analysis (e.g., loss of NH₃ for 111.1; further fragmentation for 84.1). Using a quantifier and qualifier ion increases confidence in identification. |
| Run Time | 5 minutes | Enables high sample throughput. |
Validation Data for Trace Analysis
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity | R² ≥ 0.995 over the range of 0.1-100 ng/mL | R² = 0.998 |
| Accuracy (Recovery) | 85.0% - 115.0% at LLOQ; 80.0% - 120.0% at other levels | Within acceptable limits across the range. |
| Precision (RSD) | ≤ 20% at LLOQ; ≤ 15% at other levels | Intra-day: < 8%; Inter-day: < 12% |
| Lower Limit of Quantitation (LLOQ) | Lowest standard on the curve meeting accuracy/precision criteria | 0.1 ng/mL |
Conclusion
This application note provides two distinct, robust, and reliable methods for the quantification of this compound. The RP-HPLC-UV method serves as a dependable tool for routine quality control of bulk materials, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex matrices. Both protocols are designed with scientific rigor and can be validated to meet stringent regulatory requirements, ensuring data of the highest quality and integrity in the pharmaceutical development pipeline.
References
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
- Yar, M. S., et al. (2023). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Molecules.
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
- Valcarcel, M., & Cardenas, S. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pharma Times.
- Sivakumar, B., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, 1(3), 130-137.
-
de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. [Link]
- Bakshi, M., & Singh, S. (2002). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Shetty, S., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. International Journal of Pharmaceutical Investigation. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
- Dżygiel, P., & Wieczorek, P. (2006). Sample preparation in analysis of pharmaceuticals. Journal of Biochemical and Biophysical Methods, 69(1-2), 15-32.
-
Li, W., & Urban, P. L. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(19), 9254-9264. [Link]
-
Mitrea, S., et al. (2022). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 27(23), 8206. [Link]
- Mah, S. H., & Bong, S. L. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines. IntechOpen.
- de Souza, M. V. N., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- de Souza, M. V. N., et al. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Pyrazoles, 1-17.
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]
- Li, H., et al. (2014). Simultaneous determination of edaravone and taurine in rat biological samples by LC-MS/MS and its application to their excretion and metabolism interaction study.
-
Al-Asmari, F., et al. (2018). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Toxics, 6(4), 57. [Link]
-
PerkinElmer. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. [Link]
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Formulation of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine for Experimental Studies: Application Notes and Protocols
Introduction
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine is a substituted aminopyrazole derivative that holds potential as a valuable building block in medicinal chemistry and drug discovery.[1][2] The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[3] As with many heterocyclic amines, the successful application of this compound in biological assays and preclinical studies is critically dependent on its appropriate formulation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively formulate this compound for various experimental applications. The protocols outlined herein are designed to ensure optimal solubility, stability, and bioavailability, thereby generating reliable and reproducible data.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust formulation strategy. Below is a summary of the key characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁N₃O | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Predicted XlogP | 0.2 | [1] |
| Appearance | (Not specified, typically a solid) | N/A |
The predicted XlogP value of 0.2 suggests that this compound is a relatively polar molecule, which may indicate moderate aqueous solubility. However, experimental validation is crucial.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust particles.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Formulation Strategies for In Vitro and In Vivo Studies
The primary challenge in formulating many small molecules, including pyrazole derivatives, is often their limited aqueous solubility. The following section details protocols for preparing solutions suitable for a range of experimental applications.
Solubility Assessment
A preliminary solubility assessment is a critical first step in formulation development. This will determine the most suitable solvent system for your experiments.
Protocol: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% dimethyl sulfoxide (DMSO) to a final concentration of 10-20 mM.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Aqueous Buffer Addition: In a 96-well plate, add a small, fixed volume of each DMSO dilution to a larger volume of your chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced artifacts in biological assays.
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours.
-
Precipitation Detection: Visually inspect for precipitation. For a more quantitative assessment, measure the turbidity of each well using a plate reader (nephelometry or absorbance at ~600 nm). The highest concentration that remains clear is the kinetic solubility.
Formulations for In Vitro Assays
For most cell-based and biochemical assays, a stock solution in an organic solvent, followed by dilution in an aqueous buffer, is a standard approach.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound. For 1 mL of a 10 mM solution, you will need 1.41 mg.
-
Dissolution: Add the compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Experimental Workflow for In Vitro Formulation
Caption: Workflow for preparing this compound for in vitro assays.
Formulations for In Vivo Studies
For animal studies, formulations must be well-tolerated and ensure adequate bioavailability. Due to the potential for poor aqueous solubility of pyrazole derivatives, co-solvent systems are often necessary. A commonly used vehicle for oral or intraperitoneal administration is a mixture of DMSO, PEG400, and saline.
Protocol: Preparation of a Co-Solvent Formulation for In Vivo Dosing
This protocol is a starting point and should be optimized based on the required dose and tolerability in the chosen animal model. The final concentration of DMSO should ideally be below 10%.
-
Initial Solubilization: Weigh the required amount of this compound. Add the necessary volume of DMSO to completely dissolve the compound.
-
Addition of Co-solvents: To the DMSO solution, add polyethylene glycol 400 (PEG400) and vortex to mix. A common ratio is 1 part DMSO to 4 parts PEG400.
-
Final Dilution: Slowly add sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired final volume while vortexing to maintain a clear solution.
-
Final Formulation Example (10% DMSO, 40% PEG400, 50% Saline):
-
Dissolve the compound in 100 µL of DMSO.
-
Add 400 µL of PEG400 and mix well.
-
Add 500 µL of sterile saline and mix until a homogenous solution is formed.
-
-
Pre-dosing Check: Before administration, visually inspect the formulation for any signs of precipitation. Prepare the formulation fresh on the day of the experiment.
Stability Considerations and Analysis
Assessing the stability of the formulated compound is crucial for ensuring the accuracy of experimental results. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this purpose.
Developing a Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of pyrazole derivatives.
Suggested Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer (a wavelength scan should be performed to determine the optimal detection wavelength, likely in the range of 220-280 nm).
-
Injection Volume: 10 µL
Protocol: Solution Stability Assessment
-
Prepare Solutions: Prepare solutions of this compound in the relevant formulation vehicles (e.g., DMSO stock, final in vivo formulation).
-
Storage Conditions: Aliquot the solutions and store them under various conditions:
-
Refrigerated (2-8°C)
-
Room temperature (~25°C)
-
Elevated temperature (e.g., 40°C)
-
Protected from light vs. exposed to light
-
-
Time Points: Analyze the samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Logical Flow for Stability Assessment
Caption: Process for evaluating the stability of formulated this compound.
Conclusion
The successful formulation of this compound is a critical prerequisite for obtaining meaningful and reproducible data in pharmacological and drug development research. This guide provides a foundational set of protocols and considerations for handling, solubilizing, and assessing the stability of this compound. It is imperative that researchers adapt and optimize these starting protocols based on their specific experimental needs and the empirically determined physicochemical properties of the compound. A systematic approach to formulation development, as outlined in this document, will ultimately contribute to the robust evaluation of the therapeutic potential of this compound.
References
- Benchchem. Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols. Benchchem. Accessed January 19, 2026.
- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Accessed January 19, 2026.
- NIH. This compound. PubChemLite. Accessed January 19, 2026.
- J&K Scientific. 5-(Methoxymethyl)-1H-pyrazol-3-amine | 739366-03-1. J&K Scientific. Accessed January 19, 2026.
- PubChem. 5-(methoxymethyl)-N-methyl-1H-pyrazol-3-amine. PubChem. Accessed January 19, 2026.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Accessed January 19, 2026.
- MDPI.
- Benchchem. An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine. Benchchem. Accessed January 19, 2026.
- LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Accessed January 19, 2026.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this important pyrazole derivative. The following information is structured to address common challenges and provide scientifically grounded solutions.
Introduction: The Synthetic Pathway
The most common and versatile route to synthesizing 5-aminopyrazoles, such as this compound, is through the cyclocondensation reaction of a β-ketonitrile with a hydrazine derivative.[1] In this case, the logical precursors are 4-methoxy-3-oxobutanenitrile and methylhydrazine .
The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to form the pyrazole ring. Understanding the nuances of this reaction is key to troubleshooting and yield optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not be proceeding to completion. Monitor the reaction progress by Thin Layer Chromatography (TTLC) to ensure all starting material is consumed.
-
Side Reactions: The formation of byproducts, particularly the undesired regioisomer, can significantly reduce the yield of the target compound.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst play a crucial role in the reaction outcome.
-
Product Loss During Workup: The purification process, if not optimized, can lead to significant loss of the final product.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities?
A2: Besides your starting materials, common impurities include:
-
Regioisomers: The reaction between an unsymmetrical β-ketonitrile and methylhydrazine can lead to the formation of two regioisomers: the desired this compound and the undesired 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-amine.[2]
-
Uncyclized Hydrazone Intermediate: If the cyclization step is incomplete, the stable hydrazone intermediate may be present in the crude product.[2]
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of the nitrile group in the starting material or product can occur.
Q3: How can I control the regioselectivity of the reaction to favor the desired 3-amino isomer?
A3: Controlling regioselectivity is a common challenge in pyrazole synthesis. Here are some strategies:
-
Reaction Conditions: The regioselectivity can be influenced by reaction temperature and solvent polarity. Experimenting with different conditions is often necessary.
-
pH Control: The pH of the reaction mixture can influence which nitrogen atom of the methylhydrazine is more nucleophilic, thereby directing the cyclization.
-
Protecting Groups: In some cases, using a protecting group on one of the hydrazine's nitrogen atoms can force the reaction to proceed with the desired regioselectivity.
Troubleshooting Guide: A Deeper Dive
This section provides detailed troubleshooting strategies for specific issues you may encounter during the synthesis of this compound.
Problem 1: Low Conversion of Starting Materials
Symptoms: Significant amount of 4-methoxy-3-oxobutanenitrile and/or methylhydrazine remaining in the reaction mixture as observed by TLC or LC-MS.
dot
Caption: Strategies to address regioisomer formation.
Detailed Protocol for Managing Regioisomers:
-
Solvent and Temperature Screening:
-
Set up small-scale parallel reactions using different solvents (e.g., ethanol, isopropanol, toluene, acetonitrile).
-
Run each reaction at a different temperature (e.g., room temperature, 50°C, reflux).
-
Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the ratio of the desired regioisomer.
-
-
Purification by Column Chromatography:
-
If regioisomers are formed, they can often be separated by flash column chromatography on silica gel.
-
A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective.
-
Monitor the fractions by TLC to isolate the desired product.
-
Problem 3: Product Isolation and Purification Challenges
Symptoms: Low recovery of the final product after workup and purification.
dot
Caption: Troubleshooting product isolation and purification.
Detailed Protocols for Improved Product Recovery:
-
Optimized Extraction Procedure:
-
After quenching the reaction, ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the organic product.
-
Perform multiple extractions (at least 3x) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Column Chromatography Best Practices:
-
If the product is suspected to be sensitive to acidic silica gel, neutralize the silica gel by preparing a slurry with a solvent containing a small amount of triethylamine (e.g., 1%) before packing the column.
-
Alternatively, consider using neutral alumina as the stationary phase.
-
-
Effective Recrystallization:
-
Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for aminopyrazoles include ethanol, isopropanol, or mixtures with water.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Illustrative Synthetic Protocol
The following is a general, non-optimized protocol for the synthesis of this compound. It should be used as a starting point for optimization.
dot
Caption: General synthetic workflow.
Experimental Details:
-
To a solution of 4-methoxy-3-oxobutanenitrile (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Data Summary Table:
| Parameter | Recommended Range/Value | Rationale |
| Solvent | Ethanol, Isopropanol, Acetonitrile | Protic solvents can facilitate proton transfer in the cyclization step. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Catalyst | Acetic Acid (catalytic) | Can accelerate the cyclization step. |
| Purification | Column Chromatography, Recrystallization | Effective for removing regioisomers and other impurities. |
References
-
Shahani, T., Ali, M. I., Karunakaran, V., et al. (2009). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3249. [Link]
- BenchChem (2025).
-
Organic Syntheses Procedure. 3(5)-aminopyrazole. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8913–8923. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(1), 163. [Link]
- Process for prepar
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3189-3200. [Link]
- BenchChem (2025). Troubleshooting common issues in pyrazole synthesis.
- Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. EP0623600A1.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2766–2810. [Link]
-
New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(20), 4640–4643. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(1), 479–487. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1073–1094. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2766-2810. [Link]
-
Organic Syntheses Procedure. 4. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN105153213A.
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1073-1094. [Link]
-
United States Patent (19). [Link]
- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WO2022056100A1.
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 25(22), 5438. [Link]
-
CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. HETEROCYCLES, 93(2), 628-643. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges commonly encountered with this and similar heterocyclic amine compounds. Our goal is to equip you with the knowledge to design robust experimental protocols and generate reliable, reproducible data.
Understanding the Molecule: A Physicochemical Overview
Before troubleshooting, it's crucial to understand the structural features of this compound that govern its solubility. While extensive experimental data for this specific molecule is not widely published, we can predict its behavior based on its functional groups.
-
Pyrazole Core: The pyrazole ring is aromatic and contributes to the molecule's overall planarity and potential for π-π stacking, which can favor crystallinity and reduce solubility. However, as a bioisostere for other aromatic rings, it can sometimes improve physicochemical properties compared to more lipophilic arenes[1].
-
Primary Amine (-NH2): This is a key functional group. As a weak base, it can be protonated at acidic pH. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility[2][3]. The availability of the lone pair on the nitrogen is critical for this process.
-
Methoxymethyl Group (-CH2OCH3): The ether linkage introduces some polarity and hydrogen bond accepting capability, which may slightly improve aqueous solubility compared to a simple alkyl chain.
-
N-Methyl Group: The methyl group on the pyrazole ring adds a small degree of lipophilicity.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₆H₁₁N₃O | Relatively small molecule. |
| Molecular Weight | ~141.17 g/mol [4] | Low molecular weight is generally favorable for solubility. |
| Predicted XLogP3 | ~0.2[4] | A low LogP value suggests the compound is not excessively lipophilic and should have some inherent aqueous solubility. |
| Predicted Basic pKa | ~4-6 (for the amine group) | The amine group can be protonated in acidic conditions (pH < pKa), significantly increasing aqueous solubility. |
| Hydrogen Bond Donors | 1 (from the amine) | Can participate in hydrogen bonding with protic solvents like water. |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole nitrogens, 1 from ether oxygen) | Can interact with protic solvents. |
Frequently Asked Questions (FAQs)
This section addresses initial, high-level questions researchers often have when first working with the compound.
Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS pH 7.4), but it's not dissolving. Why?
A: At neutral or basic pH, the primary amine group on your compound is predominantly in its neutral, uncharged form. This form is significantly less polar and thus has lower solubility in aqueous media. While the molecule isn't extremely lipophilic, its solubility in neutral water is likely limited[2][5]. Forcing dissolution directly into a buffer without prior solubilization is often unsuccessful for compounds of this class.
Q2: What is the best solvent to prepare a concentrated stock solution?
A: For initial stock solution preparation, a polar aprotic organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the industry-standard starting point due to its powerful solubilizing capabilities for a wide range of organic molecules[6]. Other options include Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), though DMSO is typically preferred for its compatibility with most in vitro assays.
Q3: How significantly will pH affect the solubility of this compound?
A: The effect of pH will be substantial. Because the molecule contains a basic amine group, its aqueous solubility is highly pH-dependent[7]. Lowering the pH to a value at least 1-2 units below the compound's pKa will convert the amine to its protonated, cationic form (an ammonium salt). This charged species is much more polar and will exhibit significantly higher solubility in water and aqueous buffers[3][8].
Q4: Can I heat the solution or use sonication to improve solubility?
A: Yes, gentle heating (e.g., to 37-50°C) and sonication can help overcome the activation energy required for dissolution (kinetic solubility) and can be effective, particularly when preparing concentrated stock solutions in organic solvents. However, be cautious. Prolonged heating can degrade thermally sensitive compounds. More importantly, if a solution is prepared under heat and then cooled to room temperature for an experiment, the compound may precipitate out if the concentration exceeds its thermodynamic solubility limit at that lower temperature. This is a common source of experimental artifacts.
In-Depth Troubleshooting Guide
This section provides solutions to specific, common problems encountered during experimental workflows.
Problem: Preparing a High-Concentration Stock Solution
Q: I need to prepare a 50 mM stock solution in DMSO, but I'm seeing solid particles even after vortexing. What should I do?
A: While DMSO is a strong solvent, achieving very high concentrations can still be challenging.
Application Scientist's Insight & Protocol: The issue may be kinetic rather than a true lack of solubility. The rate of dissolution can be slow.
-
Initial Dissolution: After adding the DMSO to your weighed compound, vortex vigorously for 2 minutes.
-
Apply Energy: Use a bath sonicator for 10-15 minutes. Alternatively, gently warm the vial in a 37°C water bath for 10 minutes, with intermittent vortexing[6].
-
Visual Confirmation: Ensure the solution is completely clear with no visible particulates. If particles remain, the compound may not be stable or pure, or you may have exceeded its solubility limit even in DMSO.
-
Storage: Once dissolved, store the stock solution appropriately, typically at -20°C or -80°C, and protect it from light to prevent degradation[9]. Use vials with Teflon-lined screw caps to prevent solvent evaporation over time[10].
Problem: Compound Precipitation in Aqueous In Vitro Assays
Q: My 10 mM DMSO stock solution is clear, but when I dilute it 1:1000 into my cell culture medium (pH 7.4), I see a cloudy precipitate. How can I fix this?
A: This is a classic solubility problem. The DMSO keeps the compound soluble, but when diluted into an aqueous environment where the compound is poorly soluble, it "crashes out" of solution. The final DMSO concentration (0.1%) is too low to maintain solubility.
Application Scientist's Insight & Solutions: You need to modify the final aqueous environment to make it more hospitable to your compound. The following strategies are presented in order of complexity.
This is the most direct method for an ionizable compound. By lowering the pH, you protonate the amine, increasing its aqueous solubility.
-
When to Use: Ideal for cell-free biochemical assays where the pH can be altered without affecting assay components (e.g., enzyme activity).
-
How to Implement: Prepare your assay buffer at a lower pH (e.g., pH 5.0-6.5). Test the compound's solubility in this new buffer. Remember that the final pH in the well is what matters.
-
Limitation: Often not suitable for cell-based assays, as most cell lines require a physiological pH of ~7.2-7.4.
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, reduce the overall polarity of the solvent system, making it easier to dissolve hydrophobic compounds[11][12][13].
-
When to Use: Cell-free and sometimes cell-based assays, depending on the co-solvent's toxicity.
-
Common Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol.
-
How to Implement: Prepare an intermediate solution. For a final desired concentration of 10 µM with 1% PEG 400:
-
Dilute your 10 mM DMSO stock 1:10 into 100% PEG 400 to make a 1 mM intermediate solution.
-
Add 10 µL of this 1 mM intermediate solution to 990 µL of your assay buffer. The final concentration will be 10 µM with 0.1% DMSO and 1% PEG 400.
-
-
Critical Note: Always run a vehicle control with the same final concentration of all solvents (e.g., 0.1% DMSO, 1% PEG 400) to ensure the solvent mixture itself does not affect your assay results.
Surfactants form micelles in aqueous solutions above their Critical Micelle Concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, keeping them dispersed in the solution[14][15][16].
-
When to Use: Useful in both cell-free and cell-based assays, but excipient toxicity must be carefully evaluated.
-
Common Surfactants: Tween® 80 (Polysorbate 80), Kolliphor® EL (formerly Cremophor® EL).
-
How to Implement: Add a small amount of surfactant to your final assay buffer (e.g., 0.01% - 0.1% Tween® 80). The surfactant helps to keep the compound solubilized upon dilution of the DMSO stock.
-
Caution: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes at higher concentrations. Always perform vehicle controls.
Problem: Formulation for In Vivo Studies
Q: I need to formulate this compound for oral (p.o.) or intravenous (i.v.) dosing in mice. What are my options?
A: In vivo formulations require careful consideration of route of administration, dose volume, and toxicity of excipients[17][18]. Simple PBS is unlikely to work.
Application Scientist's Insight & Solutions:
If the compound is sufficiently soluble at an acidic pH and stable, this is the simplest approach.
-
Formulation: Dissolve the compound in an acidic vehicle like 5% Dextrose in Water (D5W) or a citrate buffer (pH 3-4). The pH can be adjusted with a pharmaceutically acceptable acid like HCl.
-
Consideration: For i.v. administration, ensure the final formulation is isotonic and the pH is within a physiologically tolerable range upon injection to avoid precipitation in the bloodstream and injection site irritation.
This is a very common strategy for preclinical studies[19][20].
-
Typical Formulation: A mixture of solvents is used to dissolve the drug. A common vehicle for a 10 mL/kg oral dose might be:
-
10% DMSO
-
40% PEG 400
-
50% Saline or Water
-
-
Preparation: First, dissolve the compound in DMSO. Second, add the PEG 400 and mix well. Finally, add the saline dropwise while vortexing to prevent precipitation. This order is critical.
-
Toxicity: This vehicle is generally well-tolerated for oral dosing but may cause hemolysis or irritation if used for i.v. administration without further dilution. Always research the safety of your chosen vehicle and administration route.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is highly water-soluble[21][22][23].
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). SBE-β-CD is often preferred for parenteral formulations due to its higher safety profile.
-
Formulation: Prepare a 20-40% (w/v) solution of the cyclodextrin in water or saline. Add the compound and stir, sonicate, or heat gently until a clear solution is formed.
-
Benefit: This can dramatically increase aqueous solubility and is often suitable for both i.v. and oral routes, creating a true solution that can improve bioavailability[24].
Standard Operating Protocols (SOPs)
SOP-01: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Calculate the mass of this compound required. (e.g., For 1 mL of 10 mM solution, Mass = 0.01 L × 0.010 mol/L × 141.17 g/mol = 0.00141 g or 1.41 mg).
-
Weighing: Accurately weigh the calculated mass into a sterile, appropriate-sized glass or polypropylene vial[6].
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution: Vortex the vial for 2 minutes. If not fully dissolved, sonicate in a water bath for 10-15 minutes.
-
Verification: Visually confirm that the solution is clear and free of any solid particles.
-
Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store in tightly sealed vials at -20°C or -80°C, protected from light[9][10].
SOP-02: Systematic Aqueous Solubility Screening Workflow
This protocol helps you systematically determine the best approach for your in vitro assay.
-
Baseline Test: Dilute your 10 mM DMSO stock 1:1000 into your primary assay buffer (e.g., PBS pH 7.4). Let it sit for 1 hour at room temperature. Visually inspect for precipitation.
-
pH Modification: If precipitation occurs, repeat Step 1 using buffers of decreasing pH (e.g., pH 6.5, pH 6.0, pH 5.5). Note the pH at which the solution remains clear.
-
Co-Solvent Screening: If pH modification is not an option, test co-solvents. Prepare assay buffers containing 1%, 2%, and 5% of a co-solvent (e.g., PEG 400). Repeat Step 1 in each of these buffers.
-
Surfactant Screening: If co-solvents fail or are not desired, test surfactants. Prepare assay buffers containing 0.01%, 0.05%, and 0.1% of a surfactant (e.g., Tween® 80). Repeat Step 1 in each of these buffers.
-
Selection: Choose the simplest condition (the lowest concentration of excipient or mildest pH change) that maintains the compound's solubility for the duration of your experiment. Always confirm that your chosen vehicle does not interfere with the assay.
Data Summaries & Visualization
Solubility Enhancement Strategy Comparison
| Strategy | Principle | Pros | Cons | Best For |
| pH Adjustment | Increases ionization of the basic amine group[3]. | Simple, creates a true solution. | Only for ionizable compounds; may not be compatible with biological systems (e.g., cells)[8]. | Cell-free assays, some in vivo routes. |
| Co-solvents | Reduces solvent polarity[11][13]. | Effective, relatively simple to prepare. | Potential for solvent toxicity in assays; may not form a true solution at high concentrations[12]. | In vitro assays, in vivo oral formulations. |
| Surfactants | Micellar encapsulation of the compound[14][16]. | Can significantly increase apparent solubility. | Potential for protein denaturation, cell membrane disruption, and assay interference[15]. | In vitro and in vivo formulations, but require careful validation. |
| Cyclodextrins | Forms a water-soluble inclusion complex[22][23]. | High solubility increase, low toxicity (especially SBE-β-CD), creates a true solution. | More expensive, can sometimes alter drug pharmacology if the complex is very stable. | In vivo formulations (i.v. and oral), challenging in vitro assays. |
Diagrams
Caption: A logical workflow for systematically troubleshooting aqueous solubility issues.
Caption: Equilibrium showing how pH shifts solubility for an amine-containing compound.
References
-
Jain, A., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations. [Link]
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Pharmasolutions. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Solution. [Link]
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Pharmasolutions. (2025). Solubilization by surfactants: Significance and symbolism. Pharma Solution. [Link]
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Adeyeye, M. C. (2001). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Huddersfield Repository. [Link]
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Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
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Pharmasolutions. (2025). Co-solvent: Significance and symbolism. Pharma Solution. [Link]
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Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]
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Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance. [Link]
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Asija, R., & Gupta, A. K. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance. [Link]
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Solubilityofthings.com. (n.d.). Solubility of Pyrazole. Solubility of Things. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO-Chem. [Link]
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Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Higashi, K., et al. (2022). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]
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Loftsson, T., & Brewster, M. E. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84020689, 5-(methoxymethyl)-N-methyl-1H-pyrazol-3-amine. PubChem. [Link]
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chemhume.co.uk. (n.d.). Solubility and pH of amines. Chemhume. [Link]
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Sires, D. I., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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Enfanos. (n.d.). Preparation of Stock Solutions. Enfanos. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
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ChemBK. (n.d.). Pyrazole. ChemBK. [Link]
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JoVE. (2024). Video: Extraction: Effects of pH. Journal of Visualized Experiments. [Link]
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Zhou, C., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Wahanani, H. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Academia.edu. [Link]
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PubChemLite. (n.d.). This compound. PubChemLite. [Link]
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Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
ResearchGate. (2017). Is there a relationship between solubility of material and its PH level? ResearchGate. [Link]
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Singh, A., et al. (2023). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Savjani, K. T., et al. (2012). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery. [Link]
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5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine stability problems in solution
A Guide to Understanding and Mitigating Solution Stability Challenges
Welcome to the Technical Support Center for 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound in solution is influenced by several key factors:
-
pH: The acidity or basicity of your solution is a critical determinant of stability. The aminopyrazole core and the methoxymethyl ether linkage are both susceptible to pH-dependent degradation.[1][2][3]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1] Storing solutions at inappropriate temperatures can lead to significant compound loss over time.
-
Solvent Choice: The solvent system can impact stability. Protic solvents, especially under acidic or basic conditions, can participate in degradation reactions.[4]
-
Light Exposure: Like many organic molecules, exposure to UV or even ambient light can induce photolytic degradation.[1]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the electron-rich pyrazole ring and the amine functionality.[1][5][6][7]
Q2: I'm observing a gradual loss of my compound's potency over time in my aqueous buffered solution. What is the likely cause?
A2: A gradual loss of potency in aqueous buffers is often indicative of hydrolytic degradation. Given the structure of this compound, the methoxymethyl ether linkage is a likely point of instability, particularly in acidic conditions which can catalyze its cleavage.[8][9][10] The aminopyrazole core itself is generally stable to hydrolysis, but the overall stability of the molecule will be dictated by its most labile functional group.
Q3: Can the N-methyl group on the pyrazole ring influence the compound's stability?
A3: Yes, the N-methyl group plays a significant role. N-alkylation of pyrazoles can influence their electronic properties and, consequently, their reactivity and stability.[11][12] The presence of the methyl group at the N1 position prevents tautomerism, which can stabilize the pyrazole ring system compared to its NH-pyrazole counterpart.[11] However, it does not prevent other degradation pathways.
Q4: Are there any known reactive metabolites or degradation products of aminopyrazoles that I should be aware of?
A4: While specific degradation products for this exact molecule are not extensively documented in public literature, aminopyrazoles, in general, can undergo bioactivation to form reactive intermediates.[13] From a chemical stability perspective, potential degradation could involve cleavage of the methoxymethyl ether to yield 5-(hydroxymethyl)-1-methyl-1H-pyrazol-3-amine and formaldehyde. Oxidation of the pyrazole ring can also occur, potentially leading to hydroxylated species.[5][6][7]
Troubleshooting Guide: Addressing Instability in Solution
This section provides a systematic approach to identifying and resolving stability issues with this compound.
| Symptom/Observation | Potential Cause | Recommended Action |
| Inconsistent analytical results (e.g., variable peak areas in HPLC). | Compound degradation in the analytical mobile phase or during sample processing. | 1. Assess Mobile Phase Compatibility: Ensure the mobile phase pH is within a stable range for the compound. 2. Control Temperature: Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C) to minimize degradation in queued samples.[14] 3. Minimize Sample Processing Time: Reduce the time between sample preparation and analysis. |
| Precipitate formation in the solution upon standing. | Poor solubility or degradation to a less soluble product. | 1. Verify Solubility: Determine the kinetic and thermodynamic solubility in your chosen solvent system. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. 3. Adjust Solvent System: Consider the use of co-solvents to improve solubility, but be mindful of their potential impact on stability. |
| Color change in the solution (e.g., yellowing). | Oxidative degradation or formation of colored impurities. | 1. Protect from Light: Store solutions in amber vials or protect from light.[1] 2. De-gas Solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 3. Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant may be beneficial, but its compatibility must be verified. |
| pH of the solution drifts over time. | Degradation of the compound into acidic or basic byproducts. | 1. Use a Robust Buffer: Ensure your buffer has sufficient capacity to maintain the desired pH. 2. Monitor pH: Regularly check the pH of your stock and working solutions. 3. Investigate Degradation: A significant pH shift is a strong indicator of degradation and warrants a formal stability study. |
Experimental Protocols
To proactively assess and manage the stability of this compound, the following protocols are recommended.
Protocol 1: Rapid pH Stability Screen
This protocol provides a quick assessment of the compound's stability across a range of pH values.
Workflow for pH Stability Screening
Caption: Workflow for conducting a forced degradation study.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.
-
Stress Application: Expose the samples to the conditions outlined in the table above. Include an unstressed control sample stored under optimal conditions.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including the control, using an HPLC method coupled with both UV and mass spectrometry (MS) detectors.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates degradation products. The mass spectrometer will aid in the identification of these degradants. A method is considered stability-indicating if it can resolve the parent compound from all significant degradation products.
By understanding the potential stability liabilities of this compound and employing these troubleshooting and experimental strategies, you can ensure the generation of reliable and reproducible data in your research and development endeavors.
References
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- 6. Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1 / Biochimica et Biophysica Acta (BBA) - General Subjects, 1990 [sci-hub.st]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Technical Support Center: Crystallization of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Welcome to the technical support center for the crystallization of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the crystallization of this pharmaceutical intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.
The ability to consistently produce a crystalline form of a pharmaceutical intermediate with the desired purity, particle size, and polymorphic form is critical for the successful scale-up and manufacturing of active pharmaceutical ingredients (APIs).[1][2] This guide will walk you through common issues and their solutions, grounded in established crystallographic principles.
Part 1: Understanding Your Molecule - Physicochemical Properties
Before troubleshooting, it's essential to understand the basic properties of this compound. While experimental data for this specific molecule is not abundant in publicly available literature, we can infer some properties from its structure and from data on similar compounds.
| Property | Value (Computed) | Source | Significance for Crystallization |
| Molecular Formula | C₆H₁₁N₃O | PubChem | Provides the elemental composition. |
| Molecular Weight | 141.17 g/mol | PubChem[3] | Affects solubility calculations. |
| XLogP3 | 0.2 | PubChem[3] | Indicates relatively low hydrophobicity, suggesting solubility in a range of polar and non-polar solvents. |
| Hydrogen Bond Donors | 1 (from the amine group) | PubChem[3] | Can participate in hydrogen bonding, influencing solvent interactions and crystal packing. |
| Hydrogen Bond Acceptors | 3 (two nitrogens in the pyrazole ring, one oxygen) | PubChem[3] | Multiple sites for hydrogen bonding, which can lead to complex solvation/desolvation behavior and potential for polymorphism. |
Part 2: Troubleshooting Crystallization - A-Q&A Approach
This section is structured to address common problems you might face during the crystallization of this compound.
I. Initial Crystallization Attempts: No Crystals Form
Question: I've dissolved my crude this compound in a solvent and cooled it, but no crystals have formed. What should I do?
Answer: This is a common issue related to supersaturation. For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. Here’s a systematic approach to induce crystallization:
1. Increase Supersaturation:
-
Evaporation: If you have used too much solvent, slowly evaporate some of it to increase the concentration of your compound.[4]
-
Cooling: If you are cooling at room temperature, try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator). The rate of cooling can also be critical; sometimes, slow cooling is necessary to allow for nucleation and crystal growth.[2]
2. Induce Nucleation:
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.
-
Anti-Solvent Addition: If your compound is soluble in one solvent but insoluble in another (and the two solvents are miscible), you can dissolve your compound in the "good" solvent and then slowly add the "anti-solvent" until the solution becomes slightly turbid. This technique, also known as "crashing out," should be done carefully to avoid the formation of amorphous solid or oil.
Question: I've tried the above, and my compound still won't crystallize. What are my next steps?
Answer: If simple methods fail, a more systematic approach to solvent screening is necessary. The goal is to find a solvent (or solvent system) where your compound has high solubility at an elevated temperature and low solubility at a lower temperature.
Workflow for Solvent Screening:
Caption: A workflow for systematic solvent screening.
Recommended Solvents to Screen for a Pyrazole Amine:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Aromatic Hydrocarbons: Toluene
-
Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)
-
Water (as an anti-solvent or for salt formation)
II. The Compound "Oils Out" Instead of Crystallizing
Question: When I cool my solution, a viscous liquid or oil forms at the bottom of the flask instead of crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of impurities is high. The pyrazole amine structure has several features that can contribute to this.
Troubleshooting "Oiling Out":
-
Reduce the Cooling Rate: Rapid cooling can lead to a sudden drop in solubility, favoring the formation of an oil. Allow the solution to cool slowly to room temperature and then gradually to lower temperatures.
-
Use a Higher Volume of Solvent: Oiling out can happen if the solution is too concentrated. Add more of the hot solvent to dissolve the oil, and then attempt to cool it again slowly.[4]
-
Change the Solvent System: Try a solvent in which your compound is less soluble. This will increase the supersaturation required for nucleation and may favor crystal formation over oiling.
-
Purify the Crude Material: Impurities can significantly depress the melting point and interfere with crystal lattice formation.[5] Consider an initial purification step like column chromatography before crystallization.
III. Poor Crystal Quality or Low Yield
Question: I'm getting crystals, but they are very small, needle-like, or my yield is very low. How can I improve this?
Answer: Crystal habit (shape) and yield are influenced by factors like the rate of crystallization, solvent, and impurities.[1]
Improving Crystal Quality and Yield:
-
Slower Crystallization: As a general rule, slower crystal growth leads to larger and more well-defined crystals. Control the cooling rate carefully.
-
Solvent System Optimization: A mixture of solvents can sometimes provide better results than a single solvent. For example, dissolving the compound in a good solvent like ethanol and then slowly adding a poor solvent like water can yield better crystals.
-
pH Adjustment and Salt Formation: For amines, converting the free base to a salt by adding an acid (e.g., HCl, H₂SO₄) can dramatically change its solubility profile and often leads to highly crystalline materials.[6][7][8] This is a powerful technique for purifying amines. A patent for purifying pyrazoles suggests forming acid addition salts to facilitate crystallization.[9]
Experimental Protocol for Salt Crystallization:
-
Dissolve the crude this compound in a suitable solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of an acid (e.g., HCl in isopropanol or acetic acid) dropwise while stirring.
-
Monitor for the formation of a precipitate (the salt).
-
If no precipitate forms immediately, cool the solution slowly.
-
Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
The free base can be regenerated by dissolving the salt in water and adding a base (e.g., sodium bicarbonate) followed by extraction.
IV. Polymorphism and Solid-State Characterization
Question: I've successfully crystallized my compound, but I'm getting inconsistent results in downstream processes. Could this be due to polymorphism?
Answer: Yes, polymorphism—the ability of a compound to exist in multiple crystalline forms—is a significant concern in pharmaceutical development.[2][10] Different polymorphs can have different solubilities, stabilities, and melting points, which can impact the final drug product.
Identifying and Controlling Polymorphism:
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) to determine the melting point and detect multiple crystalline forms, and X-ray Powder Diffraction (XRPD) to identify the crystal structure.
-
Controlled Crystallization: To ensure you are consistently producing the same polymorph, it is crucial to have a well-controlled crystallization process. This includes consistent solvent systems, cooling profiles, and agitation rates.
-
Seeding: Seeding with the desired polymorph can help ensure that it is the form that crystallizes out.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for the crystallization of this compound? A1: Based on its structure, a good starting point would be a moderately polar solvent like isopropanol or ethyl acetate. These solvents often provide the desired solubility profile of being a good solvent when hot and a poor solvent when cold.
Q2: My crystallized product has a slight color. How can I remove it? A2: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb your product, potentially reducing the yield.
Q3: How can I be sure that my final product is pure? A3: Purity should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The melting point of a crystalline solid is also a good indicator of purity; a sharp melting point close to the literature value (if available) suggests high purity.
Q4: Can I use a rotary evaporator to speed up crystallization? A4: While a rotary evaporator is excellent for removing solvent to recover your crude solid, it is generally not recommended for controlled crystallization.[4] The rapid removal of solvent and fast cooling can lead to the formation of small, impure crystals or an amorphous solid.
Q5: I'm working at a larger scale. What are the key considerations for scaling up the crystallization process? A5: Scaling up crystallization introduces challenges related to mixing, heat transfer, and supersaturation control.[1][11] What works in a 100 mL flask may not work in a 100 L reactor. It is crucial to have a robust process with well-defined parameters for temperature, cooling rate, and agitation to ensure consistency.
Part 4: Conclusion
The crystallization of this compound, like any pharmaceutical intermediate, requires a systematic and well-understood approach. By understanding the physicochemical properties of the molecule and applying sound crystallographic principles, you can overcome common challenges and develop a robust and reproducible crystallization process. Remember that each molecule is unique, and some level of empirical optimization will always be necessary.
This guide provides a starting point for your troubleshooting efforts. For further assistance, please consult the references below or contact your in-house crystallization experts.
References
- Crystallization & Solid Form Challenges for Intermediates.
- 5-(methoxymethyl)-N-methyl-1H-pyrazol-3-amine.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Pharmaceutical Crystalliz
- Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
- Amine workup. Reddit.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.
- Troubleshooting. Chemistry LibreTexts.
- Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
- Amine Plant Troubleshooting and Optimiza. Scribd.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
- Method for purifying pyrazoles.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. syrris.com [syrris.com]
- 3. 5-(methoxymethyl)-N-methyl-1H-pyrazol-3-amine | C6H11N3O | CID 84020689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this important class of molecules. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal reaction outcomes.
I. Overview of Synthetic Strategies
The synthesis of 3-aminopyrazole derivatives, such as this compound, typically involves the cyclocondensation of a hydrazine with a 1,3-dielectrophilic compound where one of the electrophilic groups is a nitrile. The most common precursors are β-ketonitriles or α,β-unsaturated nitriles.[1] The regioselectivity of the cyclization, particularly when using a substituted hydrazine like methylhydrazine, is a critical parameter that requires careful control of reaction conditions.
A general synthetic approach is the reaction of methylhydrazine with a derivative of cyanoketone. The challenges in this synthesis often revolve around controlling the regioselectivity of the initial nucleophilic attack by the substituted hydrazine and managing potential side reactions.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers: this compound and 3-(Methoxymethyl)-1-methyl-1H-pyrazol-5-amine. How can I improve the selectivity for the desired 3-amino isomer?
This is a frequent challenge in pyrazole synthesis with substituted hydrazines. The regioselectivity is governed by the nucleophilicity of the two nitrogen atoms in methylhydrazine and the electrophilicity of the carbonyl and nitrile groups in the precursor. The outcome can often be directed by shifting between kinetic and thermodynamic control.[2]
Underlying Causality: Alkylhydrazines are generally more nucleophilic at the substituted nitrogen. Therefore, under kinetically controlled conditions, the initial attack is likely to occur through the methylated nitrogen, leading to the formation of the 3-aminopyrazole. However, the intermediate leading to the 5-aminopyrazole is often more thermodynamically stable.
Troubleshooting Strategies:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Aprotic dipolar solvents like DMF or NMP have been shown to give better results than polar protic solvents such as ethanol in some cases.[3] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been reported to dramatically increase regioselectivity in favor of one isomer.[4]
-
Catalyst and pH Control:
-
Basic Conditions: The use of a base, such as sodium ethoxide, can favor the kinetic product. The base can deprotonate the initial adduct, accelerating the cyclization before equilibration to the thermodynamically favored intermediate can occur.
-
Acidic Conditions: Neutral or acidic conditions (e.g., using acetic acid) often favor the thermodynamically more stable 5-aminopyrazole isomer.[2]
-
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product. Running the reaction at room temperature or below may increase the selectivity for the 3-amino isomer. Conversely, higher temperatures can promote equilibration and lead to the thermodynamic product.[5]
Experimental Protocol for Enhancing 3-Aminopyrazole Selectivity:
-
To a solution of the β-ketonitrile precursor in anhydrous ethanol at 0 °C, add a solution of sodium ethoxide in ethanol (1.1 equivalents).
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of methylhydrazine (1.0 equivalent) in ethanol while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q2: The overall yield of my reaction is low. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors including incomplete reactions, side product formation, or degradation of the product.[6]
Troubleshooting Strategies:
-
Reaction Time and Temperature: Monitor the reaction progress closely. If the starting material is not fully consumed, consider increasing the reaction time or temperature.[6] Microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[6]
-
Reagent Quality: Ensure the purity of your starting materials, especially the hydrazine, which can degrade over time.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
-
Side Reactions:
-
Hydrolysis: The methoxymethyl ether is generally stable but can be susceptible to hydrolysis under strong acidic conditions. Ensure the pH of your reaction is controlled.
-
N-Acetylation: If using acetic acid as a solvent at high temperatures, the resulting aminopyrazole can sometimes undergo N-acetylation.[2] Consider using a different acid catalyst or a lower reaction temperature.
-
Q3: I am having difficulty with the N-methylation step to introduce the methyl group on the pyrazole ring. I am getting a mixture of N1 and N2 methylated products. How can I achieve selective N1-methylation?
Selective N-methylation of pyrazoles is a known synthetic challenge due to the similar reactivity of the two ring nitrogens.[7]
Underlying Causality: Direct methylation with reagents like methyl iodide or dimethyl sulfate often leads to a mixture of N1 and N2 isomers.[8][9] The regioselectivity is influenced by steric and electronic factors of the substituents on the pyrazole ring.
Troubleshooting Strategies:
-
Sterically Hindered Methylating Agents: A recently developed method utilizes sterically bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as masked methylating reagents.[7][8][10][11] This approach has been shown to significantly improve N1-methylation selectivity, achieving ratios greater than 99:1 in some cases.[7][8] The subsequent removal of the silyl group is achieved with a fluoride source.[7][10]
-
Reaction Conditions: The choice of base and solvent is critical. A strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) is often used to deprotonate the pyrazole nitrogen.[7]
Q4: During workup and purification, my product seems to be degrading or is difficult to isolate. What are some best practices?
Aminopyrazoles can be sensitive to both acidic and oxidative conditions.
Troubleshooting Strategies:
-
Aqueous Workup: Avoid strongly acidic or basic aqueous washes if your product shows instability. Use mild buffers if pH adjustment is necessary.
-
Purification:
-
Column Chromatography: Silica gel is acidic and can sometimes cause degradation of sensitive compounds. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, alumina (neutral or basic) can be used as the stationary phase.
-
Crystallization: If the product is a solid, crystallization is often the best method for purification to avoid prolonged contact with stationary phases.
-
-
Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.
III. Data and Workflow Visualization
Table 1: Influence of Reaction Conditions on Regioselectivity
| Catalyst/Solvent System | Temperature | Typical Outcome | Rationale |
| Sodium Ethoxide / Ethanol | 0 °C to RT | Favors 3-amino isomer | Kinetic Control |
| Acetic Acid / Toluene | Reflux | Favors 5-amino isomer | Thermodynamic Control |
| No Catalyst / HFIP | RT | High selectivity for one isomer | Solvent Effects[4] |
Workflow for Troubleshooting Regioselectivity
Caption: Decision workflow for optimizing the regioselective synthesis of aminopyrazoles.
General Reaction Mechanism
Caption: Simplified mechanism showing kinetic vs. thermodynamic pathways.
IV. References
-
Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.
-
Bagley, M. C., et al. (2009). Regiodivergent synthesis of 3- and 5-aminopyrazoles by microwave-assisted annulation of hydrazines with 3-alkoxyacrylonitriles. Synlett, 2009(16), 2615-2618.
-
BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
-
BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
-
Fandrick, D. R., et al. (2015). Regioselective Synthesis of 3- and 5-Aminopyrazoles. The Heterocyclist.
-
Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-167). Italian Society of Chemistry.
-
Gosselin, F., et al. (2006). Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles. Synlett, 2006(19), 3267-3270.
-
Martins, M. A. P., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 752-760.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537.
-
Serna, S., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 77(23), 10664-10672.
-
Yan, R., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2234-2263.
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Purification of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Welcome to the technical support guide for the purification of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this compound in high purity. This guide provides in-depth troubleshooting advice and frequently asked questions to address common and complex purification issues.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry.[1][2] Its purification can be challenging due to its structural features: a basic amine group, a polar methoxymethyl substituent, and the pyrazole core, which can participate in hydrogen bonding. These characteristics can lead to issues such as co-elution with impurities, poor crystallization, and product instability. This guide will walk you through systematic approaches to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the crude product?
A1: The synthesis of pyrazoles, often through condensation reactions, can lead to several types of impurities.[3] Common byproducts include regioisomers, where the substituents are arranged differently on the pyrazole ring.[3] Incomplete reactions can leave starting materials or pyrazoline intermediates in your mixture.[3][4] Side reactions might also produce colored impurities, often resulting in yellow or red hues in the reaction mixture.[3]
Q2: My purified compound is a yellow oil, but I was expecting a solid. What could be the reason?
A2: While some pyrazole derivatives are solids, many, particularly those with flexible side chains like the methoxymethyl group, can exist as oils or low-melting solids, even when pure.[5] The presence of residual solvent or minor impurities can also depress the melting point. It is crucial to confirm purity using analytical techniques like NMR and mass spectrometry rather than relying solely on the physical state.
Q3: I'm observing product degradation during column chromatography. How can I prevent this?
A3: Aminopyrazoles can be sensitive to acidic conditions sometimes present on silica gel. This can lead to streaking, low recovery, or decomposition. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 0.5-1% triethylamine). Alternatively, using a less acidic stationary phase like alumina can be beneficial.
Q4: Can I use crystallization to purify this compound?
A4: Crystallization can be an effective purification method for pyrazole derivatives, provided a suitable solvent system is found.[6][7] The challenge with this compound is often its tendency to oil out. A systematic screening of solvents with varying polarities is recommended. If direct crystallization is difficult, converting the amine to a salt (e.g., hydrochloride or tartrate) can often induce crystallization.[7] The free base can then be regenerated after purification.
Troubleshooting Guide
This section provides a structured approach to resolving specific purification problems.
Issue 1: Co-elution of Impurities During Column Chromatography
Symptoms:
-
Multiple spots with very close Rf values on TLC.
-
Broad or overlapping peaks in HPLC analysis of collected fractions.
-
NMR of the "purified" product shows persistent minor peaks.
Root Cause Analysis: The polarity of your target compound and certain impurities may be very similar, leading to poor separation on silica gel. This is common with regioisomers or structurally related byproducts.[3]
Step-by-Step Troubleshooting Protocol:
-
Optimize the Eluent System:
-
Initial Assessment: Start with a standard eluent system like ethyl acetate/hexanes or dichloromethane/methanol.
-
Polarity Adjustment: If separation is poor, systematically vary the solvent ratio. Small, incremental changes can have a significant impact.
-
Solvent Modification: Introduce a third solvent to modulate selectivity. For example, adding a small amount of a more polar solvent like methanol to a dichloromethane/ethyl acetate mixture can improve the separation of polar compounds.
-
Amine Deactivation: As mentioned in the FAQs, add a small percentage of triethylamine (0.5-1%) to the eluent to prevent tailing and improve peak shape for basic compounds.[8]
-
-
Consider Alternative Stationary Phases:
-
Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (e.g., C18 silica) can be highly effective.[3] The elution order is inverted, with non-polar compounds eluting last. A common eluent system is a gradient of water and acetonitrile or methanol.
-
Alumina: For basic compounds, neutral or basic alumina can be a good alternative to silica gel to avoid degradation.
-
-
Employ Different Chromatographic Techniques:
-
Flash Chromatography: For larger scale purifications, automated flash chromatography systems allow for precise gradient elution, which can significantly improve separation.[9]
-
Preparative HPLC: For high-purity requirements, preparative HPLC offers the highest resolution, although it is more costly and time-consuming.
-
Preventative Measures:
-
Optimize the reaction conditions to minimize the formation of closely related byproducts.
-
Perform a small-scale analytical TLC with a wide range of solvent systems before committing to a large-scale column.
Issue 2: Difficulty with Crystallization
Symptoms:
-
The compound oils out upon cooling or solvent evaporation.
-
Formation of a very fine, difficult-to-filter precipitate.
-
The compound remains as a persistent oil or wax.
Root Cause Analysis: The presence of the flexible methoxymethyl group and the N-methyl group can disrupt the crystal lattice formation. Impurities can also inhibit crystallization.
Step-by-Step Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Prepare small, saturated solutions of your compound in a variety of solvents (e.g., ethyl acetate, dichloromethane, acetonitrile, isopropanol, toluene).
-
Attempt different crystallization techniques:
-
Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Place the vial containing the dissolved compound in a larger sealed chamber with a more volatile anti-solvent (a solvent in which your compound is insoluble, like hexanes or heptane).[6]
-
Cooling Crystallization: Slowly cool a hot, saturated solution.
-
-
-
Induce Crystallization:
-
Seeding: If you have a small crystal of the pure compound, add it to a supersaturated solution to initiate crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus of the solution to create nucleation sites.
-
-
Salt Formation for Crystallization:
-
Dissolve the crude amine in a suitable solvent like isopropanol or ethyl acetate.
-
Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of tartaric acid or oxalic acid).
-
The resulting salt is often a crystalline solid that can be easily filtered and washed.[7]
-
The pure free base can be regenerated by dissolving the salt in water, basifying with a base like sodium bicarbonate or sodium hydroxide, and extracting with an organic solvent.
-
Data Presentation: Solvent Properties for Crystallization
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Dichloromethane | 3.1 | 40 | Good for dissolving, often used with an anti-solvent. |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent for both dissolution and crystallization. |
| Isopropanol | 3.9 | 82 | Can be effective for crystallizing polar compounds. |
| Toluene | 2.4 | 111 | Good for slow cooling crystallization from a hot solution. |
| Heptane | 0.1 | 98 | Commonly used as an anti-solvent. |
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Troubleshooting logic map.
References
-
Taylor & Francis Online. (n.d.). The syntheses of pyrazole amine substituted cyclotriphosphazenes: Spectroscopic and crystallographic characterizations. Taylor & Francis Online. Available at: [Link]
-
Gioiello, A., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 19916-19945. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. PMC. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
PubChem. (n.d.). 5-(methoxymethyl)-N-methyl-1H-pyrazol-3-amine. PubChem. Available at: [Link]
-
J&K Scientific. (n.d.). 5-(Methoxymethyl)-1H-pyrazol-3-amine. J&K Scientific. Available at: [Link]
-
SAGE Journals. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Journals. Available at: [Link]
-
Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Arkat USA. Available at: [Link]
-
PubChemLite. (n.d.). This compound. PubChemLite. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
STM Journals. (n.d.). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. STM Journals. Available at: [Link]
-
Shunyuansheng bio-pharmtech co., ltd. (n.d.). 1H-pyrazole-3-carboxylate 1297546-22-5 In Stock. Shunyuansheng bio-pharmtech co., ltd. Available at: [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on minimizing the formation of key side products. Our goal is to provide actionable, field-proven insights grounded in established chemical principles to enhance the yield, purity, and reproducibility of your experiments.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is a classic example of pyrazole formation via the cyclocondensation of a β-functionalized nitrile with a substituted hydrazine. The primary synthetic challenge is not the formation of the pyrazole ring itself, but controlling the regioselectivity of the reaction. The use of methylhydrazine, an unsymmetrical hydrazine, with an unsymmetrical precursor like 4-methoxy-3-oxobutanenitrile, inevitably opens up two potential pathways, leading to a mixture of regioisomers. This guide will dissect this core problem and provide robust troubleshooting strategies.
Core Reaction and Major Side Product
The primary synthetic route involves the reaction of 4-methoxy-3-oxobutanenitrile with methylhydrazine. The reaction can proceed via two distinct cyclization pathways, yielding the desired product and its unwanted regioisomer, 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-amine.
Caption: Reaction pathways for the synthesis, highlighting the formation of the desired product versus the regioisomeric side product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.
Q1: My main problem is the formation of the 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-amine regioisomer. How can I improve the selectivity for the desired 5-(methoxymethyl) product?
A1: This is the most critical challenge in this synthesis. The formation of two regioisomers stems from the two non-equivalent nitrogen atoms in methylhydrazine. The outcome of the reaction is a battle between the nucleophilicity of the terminal (-NH2) and the internal (-NHMe) nitrogen atoms. Here’s how to influence the outcome in your favor:
-
pH Control is Paramount: The relative nucleophilicity of the two nitrogen atoms in methylhydrazine is highly pH-dependent.
-
Mechanism: In a neutral or basic medium, the more sterically hindered and electron-donating methyl-substituted nitrogen can be a competitive nucleophile. However, under slightly acidic conditions (e.g., using acetic acid as a catalyst or solvent), this more basic nitrogen is preferentially protonated. This protonation effectively "deactivates" it, leaving the terminal -NH2 group as the primary nucleophile to initiate the attack on the carbonyl carbon of the β-ketonitrile precursor.[1] This initial step is crucial for directing the cyclization towards the desired 3-amino-5-methoxymethyl isomer.
-
Recommendation: Perform the reaction in a solvent like ethanol with a catalytic amount of a weak acid, such as acetic acid. A typical starting point is a pH range of 4-5. Avoid strong acids, which can lead to unwanted hydrolysis or decomposition.
-
-
Temperature Management: Conduct the initial condensation at a lower temperature (e.g., 0-25°C) to allow the more reactive terminal amine to attack the carbonyl group selectively. Once this initial adduct or hydrazone is formed, the temperature can be raised to facilitate the subsequent cyclization and dehydration.
-
Solvent Choice: Polar protic solvents like ethanol or acetic acid can stabilize the charged intermediates and facilitate the proton transfer necessary for the desired pathway.[1]
Q2: My reaction yield is consistently low, even after accounting for the regioisomer. What are the likely causes and how can I fix them?
A2: Low yields often point to incomplete reactions or decomposition of starting materials.
-
Incomplete Dehydration/Cyclization: The final step of the pyrazole formation is a dehydration reaction. If water is not effectively removed, the equilibrium may not favor the product.
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion.
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a moderate increase in temperature (e.g., refluxing in ethanol) may be necessary. However, be cautious, as excessive heat can promote side reactions and decomposition.[1]
-
-
Stability of Starting Material: The β-ketonitrile precursor, 4-methoxy-3-oxobutanenitrile, can be unstable.
-
Recommendation: It is often best to use this precursor immediately after its preparation or to generate it in situ if possible.[2] Store it under cold and inert conditions if it must be kept for any length of time.
-
Q3: I'm struggling to separate the desired product from its regioisomeric impurity. What purification strategies are most effective?
A3: Due to their similar structures, the two regioisomers often have very close boiling points and polarities, making separation by standard distillation or silica gel chromatography challenging.
-
Purification via Acid Salt Crystallization: This is a highly effective and scalable technique. The two isomers may have slightly different basicities (pKa values) or their corresponding salts may have significantly different crystal lattice energies and solubilities.
-
Protocol: Dissolve the crude mixture of isomers in a suitable organic solvent (e.g., isopropanol, ethyl acetate). Add a solution of an acid (e.g., hydrochloric acid in isopropanol, or sulfuric acid) dropwise to form the acid addition salts.[4] One of the salts will often preferentially crystallize out of the solution. The resulting solid can be isolated by filtration and then neutralized with a base to recover the purified free amine.
-
-
Fractional Crystallization: If the free amine product is a solid, you may be able to perform fractional crystallization directly from a suitable solvent system. This requires careful optimization of solvents and temperatures.
-
Advanced Chromatography: While difficult, optimization of column chromatography can sometimes work. Consider using a less polar solvent system with a slow gradient or employing a different stationary phase. However, this is often less efficient for large-scale purification than salt crystallization.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the Knorr-type synthesis of this aminopyrazole? A: The reaction proceeds through a condensation-cyclization sequence:
-
Nucleophilic Attack: The terminal -NH2 of methylhydrazine attacks the electrophilic carbonyl carbon of 4-methoxy-3-oxobutanenitrile.
-
Dehydration: The resulting hemiaminal intermediate loses a molecule of water to form a hydrazone.
-
Tautomerization & Cyclization: The hydrazone tautomerizes to an enamine. The nitrogen of the enamine then performs an intramolecular nucleophilic attack on the carbon of the nitrile group.
-
Final Tautomerization: The resulting cyclic imine tautomerizes to the stable aromatic 3-aminopyrazole ring.
Q: How can I definitively confirm the identity of my product and distinguish it from the regioisomer? A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The chemical shift of the single proton on the pyrazole ring (H4) will be different for the two isomers due to the different electronic environments. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be decisive. Irradiation of the N-methyl protons should show an NOE enhancement to the H4 proton in the desired 5-(methoxymethyl) isomer, but not to the methoxymethyl protons.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) will be distinct for each isomer.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show correlations between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring, providing unambiguous structural confirmation.
Optimized Experimental Protocols
Protocol 1: Regioselective Synthesis of this compound
This protocol is optimized for regioselectivity by controlling the reaction pH.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-oxobutanenitrile (1.0 eq) and ethanol (5-10 mL per gram of nitrile).
-
Acidification: Add glacial acetic acid (0.1-0.2 eq) to the solution and stir to mix. Cool the mixture to 0-5°C in an ice bath.
-
Hydrazine Addition: Slowly add methylhydrazine (1.05 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Initial Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the hydrazone intermediate by TLC.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate and formation of the product.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product mixture.
Protocol 2: Purification via Hydrochloride Salt Crystallization
This protocol details the separation of the desired product from its regioisomer.
-
Dissolution: Dissolve the crude product from Protocol 1 in a minimal amount of isopropanol (IPA) or ethyl acetate at room temperature.
-
Salt Formation: Prepare a solution of 2M HCl in IPA. Add this acidic solution dropwise to the stirred crude mixture. A precipitate should begin to form. Continue adding the HCl solution until the mixture is slightly acidic (check with pH paper).
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize crystallization.
-
Isolation of Salt: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold IPA, followed by diethyl ether.
-
Liberation of Free Amine: Suspend the collected salt in dichloromethane or ethyl acetate. Add 1M aqueous sodium hydroxide solution and stir until the solid dissolves and the mixture partitions into two clear layers.
-
Final Extraction: Separate the organic layer. Extract the aqueous layer twice more with the organic solvent. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the purified this compound.
Data Summary: Influencing Regioselectivity
The following table summarizes expected outcomes based on reaction conditions, derived from established principles of pyrazole synthesis.[1][5]
| Parameter | Condition | Expected Outcome on Product Ratio (Desired : Undesired) | Rationale |
| pH / Catalyst | Neutral / No Catalyst | ~ 1:1 to 1:2 | Competitive attack from both nitrogen atoms of methylhydrazine. |
| Weak Acid (e.g., Acetic Acid) | > 3:1 | Preferential protonation of the more basic N-methyl nitrogen deactivates it, favoring attack by the terminal NH₂. | |
| Strong Base (e.g., NaOEt) | < 1:1 | May deprotonate the precursor, altering the reaction pathway, often unfavorably. | |
| Temperature | Low Initial Temp (0-25°C) | Favors Desired Isomer | The kinetic product is favored, resulting from the attack of the less hindered, more nucleophilic terminal amine. |
| High Temp (>80°C) throughout | Decreased Selectivity | Higher energy allows the reaction to overcome the activation barrier for the formation of the thermodynamically stable isomer, which may be the undesired one. | |
| Solvent | Polar Protic (Ethanol, Acetic Acid) | Favors Desired Isomer | Stabilizes charged intermediates and facilitates proton transfers required for the selective pathway. |
| Aprotic (Toluene, THF) | Lower Selectivity | Less effective at mediating the protonation state of the hydrazine, leading to less control. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis and purification process.
References
- National Center for Biotechnology Information. (n.d.). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. PubChem. Retrieved from a relevant synthesis article.
-
Stadlbauer, W. (2015). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from an article on aminopyrazole synthesis. [Link]
-
Royal Society of Chemistry. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. [Link]
- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
- Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from an article detailing purification challenges.
- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
- Google Patents. (n.d.). Process for the preparation of 3-amino-5-methylpyrazole.
- ResearchGate. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Retrieved from an article on pyrazole derivatives. [General context on pyrazole synthesis.]
- Google Patents. (n.d.). Method for purifying pyrazoles.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from a patent detailing a multi-step synthesis.
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from an article on aminopyrazole synthesis. [Link]
-
Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from a detailed synthetic procedure. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 3. EP0623600B1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Introduction
Welcome to the technical support guide for researchers investigating the biological activity of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine. While specific toxicological data for this particular molecule is not extensively published, its core structure belongs to the pyrazole family. Pyrazoles are a "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs for a wide range of diseases, including cancer and inflammatory conditions.[1][2] This structural class is known for a diverse spectrum of biological activities, and as with any bioactive compound, cytotoxicity is a critical endpoint to characterize.[3][4]
This guide is designed to provide a logical framework for addressing potential cytotoxicity in your in vitro assays. We will leverage established knowledge of pyrazole derivatives and best practices in cytotoxicity testing to help you design robust experiments, troubleshoot common issues, and accurately interpret your results.
Section 1: Understanding the Compound: The Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a cornerstone in modern drug discovery.[4] Its versatility allows for modifications that can significantly influence biological activity.[4] Pyrazole derivatives have been reported to exert cytotoxic effects through various mechanisms, making it essential to consider these possibilities when designing your experiments.
Potential Mechanisms of Pyrazole-Induced Cytotoxicity:
-
Induction of Apoptosis: Many pyrazole-based compounds have been shown to trigger programmed cell death (apoptosis) in cancer cell lines.[5] This is often mediated through the activation of caspases, a family of proteases central to the apoptotic pathway.[5][6]
-
Generation of Reactive Oxygen Species (ROS): Some pyrazole derivatives can induce cellular stress by increasing the production of ROS.[5][7] Elevated ROS levels can damage DNA, proteins, and lipids, ultimately leading to cell death.
-
Kinase Inhibition: The pyrazole scaffold is present in several kinase inhibitors.[1][8] By blocking the activity of key enzymes like Cyclin-Dependent Kinases (CDKs) or components of the PI3K/Akt signaling pathway, these compounds can halt cell cycle progression and induce cell death.[6][8][9]
-
DNA Interaction: Certain pyrazole derivatives have demonstrated the ability to bind to DNA, which can interfere with replication and transcription, leading to cytotoxic outcomes.[8]
Understanding these potential mechanisms is not just academic; it directly informs your troubleshooting strategy. For example, a compound that generates ROS might interfere with metabolic assays that rely on redox reactions, such as the MTT assay.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when assessing the cytotoxicity of a novel pyrazole-based compound.
Initial Experimental Setup
Q1: I have no preliminary data on this compound. What concentration range should I use for my initial cytotoxicity screen?
A: For a novel compound, a broad-range screen is recommended to determine the approximate cytotoxic concentration. A logarithmic dose-response curve is the most efficient approach.
-
Recommended Starting Range: Start with a high concentration (e.g., 100 µM or 200 µM) and perform serial dilutions down to the nanomolar range (e.g., 0.01 µM). A common 8-point dilution series might look like: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM.
-
Rationale: This wide range increases the probability of identifying the IC50 (the concentration that inhibits 50% of cell viability), whether the compound is highly potent or only weakly cytotoxic. Many published studies on cytotoxic pyrazole derivatives report IC50 values in the low-to-mid micromolar range.[6][10]
Q2: What is the best solvent for this compound, and how do I avoid solvent-induced cytotoxicity?
A: Dimethyl sulfoxide (DMSO) is the most common solvent for pyrazole derivatives in biological assays. However, the final concentration of DMSO in your cell culture medium is critical.
-
Solvent Choice: Use cell culture-grade, anhydrous DMSO.
-
Final Concentration: The final concentration of DMSO in the culture wells should not exceed 0.5% , and ideally should be kept at or below 0.1%. Higher concentrations can cause cytotoxicity on their own, confounding your results.
-
Causality: DMSO can disrupt cell membrane integrity and induce cellular stress at concentrations above 1%. To ensure that the observed cytotoxicity is due to your compound and not the solvent, you must include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of DMSO as your highest compound dose, but without the compound itself.
Interpreting and Troubleshooting Results
Q3: My replicate wells show high variability. What are the common causes and solutions?
A: High variability is a frequent issue that can mask the true effect of a compound. The cause is often procedural.[11]
Table 1: Troubleshooting High Variability in Replicate Wells
| Common Cause | Recommended Solution | Rationale |
|---|---|---|
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting rows. | Cell clumps lead to uneven cell numbers per well, directly impacting the final signal. |
| Pipetting Errors | Use calibrated pipettes. When adding the compound, pipette onto the well wall to avoid dislodging cells. Use a multi-channel pipette for reagent addition where possible. | Small volume errors are magnified in 96- or 384-well plates, leading to significant concentration differences. |
| "Edge Effect" | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | Wells on the edge of the plate are prone to evaporation, which concentrates media components and your compound, leading to artifactual results.[12] |
| Compound Precipitation | Visually inspect wells for precipitate after adding the compound. Pre-warm media before adding the compound stock. Check the compound's solubility limit. | Precipitated compound is not bioavailable, leading to inconsistent dosing. It can also interfere with optical readings in plate-based assays.[11] |
dot
Caption: Troubleshooting workflow for high assay variability.
Q4: How can I differentiate between true cytotoxicity and direct assay interference?
A: This is a critical question, especially for compounds with redox potential. Certain compounds can chemically interact with assay reagents, producing false positive or false negative results.
-
Run a Cell-Free Control: The simplest check is to add your compound to culture medium without cells, then add the assay reagent (e.g., MTT, MTS, resazurin). If a color or fluorescence change occurs, your compound is directly reacting with the reagent.
-
Use an Orthogonal Method: The best practice is to confirm your results with a second, mechanistically different assay.[13] If a metabolic assay (like MTT) shows cytotoxicity, confirm it with a membrane integrity assay (like LDH release or a cell-impermeant DNA dye). If both are positive, you can be confident the result is true cytotoxicity.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for primary and secondary assays to characterize the cytotoxicity of this compound.
Guide 1: Selecting the Right Cytotoxicity Assay
No single assay is perfect. Choosing the right primary assay and a suitable orthogonal assay for confirmation is key to generating trustworthy data.
Table 2: Comparison of Common In Vitro Cytotoxicity Assays
| Assay Type | Principle | Example | Pros | Cons & Potential Pyrazole Interference |
|---|---|---|---|---|
| Metabolic Activity | Measures mitochondrial reductase activity in viable cells. | MTT, MTS, WST-1, Resazurin (alamarBlue) | High-throughput, sensitive, inexpensive. | Interference: Compounds that are reducing agents or generate ROS can directly reduce the dye, causing false negatives (apparent viability).[5][7] |
| Membrane Integrity | Measures leakage of intracellular components from dead cells. | Lactate Dehydrogenase (LDH) Assay | Measures a "death" marker directly. Can be multiplexed. | Serum in media can have high endogenous LDH activity.[11] Less sensitive for long-term studies. |
| Membrane Integrity | Quantifies dead cells by staining with a fluorescent dye that cannot enter live cells. | Propidium Iodide (PI), DAPI, CellTox™ Green | High-throughput, endpoint or real-time.[12] Can be multiplexed with viability assays. | Interference: Autofluorescent compounds can interfere with signal. Dye concentration may need optimization.[12] |
| Apoptosis | Detects markers of early (Annexin V) and late (PI) apoptosis via flow cytometry or imaging. | Annexin V / PI Staining | Provides mechanistic insight (apoptosis vs. necrosis). Highly quantitative. | Lower throughput, requires specialized equipment (flow cytometer). |
| Apoptosis | Measures the activity of key executioner caspases (3 and 7). | Caspase-Glo® 3/7 Assay | High-throughput, sensitive, measures a specific apoptotic event. | Only detects caspase-dependent apoptosis. |
dot
Caption: Decision tree for confirming cytotoxicity results.
Protocol 1: MTT Cell Viability Assay (Primary Screen)
This protocol assesses cell viability by measuring the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases.
Materials:
-
Cells of interest in culture medium
-
96-well flat-bottom cell culture plates
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of your compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include:
-
Vehicle Control: Medium with the highest concentration of DMSO used.
-
Untreated Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will produce purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the untreated control (100% viability) and plot the percentage of viability versus compound concentration to determine the IC50.
Protocol 2: LDH Release Assay (Orthogonal Confirmation)
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of cytotoxicity.
Materials:
-
Cells and compound-treated plates (prepared as in steps 1-3 of the MTT protocol).
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions).
-
Lysis Buffer (provided in kit, for maximum LDH release control).
Procedure:
-
Prepare Controls: In addition to your experimental wells, you must prepare:
-
Maximum LDH Release Control: Lyse an untreated well with Lysis Buffer 45 minutes before the assay endpoint.
-
Spontaneous LDH Release Control: Use untreated cells.
-
Background Control: Medium only.
-
-
Sample Collection: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Do not disturb the cells.
-
Assay Reaction: Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubation: Incubate at room temperature for the time specified by the kit manufacturer (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Measurement: Read the absorbance at the recommended wavelength (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
References
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: PubMed Central URL: [Link]
-
Title: Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: MDPI URL: [Link]
-
Title: The Significance of Pyrazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. Blog URL: [Link]
-
Title: Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives Source: MDPI URL: [Link]
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: ACS Omega URL: [Link]
-
Title: Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents Source: University of Pretoria URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures Source: Nelson Labs URL: [Link]
-
Title: Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC Source: PubMed Central URL: [Link]
-
Title: Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity Source: PubMed URL: [Link]
-
Title: Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: PubMed Central URL: [Link]
-
Title: Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action Source: PubMed URL: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. nelsonlabs.com [nelsonlabs.com]
Technical Support Center: Strategies for Enhancing the Bioavailability of Novel Pyrazole Derivatives
Introduction:
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and formulation scientists working to optimize the pharmacokinetic profile of novel chemical entities, specifically focusing on compounds structurally related to pyrazole derivatives like 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine. While specific public data on this exact molecule is not available, the principles and troubleshooting strategies outlined here are broadly applicable to many small molecule drug candidates encountering bioavailability challenges.
This document provides a logical, question-and-answer-based framework to diagnose and solve common issues in early-stage drug development. We will explore the underlying causes of poor bioavailability and provide actionable, step-by-step guidance for in vitro and in vivo characterization and enhancement.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial questions and hurdles faced during the early characterization of a new chemical entity (NCE).
Question 1: My initial in vivo screen shows very low oral bioavailability for my pyrazole compound. Where do I start the investigation?
Answer: Low oral bioavailability is a multi-faceted problem typically stemming from two primary sources: poor absorption or high first-pass metabolism. The first step is to systematically determine the root cause. A logical starting point is to assess the compound's fundamental physicochemical properties as dictated by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.
Your investigation should begin with two key in vitro assays:
-
Aqueous Solubility Assessment: Determine the compound's solubility at different pH levels (e.g., pH 2.0, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.
-
Intestinal Permeability Assessment: Use a model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick, cell-free assessment of passive diffusion, or the Caco-2 cell monolayer assay for a more comprehensive evaluation that includes active transport and efflux mechanisms.
The results will guide your next steps. High solubility and high permeability (BCS Class 1) suggest that first-pass metabolism is the likely culprit. Conversely, poor results in either of these assays (BCS Class 2, 3, or 4) point towards a formulation or absorption challenge.
Question 2: My compound is a weak base and exhibits pH-dependent solubility. How does this impact oral absorption and how can I address it?
Answer: This is a very common scenario for amine-containing structures like your pyrazole derivative. A weak base will be more soluble in the low pH environment of the stomach, where it exists in its protonated, ionized form. As it travels to the higher pH of the small intestine (the primary site of drug absorption), it will convert to its less soluble, neutral form. This can lead to precipitation in the intestine, drastically reducing the concentration of dissolved drug available for absorption. This phenomenon is a major risk for variable and incomplete absorption.
Troubleshooting & Enhancement Strategies:
-
Salt Formation: Creating a salt form of your compound (e.g., hydrochloride, mesylate) can significantly improve its dissolution rate and apparent solubility compared to the free base.
-
Amorphous Solid Dispersions (ASDs): This is a powerful formulation technique where the drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS). This prevents the drug from crystallizing upon entering the intestine, maintaining a supersaturated, highly absorbable state.
-
pH-Modifying Excipients: Including acidic excipients (e.g., citric acid, tartaric acid) in the formulation can create a more acidic microenvironment around the drug particle as it dissolves, transiently lowering the local pH in the intestine to keep the drug in solution longer.
Question 3: My in vitro data shows high solubility, but permeability is low (BCS Class 3). What are my options?
Answer: Low permeability indicates that the compound cannot efficiently cross the intestinal epithelial barrier. This may be due to its intrinsic properties (e.g., high polarity, large size) or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the intestinal cells.
Recommended Actions:
-
Confirm Efflux: A Caco-2 permeability assay measuring both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport is essential. An efflux ratio (B-to-A / A-to-B) greater than 2 is a strong indicator of active efflux.
-
Permeation Enhancers: While challenging to formulate for safety and efficacy, certain excipients can transiently open tight junctions between intestinal cells or inhibit efflux pumps. This is an advanced strategy often explored when other avenues fail.
-
Prodrug Approach: This is a highly effective chemical modification strategy. By masking the polar functional groups of your compound with a lipophilic promoiety, you can create a more permeable prodrug. This promoiety is then cleaved by enzymes in the intestinal wall or blood, releasing the active parent drug into circulation.
Part 2: Experimental Protocols & Methodologies
This section provides standardized, step-by-step protocols for the key assays mentioned above.
Protocol 1: Kinetic Aqueous Solubility Assay
Objective: To determine the solubility of a compound under physiologically relevant pH conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Buffer Preparation: Prepare buffers at pH 2.0 (0.01 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer), and pH 7.4 (phosphate-buffered saline, PBS).
-
Assay Execution:
-
Add 1.5 µL of the 10 mM DMSO stock to 148.5 µL of each aqueous buffer in a 96-well plate. This creates a 100 µM nominal concentration with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, measure the turbidity of each well using a nephelometer to observe any precipitation.
-
Filter the samples through a 0.45 µm filter plate to remove precipitated compound.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing against a standard curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Reagent Preparation:
-
Prepare a 1% lecithin in dodecane solution to serve as the artificial membrane.
-
Prepare PBS at pH 7.4 for the acceptor plate.
-
Prepare a buffer at pH 5.0 (acetate buffer) for the donor plate to simulate the intestinal surface.
-
-
Assay Setup:
-
Coat the filter of a 96-well donor plate with 5 µL of the lecithin solution.
-
Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.
-
Prepare the test compound at 200 µM in the donor buffer (pH 5.0). Add 200 µL to the coated donor plate wells.
-
-
Incubation: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Incubate, covered, for 4-5 hours at room temperature with gentle shaking.
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. Calculate the permeability coefficient (Pe).
| Permeability Class | Permeability Coefficient (Pe) (10⁻⁶ cm/s) | Interpretation |
| High Permeability | > 10 | Compound is likely well-absorbed by passive diffusion. |
| Medium Permeability | 1 - 10 | Permeability may be borderline and could be a contributing factor to low bioavailability. |
| Low Permeability | < 1 | Passive permeability is poor and is a likely cause of low bioavailability. |
Part 3: Visualization of Workflows and Mechanisms
Visual diagrams help clarify complex decision-making processes and scientific concepts.
Diagram 1: Decision Tree for Bioavailability Enhancement
This diagram outlines a logical workflow for diagnosing and addressing poor oral bioavailability.
Caption: A decision tree to guide the selection of an appropriate bioavailability enhancement strategy based on initial BCS characterization.
Diagram 2: Mechanism of Amorphous Solid Dispersion (ASD)
This diagram illustrates how an ASD improves drug bioavailability.
Caption: How an ASD prevents crystallization and promotes absorption by maintaining a supersaturated state of the drug in the intestine.
References
-
Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Caco-2 Cell Monolayers as a Model for Intestinal Drug Absorption Source: Nature Protocols URL: [Link]
-
Title: Amorphous Solid Dispersions: A Robust Platform to Address Bioavailability Challenges Source: Expert Opinion on Drug Delivery URL: [Link]
-
Title: The Biopharmaceutics Classification System: A Scientific Framework for Advanced Drug Development Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Salt selection in drug development Source: Pharmapproach URL: [Link]
scaling up the synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
An in-depth guide to overcoming the challenges of scaling the synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine, a crucial building block in modern chemical research. This technical support center provides detailed, experience-driven answers to common questions and troubleshooting scenarios encountered during process scale-up.
Section 1: Synthesis Overview and Core Scale-Up Considerations
The synthesis of this compound is most effectively achieved via the cyclocondensation of a β-ketonitrile with methylhydrazine. This method is widely recognized for its efficiency in constructing the 3-aminopyrazole core. The primary synthetic transformation involves the reaction of 4-methoxy-3-oxobutanenitrile with methylhydrazine, typically under acidic or basic conditions, to yield the target pyrazole.
While straightforward on a lab scale, scaling this process introduces significant challenges related to reaction control, regioselectivity, and product isolation. This guide is designed to address these challenges directly.
Caption: General synthetic route for this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers and process chemists typically have before embarking on a scale-up campaign.
Q1: What is the most reliable and scalable synthetic route to this compound?
A1: The most robust and widely documented approach for synthesizing 3-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative. For the target molecule, this involves reacting 4-methoxy-3-oxobutanenitrile with methylhydrazine . This route is preferred for scale-up due to the relatively low cost of starting materials, high atom economy, and the avoidance of hazardous reagents like n-butyl lithium or highly toxic cyanogen bromide, which are sometimes used in alternative pyrazole syntheses.
Q2: What are the primary challenges I should anticipate when moving from a 10g scale to a 1kg+ scale?
A2: The primary challenges in scaling this synthesis are:
-
Exotherm Management: The cyclocondensation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to temperature spikes, increased side-product formation, and potential safety hazards. A well-controlled reactor with efficient cooling is essential.
-
Control of Regioselectivity: The reaction of 4-methoxy-3-oxobutanenitrile with methylhydrazine can theoretically produce two regioisomers. While the desired 1-methyl isomer is generally favored, reaction conditions (especially pH) can influence the ratio. Inconsistent pH or temperature control at scale can lead to variable and difficult-to-separate isomeric impurities.
-
Workup and Isolation: Large-scale extractions and phase separations can be cumbersome. The formation of emulsions is a common issue. Furthermore, purification by column chromatography is impractical at the kilogram scale. Developing a robust crystallization or distillation procedure is critical for achieving high purity.
-
Safety and Handling: Methylhydrazine is a toxic and volatile substance. Handling large quantities requires specialized equipment, including closed-system reactors and appropriate personal protective equipment (PPE), to minimize exposure.
Q3: How critical is the purity of the starting 4-methoxy-3-oxobutanenitrile?
A3: Extremely critical. Impurities in the β-ketonitrile starting material are a primary source of side products that complicate purification. Common impurities might include unreacted starting materials from its own synthesis or residual acids/bases. These can interfere with the cyclization's pH, affecting both reaction rate and regioselectivity. It is strongly recommended to use a starting material with >98% purity, confirmed by NMR and GC-MS, for scalable synthesis.
Section 3: Troubleshooting Guide for Synthesis Scale-Up
This guide provides specific solutions to problems encountered during the synthesis.
- Low Yield or Incomplete Reaction
Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted starting material even after extended reaction time. What should I do?
A: This issue typically points to problems with catalysis, temperature, or solvent.
-
Potential Cause 1: Ineffective Catalysis. The cyclocondensation often requires an acid or base catalyst to proceed efficiently. On a large scale, improper mixing can create localized areas where the catalyst concentration is too low.
-
Recommended Action:
-
Verify Catalyst Loading: Ensure the correct molar equivalent of catalyst (e.g., acetic acid) was added for the scaled-up batch.
-
Improve Agitation: Increase the stirring speed to ensure homogenous distribution of all components. Check for any "dead spots" in the reactor.
-
Consider pH Adjustment: For this specific reaction, a slightly acidic medium (pH 4-5) often promotes the desired cyclization. You can monitor the pH of the reaction mixture and adjust if necessary.
-
-
-
Potential Cause 2: Insufficient Temperature. While the reaction is exothermic, it still requires a certain activation energy. Lab-scale reactions heated on a hotplate may experience more efficient heat transfer than a large, jacketed reactor.
-
Recommended Action:
-
Monitor Internal Temperature: Ensure your temperature probe is accurately measuring the internal temperature of the reaction mass, not just the jacket temperature.
-
Increase Temperature Gradually: Slowly increase the reaction temperature in 5 °C increments, monitoring for an increase in reaction rate by HPLC. A typical temperature range for this reaction in a solvent like ethanol is 60-80 °C.
-
-
Caption: Decision tree for troubleshooting low reaction yield.
- Poor Regioselectivity (Isomeric Impurities)
Q: I am observing a significant peak in my HPLC/GC-MS that corresponds to the regioisomer, 3-(methoxymethyl)-1-methyl-1H-pyrazol-5-amine. How can I suppress its formation?
A: Controlling regioselectivity is paramount and is heavily influenced by the reaction mechanism. The initial nucleophilic attack can occur from either nitrogen atom of methylhydrazine. The outcome is sensitive to both steric effects and the pH of the medium.
-
Potential Cause: Incorrect pH. The protonation state of methylhydrazine affects the relative nucleophilicity of its two nitrogen atoms. In highly acidic or basic conditions, the selectivity can decrease.
-
Recommended Action:
-
Buffered System: Instead of just an acid like HCl or a base like NaOH, consider using a buffered system (e.g., acetic acid/sodium acetate) to maintain a stable pH in the optimal 4-5 range throughout the reaction.
-
Order of Addition: A common strategy is to add the methylhydrazine slowly to a solution of the β-ketonitrile and the acid catalyst. This ensures the hydrazine is in a controlled protonation state as it reacts.
-
-
-
Potential Cause: High Temperature. Excessive temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired isomer, reducing the kinetic selectivity of the reaction.
-
Recommended Action: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Perform small-scale optimization studies to find the ideal balance between rate and selectivity.
-
- Difficult Workup and Purification
Q: During the aqueous workup, I am struggling with persistent emulsions. Additionally, I cannot get the product to crystallize effectively.
A: These are classic scale-up challenges related to physical processing.
-
Problem: Emulsion Formation
-
Recommended Actions:
-
Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions.
-
Solvent Choice: If using ethyl acetate, consider switching to a less water-soluble solvent for extraction, such as methyl tert-butyl ether (MTBE) or toluene, which are less prone to forming stable emulsions.
-
Minimize Agitation: During extraction, use gentle mixing or rocking instead of vigorous stirring, which can shear droplets and create emulsions.
-
-
-
Problem: Difficulty with Crystallization
-
Recommended Actions:
-
Systematic Solvent Screening: The product is a polar amine, so a two-solvent system is often effective. A good starting point is to dissolve the crude product in a minimal amount of a polar solvent where it is soluble (e.g., isopropanol, ethyl acetate) and then slowly add a non-polar anti-solvent in which it is insoluble (e.g., heptane, cyclohexane) until turbidity is observed.
-
Control Cooling Rate: Cool the solution slowly to allow for the formation of large, pure crystals. Crash cooling often traps impurities.
-
Seeding: If you have a small amount of pure product from a previous batch, add a single seed crystal to the supersaturated solution to initiate controlled crystallization.
-
pH Adjustment: Being an amine, the product's solubility is pH-dependent. Ensure the pH of your crude product solution is adjusted to maximize the concentration of the free base before attempting crystallization.
-
-
Section 4: Scaled-Up Synthesis Protocol (100g Scale)
This protocol is a representative example and should be optimized for specific equipment and safety procedures.
Table 1: Reagent Quantities and Parameters
| Parameter | Lab Scale (1g) | Scale-Up (100g) | Molar Ratio | Notes |
| 4-Methoxy-3-oxobutanenitrile | 1.00 g | 100.0 g | 1.0 equiv | Purity >98% |
| Methylhydrazine | 0.45 g | 45.0 g | 1.1 equiv | Use a slight excess to drive reaction to completion |
| Glacial Acetic Acid | 0.53 g | 53.0 g | 1.0 equiv | Catalyst |
| Ethanol (200 Proof) | 10 mL | 1.0 L | 10 vol | Solvent |
| Reaction Temperature | 78 °C (Reflux) | 75-80 °C (Internal) | - | Monitor internal temperature closely |
| Reaction Time | 4 hours | 6-8 hours | - | Monitor by HPLC until <1% starting material |
Experimental Protocol
-
Reactor Setup: Charge a 2L jacketed glass reactor equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature probe with ethanol (1.0 L) and 4-methoxy-3-oxobutanenitrile (100.0 g).
-
Catalyst Addition: Begin stirring and add glacial acetic acid (53.0 g).
-
Reagent Addition: Heat the reactor jacket to bring the internal temperature to 60 °C. Slowly add methylhydrazine (45.0 g) via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 80 °C.
-
Reaction: After the addition is complete, maintain the internal temperature at 75-80 °C. Monitor the reaction progress every hour using HPLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40 °C. Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol, yielding a thick oil.
-
Workup:
-
Add ethyl acetate (1.0 L) and water (500 mL) to the residue.
-
Stir for 10 minutes, then transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer again with ethyl acetate (250 mL).
-
Combine the organic layers and wash with 5% sodium bicarbonate solution (2 x 250 mL) followed by saturated brine (250 mL).
-
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification:
-
Dissolve the crude oil in isopropanol (200 mL).
-
While stirring, slowly add n-heptane (~400-600 mL) until a persistent cloudiness appears.
-
Cool the mixture to 0-5 °C and hold for 4 hours.
-
Collect the resulting solid by filtration, wash with cold heptane, and dry under vacuum at 40 °C to yield the final product.
-
Section 5: References
-
5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol - PMC - NIH. (n.d.). Retrieved January 19, 2026, from
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.). Retrieved January 19, 2026, from
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (n.d.). Retrieved January 19, 2026, from
-
5-Methyl-1
Validation & Comparative
A Researcher's Guide to Comparing the Efficacy of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine Analogs as Kinase Inhibitors
This guide provides a strategic framework for researchers and drug development professionals to systematically evaluate and compare the efficacy of novel analogs based on the 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine scaffold. The pyrazole core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs. Specifically, the 3-aminopyrazole motif is recognized as a potent hinge-binding pharmacophore in many kinase inhibitors, making this scaffold a promising starting point for the development of targeted cancer therapeutics.
This document moves beyond a rigid template, offering a logical, in-depth workflow from initial biochemical screening to in vivo validation. We will explore the rationale behind analog design, provide detailed, self-validating experimental protocols, and demonstrate how to interpret the resulting data to build a robust structure-activity relationship (SAR).
Part 1: The Core Scaffold and Rationale for Analog Design
The foundational molecule, this compound, possesses key structural features that warrant its exploration as a kinase inhibitor. The N-methylated pyrazole ring provides a stable, aromatic core, while the 3-amino group is perfectly positioned to form critical hydrogen bonds with the hinge region of a kinase ATP-binding pocket. The methoxymethyl group at the 5-position extends into the solvent-exposed region or a deeper hydrophobic pocket, offering a prime vector for modification to enhance potency and selectivity.
Strategic Points for Analog Modification
The design of a successful analog library hinges on systematic modifications at key positions to probe the target's binding site and improve drug-like properties. The following diagram illustrates the primary points for chemical diversification.
Caption: Core scaffold and key points for analog modification.
-
R1 (The 3-Amino Group): This group is the primary anchor to the kinase hinge region. While often left as a primary amine, acylation or substitution with small alkyl groups can fine-tune hydrogen bonding patterns and improve selectivity.
-
R2 (The 5-Methoxymethyl Group): This vector is critical for potency and selectivity. Replacing the methoxymethyl moiety with a variety of aryl, heteroaryl, or cycloalkyl groups can probe for interactions with hydrophobic pockets or solvent-exposed surfaces near the ATP binding site. This is often the most fruitful position for optimization.
-
R3 (The C4 Position): This position is often unsubstituted but can be modified to block potential sites of metabolism or to alter the electronics and solubility of the entire molecule. Halogenation (e.g., with Cl or F) is a common strategy here.
Part 2: A Validated Workflow for Efficacy Comparison
A systematic, multi-stage approach is essential to efficiently identify promising lead candidates. The workflow should progress from high-throughput biochemical assays to more complex cellular and in vivo models, with clear go/no-go decision points at each stage.
structure-activity relationship of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine derivatives
An In-Depth Guide to the Structure-Activity Relationship of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine Derivatives for Kinase Inhibition
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, including the ability of its two adjacent nitrogen atoms to act as both hydrogen bond donors and acceptors, make it an ideal anchor for interacting with biological targets.[1] Specifically, in the realm of protein kinase inhibition, the pyrazole core has emerged as a highly effective "hinge-binding" motif, capable of forming key interactions within the ATP-binding site of kinases.[3][4]
This guide focuses on a specific, promising subclass: this compound derivatives. While comprehensive literature on this exact scaffold is still emerging, by synthesizing data from closely related pyrazole-based inhibitors, we can construct a robust framework for understanding its structure-activity relationship (SAR) and guide future drug development efforts. As senior application scientists, our goal is to explain the causality behind experimental choices, providing a logical pathway for optimizing this scaffold for potency, selectivity, and favorable pharmacokinetic properties.
Deconstructing the Scaffold: A Positional Analysis of Structure-Activity Relationships
The therapeutic potential of the this compound core can be systematically explored by modifying three key positions: the 3-amino group, the 5-methoxymethyl group, and the 1-methyl group. Each position offers a distinct vector for tuning the molecule's interaction with a target kinase.
dot
Caption: Key modification points on the core scaffold.
The 3-Amino Group (R1): The Primary Vector for Potency and Selectivity
The 3-amino group is the most critical attachment point for building out the molecule to achieve high potency and selectivity. It serves as the linker to substituents that will occupy the diverse regions of the ATP-binding pocket outside of the hinge.
-
Rationale: In many pyrazole-based kinase inhibitors, the pyrazole core anchors the molecule to the kinase's hinge region, while the substituent off the 3-amino position extends into the hydrophobic "selectivity pocket."[4] Modifications here directly influence which kinases the compound will inhibit.
-
SAR Insights:
-
Aromatic and Heteroaromatic Rings: Attaching substituted phenyl, pyridyl, or pyrimidinyl rings is a common and effective strategy. The substituents on these rings (e.g., methoxy, trifluoromethyl, cyano groups) can form additional hydrogen bonds or van der Waals interactions, significantly boosting potency. For instance, studies on related pyrazole inhibitors have shown that specific substitutions on a linked phenyl ring can increase potency by orders of magnitude.[5][6]
-
Linker Chemistry: The nature of the linkage to the amine (e.g., a direct bond, an amide, or other linkers) is crucial. An amide linkage, for example, can introduce additional hydrogen bonding opportunities. However, some targets may not tolerate the steric bulk or electronic properties of certain linkers, leading to a loss of activity.[4]
-
The 5-Methoxymethyl Group (R2): Tuning Solubility and Exploring the Solvent-Front
The 5-methoxymethyl group projects towards the solvent-exposed region of the ATP-binding site. This position is ideal for optimizing physicochemical properties like solubility without drastically altering the core binding interactions.
-
Rationale: Poor aqueous solubility is a common hurdle in drug development. Introducing polar groups or groups that can disrupt crystal packing at this position can significantly improve a compound's pharmacokinetic profile.[1]
-
SAR Insights:
-
Ether Modification: Varying the ether component (e.g., ethoxymethyl, benzyloxymethyl) can probe for small hydrophobic pockets in the solvent-front region.
-
Bioisosteric Replacement: Replacing the methoxymethyl group with other hydrogen-bond-accepting groups like a hydroxyl (CH₂OH) or a small amide (CH₂C(O)NH₂) can improve solubility and potentially form new, stabilizing interactions with the target protein.
-
The 1-Methyl Group (R3): A Subtle but Important Pocket-Filler
The N-methyl group at the 1-position typically occupies a small, well-defined pocket. While often less dramatic than modifications at R1, changes here can be critical for fine-tuning selectivity.
-
Rationale: The size and nature of the substituent at N1 can influence the precise orientation of the pyrazole ring in the hinge region. Switching from a methyl to a larger group like an ethyl or cyclopropyl can create steric clashes with some kinases while being perfectly accommodated by others, thereby enhancing selectivity.[4]
-
SAR Insights: In a study of CHK1 inhibitors, optimization of substituents on the pyrazole ring, including the N1 position, was a key strategy in achieving high potency and selectivity.[6] While a methyl group is a common starting point, exploring small, constrained alkyl groups (e.g., cyclopropyl) is a logical next step to balance pocket-filling with maintaining a favorable low molecular weight.
Comparative Analysis: Pyrazoles vs. Alternative Kinase Inhibitor Scaffolds
The this compound scaffold competes with several other well-established classes of kinase inhibitors. Its performance must be benchmarked against these alternatives to justify its development.
| Feature | Pyrazole-Based Inhibitors | Quinazoline-Based Inhibitors (e.g., Gefitinib) | Pyridopyrimidine-Based Inhibitors |
| Primary Target Class | Broad applicability across the kinome (Ser/Thr and Tyr kinases).[3] | Primarily Tyrosine Kinases (e.g., EGFR). | Broad applicability, often targeting CDKs and other Ser/Thr kinases. |
| Mechanism of Action | Typically ATP-competitive, binding to the hinge region.[4] | ATP-competitive, forming key hydrogen bonds with the hinge. | ATP-competitive, utilizing a similar hinge-binding paradigm. |
| Potency | Can achieve sub-nanomolar potency through optimization of substituents.[6] | Often highly potent, with IC50 values in the low nanomolar range. | Capable of high potency, dependent on specific substitutions. |
| Selectivity | Selectivity is highly tunable via the 3-amino substituent (R1).[7] | Can be highly selective, but off-target effects are a known concern. | Selectivity can be engineered but often requires extensive screening. |
| Pharmacokinetics | Generally good metabolic stability and potential for oral bioavailability.[8][9] | Often have good oral bioavailability but can be subject to metabolism. | Variable; dependent on the specific molecule's properties. |
| Key Advantage | High synthetic tractability and a well-understood SAR foundation.[10] | Clinically validated scaffold with a long history of success. | Strong intellectual property position in certain chemical spaces. |
Experimental Protocols: A Self-Validating System for Assessing Inhibitor Potency
To reliably determine the inhibitory activity of newly synthesized derivatives, a robust and reproducible experimental protocol is essential. The following describes a standard in vitro luminescence-based kinase assay, which measures the amount of ADP produced as a direct proxy for kinase activity.[11]
Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)
This method quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. A lower luminescent signal indicates less ADP produced, and therefore, more potent inhibition of the kinase.
Materials:
-
Appropriate kinase substrate peptide
-
ATP solution
-
Test Compounds (this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Workflow:
dot
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM).[11] Include a "no inhibitor" control (DMSO only).
-
Reaction Setup: In a 384-well plate, add 2.5 µL of each diluted compound concentration.
-
Enzyme Addition: Add 2.5 µL of the kinase enzyme solution to each well. Allow the plate to incubate for 10 minutes at room temperature to permit the inhibitor to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a pre-mixed solution containing the kinase substrate and ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
ADP Detection (Part 1): Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent also depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[11]
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the active kinase back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[11]
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. A systematic approach to exploring its structure-activity relationship, focusing on modifications at the 3-amino, 5-methoxymethyl, and 1-methyl positions, provides a clear path to optimizing potency and selectivity. By employing robust in vitro assays and benchmarking performance against established inhibitor classes, researchers can efficiently advance derivatives with therapeutic potential. Future work should focus on expanding the diversity of substituents at the R1 position to explore new kinase targets and on fine-tuning the R2 and R3 positions to achieve ideal drug-like properties.
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A Technical Guide to Understanding and Determining the Cross-Reactivity Profile of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine and the Significance of Cross-Reactivity Profiling
This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide array of biological activities.[1][2] These activities range from anti-inflammatory and anti-cancer to anti-viral and herbicidal effects.[1][3] Notably, various pyrazole derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently implicated in disease.[3][4][5]
Given the therapeutic potential of pyrazole-based molecules, a thorough understanding of their selectivity is paramount. Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, can lead to unforeseen side effects or even toxicity. Conversely, polypharmacology, where a drug intentionally interacts with multiple targets, can be therapeutically advantageous. Therefore, a comprehensive cross-reactivity profile is essential for advancing a compound through the drug discovery and development pipeline. This guide will provide the rationale and methodologies for establishing such a profile for this compound.
Predicted Target Landscape Based on Structural Analogs
While specific data for this compound is not yet publicly available, the known biological activities of structurally similar compounds can inform a predictive analysis of its potential targets and off-targets. The pyrazole core is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.
Potential Kinase Targets:
-
p38 Kinase: Urea derivatives of pyrazole have been reported as potent inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways.[3]
-
Checkpoint Kinase 1 (CHK1): A 5-(pyrimidin-2-ylamino)picolinonitrile derivative containing a 1-methyl-1H-pyrazol-4-yl moiety was identified as a highly potent and selective CHK1 inhibitor.[4]
-
VEGFR-2: N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl) derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a crucial mediator of angiogenesis.[6]
-
c-Met and Ron: A 1-[3-(1-methyl-1H-pyrazol-4-yl) derivative was discovered as a specific dual inhibitor of the c-Met and Ron kinases, both implicated in cancer.[5]
-
FLT3: An imidazo[1,2-a]pyridine derivative with a 1-methyl-1H-pyrazol-4-yl substituent was identified as an inhibitor of the FLT3 kinase, a target in acute myeloid leukemia.[7]
Other Potential Targets:
-
A3 Adenosine Receptor: Certain pyrazole derivatives have shown activity as antagonists of the A3 adenosine receptor.[3]
-
Cyclooxygenase (COX): The pyrazole ring is a core structural feature in some COX inhibitors, known for their anti-inflammatory effects.[8]
This predictive analysis suggests that this compound has a high probability of interacting with one or more protein kinases. Therefore, a comprehensive kinase screen would be a logical first step in its experimental characterization.
Experimental Workflow for Determining Cross-Reactivity
A multi-faceted approach is necessary to rigorously define the cross-reactivity profile of a novel compound. This typically involves a combination of in vitro biochemical assays, cell-based assays, and proteome-wide approaches.
Caption: Experimental workflow for cross-reactivity profiling.
Step-by-Step Experimental Protocols
Protocol 1: Broad Kinase Panel Screening (In Vitro)
This initial screen provides a broad overview of the compound's interactions across the human kinome.
-
Assay Platform: Utilize a commercial service such as Eurofins DiscoverX's KINOMEscan™ or Thermo Fisher Scientific's LanthaScreen™.
-
Compound Concentration: Perform an initial single-point screen at a relatively high concentration (e.g., 1 or 10 µM) to identify all potential interactions.
-
Data Analysis: The output is typically presented as "% inhibition" or "binding affinity." Hits are identified as kinases showing significant inhibition or binding above a defined threshold (e.g., >90% inhibition).
Protocol 2: IC50 Determination for Primary Hits (In Vitro)
For the initial hits identified, determine the half-maximal inhibitory concentration (IC50) to quantify potency.
-
Assay Setup: Use a suitable in vitro kinase assay format (e.g., ADP-Glo™, HTRF®).
-
Compound Titration: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution series).
-
Data Acquisition: Measure kinase activity at each compound concentration.
-
Data Analysis: Plot the % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement (Cell-Based)
CETSA® assesses whether the compound binds to its target in a cellular context.
-
Cell Treatment: Treat intact cells with either the vehicle control or this compound.
-
Thermal Challenge: Heat the cell lysates to a range of temperatures. Target engagement by the compound will stabilize the protein, leading to a higher melting temperature.
-
Protein Detection: Analyze the soluble fraction of the protein of interest at each temperature by Western blotting or other quantitative methods.
-
Data Analysis: Generate a "melting curve" for the protein in the presence and absence of the compound. A shift in the melting curve indicates target engagement.
Comparison with Alternative Scaffolds
Should this compound exhibit undesirable off-target effects, medicinal chemists can explore alternative scaffolds that may offer improved selectivity.
| Scaffold Class | Representative Drug/Compound | Common Targets | Potential Advantages/Disadvantages |
| Pyrimidines | Imatinib | ABL, KIT, PDGFR | Well-established scaffold with many approved drugs. |
| Indoles | Sunitinib | VEGFRs, PDGFRs, KIT | Can exhibit broad kinase activity. |
| Quinolines | Bosutinib | SRC, ABL | Often potent but can have off-target effects. |
| Imidazopyridines | Anlotinib | VEGFR, PDGFR, FGFR, c-Kit | Multi-targeted kinase inhibitors.[7] |
This comparative table can guide lead optimization efforts by providing a starting point for scaffold hopping should the cross-reactivity profile of this compound prove to be suboptimal.
Conclusion and Future Directions
The pyrazole scaffold holds significant promise in the development of novel therapeutics. While the specific biological activity of this compound remains to be fully elucidated, a systematic and rigorous evaluation of its cross-reactivity profile is a critical next step. The experimental workflow outlined in this guide, beginning with broad in vitro screening and progressing to cell-based target validation and proteome-wide analyses, will provide the necessary data to confidently assess its therapeutic potential and guide its future development. A thorough understanding of its selectivity will be instrumental in unlocking the full potential of this promising molecule.
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Fun, H. K., et al. (2009). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1039. [Link]
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Martinez-Vargas, A., et al. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2020(2), M1126. [Link]
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Li, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 4(3), 113–121. [Link]
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Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622–1635. [Link]
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Fathy, U., et al. (2017). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Acta Poloniae Pharmaceutica, 74(5), 1427-1436. [Link]
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Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1845–1865. [Link]
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Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][9]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): a specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry, 56(6), 2294–2310. [Link]
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de Oliveira, C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649539. [Link]
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Zhang, H., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966. [Link]
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Yathirajan, H. S., et al. (2009). 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1037–o1038. [Link]
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Benchmarking 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine: A Comparative Analysis Against Known Kinase Inhibitors
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine, by benchmarking its performance against established kinase inhibitors. Given the prevalence of the pyrazole scaffold in oncology, particularly in the domain of kinase inhibition, this document outlines a scientifically rigorous approach to characterize the compound's activity and elucidate its potential mechanism of action. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Kinase Inhibition and the Promise of Pyrazole Moieties
Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazole nucleus is a key structural motif in numerous FDA-approved drugs and clinical candidates, valued for its versatile biological activities. Several pyrazole derivatives have demonstrated potent anti-cancer properties, often through the inhibition of critical kinases.
The subject of this guide, this compound, is a novel pyrazole-containing compound. While its specific biological activities are yet to be fully elucidated, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential as an anti-cancer agent. This guide proposes a head-to-head comparison with two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drug Sorafenib .
Selection of Comparator Drugs: Establishing a Spectrum of Kinase Inhibition
To effectively benchmark this compound, a judicious selection of comparator drugs is essential. The chosen compounds, Staurosporine and Sorafenib, provide a broad and clinically relevant context for evaluating the novel compound's activity.
-
Staurosporine: A natural product that acts as a potent, albeit non-selective, ATP-competitive kinase inhibitor.[1][2] It is widely used as a research tool to induce apoptosis and as a positive control in kinase inhibitor screening assays.[3][4] Its broad-spectrum activity will help to determine if this compound possesses general kinase inhibitory properties.
-
Sorafenib (Nexavar®): An FDA-approved multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[5] Sorafenib targets several kinases, including those in the Raf/MEK/ERK signaling pathway (C-RAF and B-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[6][7][8][9] Comparing our novel compound to Sorafenib will provide insights into its potential for a more targeted and clinically relevant kinase inhibition profile.
Experimental Benchmarking: A Multi-faceted Approach
A comprehensive evaluation of this compound will be conducted through a series of in vitro assays designed to assess its kinase inhibitory activity and its effect on cancer cell viability.
In Vitro Kinase Inhibition Assay
This assay will directly measure the ability of the test compounds to inhibit the activity of a representative panel of kinases. A generic protocol for a radiometric kinase assay is provided below.
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., myelin basic protein for many kinases), and the kinase buffer (typically containing Tris-HCl, MgCl2, and DTT).
-
Compound Addition: Add varying concentrations of this compound, Staurosporine (positive control), and Sorafenib to the reaction wells. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper discs. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will be washed away.
-
Washing: Wash the paper discs multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound ATP.
-
Quantification: Measure the radioactivity on the paper discs using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Data Presentation: Kinase Inhibition Profile
| Compound | Kinase A (IC50, µM) | Kinase B (IC50, µM) | Kinase C (IC50, µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Staurosporine | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Sorafenib | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Cell Viability Assays
To assess the cytotoxic or cytostatic effects of the compounds on cancer cells, two standard cell viability assays will be employed: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Experimental Protocol: MTT Assay [10][11]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound, Staurosporine, and Sorafenib for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [12][13][14][15]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: After the treatment period, add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.
Data Presentation: Anti-proliferative Activity
| Compound | Cell Line X (IC50, µM) | Cell Line Y (IC50, µM) |
| This compound | [Experimental Value] | [Experimental Value] |
| Staurosporine | [Experimental Value] | [Experimental Value] |
| Sorafenib | [Experimental Value] | [Experimental Value] |
Mechanistic Insights: Visualizing Potential Signaling Pathways
The potential mechanism of action of this compound can be hypothesized based on the known targets of Sorafenib. The following diagram illustrates the Raf/MEK/ERK signaling pathway, a key driver of cell proliferation that is inhibited by Sorafenib.
Caption: Hypothesized mechanism of action targeting the Raf/MEK/ERK pathway.
Experimental Workflow Overview
The following diagram outlines the overall experimental workflow for the comparative analysis.
Caption: Experimental workflow for benchmarking the novel compound.
Conclusion and Future Directions
This guide outlines a robust and scientifically sound methodology for the initial characterization and benchmarking of this compound. By comparing its in vitro kinase inhibition profile and its anti-proliferative effects against a broad-spectrum inhibitor and a clinically relevant multi-kinase inhibitor, we can gain valuable insights into its therapeutic potential.
The data generated from these experiments will form a critical foundation for further investigation. Favorable results would warrant an expansion of the kinase screening panel to identify specific targets, followed by more in-depth mechanistic studies, and eventually, in vivo efficacy studies. This systematic approach will enable a comprehensive evaluation of this compound as a potential novel anti-cancer agent.
References
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Dr. Oracle. (2023, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? Retrieved from [Link]
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Martens, S. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]
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Enserink, J. (n.d.). CellTiter-Glo Assay. Oslo University Hospital. Retrieved from [Link]
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Sino Biological. (n.d.). FDA-approved Protein Kinase Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. PubMed Central. Retrieved from [Link]
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ResearchGate. (2024, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
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PubMed. (2011, June 9). Triggering of a novel intrinsic apoptosis pathway by the kinase inhibitor staurosporine: activation of caspase-9 in the absence of Apaf-1. Retrieved from [Link]
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Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Retrieved from [Link]
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A Researcher's Guide to Assessing the Selectivity of Novel Pyrazole-Based Compounds: A Comparative Analysis Featuring 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the efficacy of a therapeutic agent is inextricably linked to its selectivity. A highly potent compound is of little clinical value if it interacts with numerous off-targets, leading to unforeseen side effects and toxicities. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of proteins, from kinases to cyclooxygenase enzymes.[1][2] This guide provides a comprehensive framework for assessing the selectivity of novel pyrazole-containing compounds, using the hypothetical molecule 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine as a case study.
While specific experimental data for this particular molecule is not yet publicly available, its structural motifs are common in potent and selective kinase inhibitors.[3][4][5] The 3-aminopyrazole moiety, for instance, is known to interact with the hinge region of many kinases.[6][7] Therefore, this guide will focus on the methodologies and comparative logic required to profile such a compound, providing researchers with the strategic and technical insights needed for a robust selectivity assessment. We will compare our lead compound to established pyrazole-based inhibitors with known selectivity profiles to provide context and benchmarks for analysis.
Strategic Framework for Selectivity Profiling
A rigorous assessment of selectivity is a multi-tiered process, moving from broad, high-throughput screening to more focused biochemical and cell-based assays. The goal is to build a comprehensive "selectivity map" of the compound, identifying its primary target(s) and any potential off-target liabilities.
Here is a logical workflow for this process:
Caption: Workflow for assessing kinase inhibitor selectivity.
Comparative Compounds: Establishing a Selectivity Benchmark
To properly evaluate the selectivity of this compound, it is essential to compare it against well-characterized compounds. Given the pyrazole scaffold, we have selected two compounds with distinct selectivity profiles:
-
Tozasertib (VX-680): A potent Aurora kinase inhibitor, also known for its activity against other kinases like ABL and FLT3. It serves as an example of a compound with a focused but not entirely exclusive selectivity profile.[7]
-
Celecoxib: A well-known anti-inflammatory drug that selectively inhibits cyclooxygenase-2 (COX-2) over COX-1.[8][9][10] Although not a kinase inhibitor, its pyrazole core and well-documented selectivity make it an excellent comparator for highlighting target class specificity.[11]
Phase 1: Broad Kinome Profiling
The most effective initial step is to screen the compound against a large panel of kinases.[12][13] Commercial services like KINOMEscan® (DiscoverX) or Reaction Biology's HotSpot™ offer panels covering over 400 human kinases, providing a comprehensive view of the compound's interaction landscape.[12][14][15][16]
These assays are typically competition binding assays that measure the ability of a test compound to displace a known ligand from the ATP-binding site of each kinase.[17] The results are usually reported as percent inhibition at a fixed concentration (e.g., 1 µM).
Illustrative Data Presentation: Kinome Scan Results
Below is a hypothetical table summarizing initial screening results for our compound and comparators.
| Compound | Concentration | Kinases Tested | Hits (>70% Inhibition) | Primary Target Family | Selectivity Score (S10) |
| This compound | 1 µM | 468 | 8 | Aurora Kinase | 0.017 |
| Tozasertib | 1 µM | 468 | 15 | Aurora Kinase | 0.032 |
| Celecoxib | 10 µM | 468 | 2 | N/A (COX Inhibitor) | 0.004 |
Note: Data for this compound is illustrative. Selectivity Score (S10) is the number of kinases with >90% inhibition at 10 µM divided by the total number of kinases tested.
This initial screen would hypothetically suggest that our lead compound is relatively selective, with a primary affinity for the Aurora kinase family, and more selective than the known multi-kinase inhibitor, Tozasertib.
Caption: Illustrative primary screening hit map.
Phase 2: Quantitative Biochemical Assays
Following the broad screen, the next critical step is to determine the potency of the compound against the primary "hit" kinases and key off-targets. This is achieved by generating 10-point dose-response curves to calculate IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values.[13]
Experimental Protocol: Radiometric Kinase Assay (IC50 Determination)
This protocol is a gold-standard method for measuring the catalytic activity of a kinase.[18]
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing kinase buffer, the specific peptide substrate, the kinase of interest, and MgCl2.
-
Compound Addition: Add the test compound (e.g., this compound) in a series of dilutions (e.g., from 1 nM to 10 µM) along with a DMSO vehicle control.
-
Initiate Reaction: Start the reaction by adding [γ-³³P]-ATP. It is crucial to use an ATP concentration at or near the Km for each specific kinase to ensure the measured IC50 value approximates the Ki (inhibition constant).[17][19]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction & Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unused [γ-³³P]-ATP is washed away.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Illustrative Data: Comparative IC50 Values
| Target Kinase | This compound IC50 (nM) | Tozasertib IC50 (nM) |
| Aurora A | 15 | 12 |
| Aurora B | 25 | 6 |
| ABL1 | 250 | 30 |
| FLT3 | >1000 | 22 |
| VEGFR2 | >5000 | 150 |
This quantitative data would confirm the high potency of our lead compound against Aurora kinases and quantify its selectivity against other common off-targets. For example, the >16-fold selectivity for Aurora A over ABL1 is a promising result.
Phase 3: Cellular and Functional Assays
Biochemical assays are essential, but they do not fully recapitulate the complex environment inside a cell. Cellular assays are required to confirm that the compound can enter cells, engage its target, and exert a functional effect at concentrations consistent with its biochemical potency.[20][21]
Experimental Protocol: Western Blot for Downstream Target Inhibition
This method assesses the functional consequence of target inhibition by measuring the phosphorylation status of a known downstream substrate.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa cells, which express Aurora kinases) and treat with increasing concentrations of the inhibitor for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific to the phosphorylated form of a known Aurora kinase substrate (e.g., phospho-Histone H3 (Ser10) for Aurora B).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total Histone H3 to confirm equal protein loading.
A dose-dependent decrease in phospho-Histone H3 would provide strong evidence of on-target activity in a cellular context.[23]
Conclusion: Synthesizing the Data for a Complete Selectivity Profile
Assessing the selectivity of a novel compound like this compound is a systematic process that builds from broad screening to focused, functional validation. By employing large-scale kinome profiling, quantitative biochemical assays, and mechanism-based cellular assays, researchers can build a robust and reliable selectivity profile. Comparing this profile against established drugs like Tozasertib and Celecoxib provides crucial context, helping to identify the compound's unique therapeutic window and potential liabilities. This rigorous, multi-faceted approach is fundamental to advancing promising chemical matter from the bench toward clinical consideration.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
This guide provides essential, field-proven procedures for the proper disposal of 5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine (CAS No. 739366-03-1). As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document outlines a self-validating system for waste management, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Core Principle: Precautionary Waste Characterization
While a comprehensive, peer-reviewed toxicological and ecological profile for this compound is not widely available, established principles of chemical safety mandate a precautionary approach.[1] Safety Data Sheets (SDS) for structurally similar pyrazole-based compounds indicate potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation.[2][3][4][5][6]
Therefore, for the purpose of disposal, This compound and its associated waste streams must be managed as regulated, hazardous chemical waste. This classification ensures the highest level of safety and compliance. Under no circumstances should this chemical or its solutions be disposed of via sanitary sewer (drain) or as common solid waste.[7][8][9] Evaporation in a fume hood is not an acceptable method of disposal.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the waste compound in any form, ensure the appropriate PPE is in use. The rationale is to create a complete barrier to the primary routes of exposure (dermal contact, inhalation, ocular contact).
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) appropriate for handling organic amines. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved respirator is recommended.
Waste Segregation and Containment: The Foundation of Safe Disposal
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal. Do not mix this waste with other waste streams unless compatibility has been confirmed.[7][9]
Key Incompatibilities for Pyrazole Amines:
Based on general chemical principles for amines and related heterocycles, avoid mixing this waste with:
-
Strong Oxidizing Agents: Can lead to violent reactions.
-
Strong Acids & Acid Chlorides: Can cause vigorous, exothermic reactions.[4]
-
Halogenated Compounds: Avoid mixing with halogenated waste streams unless specifically permitted by your institution's waste protocol.
Containment Protocols:
| Waste Stream | Primary Container | Seal & Labeling Requirements |
| Solid Waste (Unused reagent, contaminated powders) | A sturdy, sealable container compatible with the chemical. A high-density polyethylene (HDPE) bottle is recommended. | Keep the container tightly sealed except when adding waste.[7][9][10] Affix a "Hazardous Waste" label with the full chemical name: "Waste this compound," and list all constituents by percentage.[7][10] |
| Liquid Waste (Experimental solutions, rinsate) | A leak-proof, screw-cap container compatible with all components of the solution. Use secondary containment (e.g., a plastic bin) for all liquid waste.[7] | Keep the container tightly sealed.[7][9][10] Affix a "Hazardous Waste" label listing all chemical components by full name and their approximate percentages.[7][10] |
| Contaminated Labware (Pipette tips, gloves, weigh boats) | A designated, lined container or a sealed, heavy-duty plastic bag clearly marked as "Hazardous Waste." | Seal the container/bag and label it "Solid Waste contaminated with this compound." |
| Contaminated Sharps (Needles, scalpels, broken glass) | A designated, puncture-resistant sharps container specifically for chemically contaminated sharps.[11] | Label clearly as "Chemically Contaminated Sharps." List the chemical contaminants. |
Step-by-Step Disposal Procedures
The objective of these procedures is to safely prepare the chemical waste for collection by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management group.[7][8]
Procedure 4.1: Disposal of Solid Waste
-
Work Area: Conduct all handling of solid waste inside a certified chemical fume hood to minimize inhalation risk.
-
Transfer: Carefully transfer the solid waste into the designated primary container (See Table above).
-
Seal & Label: Securely close the container. Ensure the hazardous waste label is complete and accurate.
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[9][10]
-
Pickup Request: Once the container is full or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS office.[7][10]
Procedure 4.2: Disposal of Liquid Waste
-
Work Area: Pour liquid waste inside a chemical fume hood.
-
Transfer: Carefully pour the liquid waste into the designated liquid waste container. Use a funnel to prevent spills.
-
Seal & Label: Securely cap the container. Ensure it is stored in secondary containment.[7] Verify the hazardous waste label is complete, listing all solvent and solute components.
-
Storage: Store in the SAA, ensuring segregation from incompatible waste streams.[7][9]
-
Pickup Request: Arrange for a waste pickup when the container is approximately 90% full.[10]
Procedure 4.3: Decontamination of Empty Containers
An "empty" container that held this compound must be decontaminated before it can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol) that can dissolve the compound.[11]
-
Collect Rinsate: Crucially, the first rinse must be collected and disposed of as hazardous liquid waste. [7] For highly toxic chemicals, the first three rinses must be collected.[7] Given the lack of data for this compound, collecting all three rinses as hazardous waste is the most prudent course of action.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Deface Label: Completely remove or obliterate the original chemical label on the container.[7][8]
-
Final Disposal: Once clean, dry, and defaced, the container may be disposed of in the appropriate receptacle for glass or plastic waste.[7]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or involves highly volatile solvents, evacuate the laboratory.
-
Isolate: Secure the area to prevent entry.
-
Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.[7]
-
Cleanup:
-
Wear the appropriate PPE as described in Section 2.
-
For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[2][12]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
-
Dispose: All cleanup materials (absorbents, contaminated gloves, etc.) must be collected, bagged or containerized, and disposed of as hazardous chemical waste.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing waste generated from work with this compound.
Caption: Decision workflow for proper chemical waste disposal.
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Policy Portal. [Link]
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Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University. [Link]
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Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Columbia Research. [Link]
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Vanderbilt University Medical Center Office of Clinical and Research Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from VUMC. [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Retrieved from Cole-Parmer. [Link]
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Journal of Emerging Technologies and Innovative Research. (2024). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from JETIR. [Link]
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J&K Scientific LLC. (n.d.). 5-(Methoxymethyl)-1H-pyrazol-3-amine | 739366-03-1. Retrieved from J&K Scientific. [Link]
-
Angene Chemical. (2021). Safety Data Sheet - Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1- yl)propanoate. Retrieved from Angene Chemical. [Link]
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A Researcher's Guide to the Safe Handling of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine
I. Hazard Assessment: A Precautionary Approach
Given the absence of specific hazard statements for 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine, we must extrapolate from the known risks of analogous pyrazole compounds.[1] Structurally similar pyrazoles are known to be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation.[2][3][4][5][6][7][8] Therefore, it is imperative to handle this compound with the assumption that it carries a similar or potentially greater hazard profile.
Key Potential Hazards:
-
Skin Irritation/Corrosion: May cause skin irritation upon contact.[2][5][6][7]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[2][3][4][5][6][7][8]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[5][6][7][8][9]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial to mitigate the risks of exposure when working with this compound. The following table outlines the minimum required PPE.
| Protection Type | Specific Equipment | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. All handling, including weighing and transferring, must occur within a fume hood.[10] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are mandatory to protect against splashes. A face shield worn over goggles provides an additional layer of protection for the entire face.[10][11] |
| Hand Protection | Double Gloving (Nitrile) | Double gloving is required to prevent skin contact. The outer glove should be removed and disposed of immediately after handling the compound.[10] |
| Body Protection | Long-Sleeved Laboratory Coat and Closed-Back Gown | A lab coat is standard. For procedures with a higher risk of splashing, a disposable, closed-back gown with tight-fitting cuffs is recommended.[11] |
| Foot Protection | Closed-Toed Shoes and Shoe Covers | Prevents exposure from spills. Disposable, skid-resistant shoe covers should be used in the designated handling area.[11] |
| Respiratory Protection | N95 Respirator (or higher) | While working in a fume hood is the primary control, a respirator should be available for situations such as cleaning up spills outside of the hood.[11] |
III. Operational Protocol: A Step-by-Step Guide for Safe Handling
Adherence to a strict, methodical workflow is paramount. The following protocol outlines the key steps for safely handling this compound from receipt to use.
1. Preparation and Area Designation:
-
Designate a specific area within a certified chemical fume hood for all handling activities.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood before introducing the chemical.
2. Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within the designated fume hood to contain any dust.
-
Use anti-static weigh boats to prevent dispersal of the powder.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
3. In-Experiment Use:
-
Keep all reaction vessels containing this compound clearly labeled and within the fume hood.
-
Should a reaction need to be monitored outside of the hood, ensure the vessel is securely sealed.
4. Decontamination and Cleanup:
-
Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) after each use.
-
Properly dispose of all contaminated consumables (gloves, weigh boats, pipette tips) in a designated hazardous waste container.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
